molecular formula C7H9NO B1220181 O-Benzylhydroxylamine CAS No. 622-33-3

O-Benzylhydroxylamine

Cat. No.: B1220181
CAS No.: 622-33-3
M. Wt: 123.15 g/mol
InChI Key: XYEOALKITRFCJJ-UHFFFAOYSA-N
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Description

O-Benzylhydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-benzylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEOALKITRFCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2687-43-6 (hydrochloride)
Record name Benzyloxyamine
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DSSTOX Substance ID

DTXSID8073213
Record name Hydroxylamine, O-(phenylmethyl)-
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to pale yellow liquid; [MSDSonline]
Record name Benzyloxyamine
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CAS No.

622-33-3
Record name O-Benzylhydroxylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxyamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(phenylmethyl)-
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Foundational & Exploratory

An In-depth Technical Guide to O-Benzylhydroxylamine: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine, a versatile organic compound, serves as a crucial building block and reagent in numerous applications spanning synthetic chemistry, drug discovery, and analytical sciences. Its unique chemical properties, particularly the presence of a reactive hydroxylamine (B1172632) functional group protected by a benzyl (B1604629) group, make it an invaluable tool for researchers. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and key applications, and its role in burgeoning areas of biomedical research.

Core Properties of this compound

This compound is commercially available as a free base (a colorless to pale yellow liquid) and as a more stable hydrochloride salt.[1] The fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyThis compoundThis compound Hydrochloride
CAS Number 622-33-32687-43-6
Molecular Formula C₇H₉NOC₇H₉NO • HCl
Molecular Weight 123.15 g/mol [2][3][4]159.61 g/mol [5]
Appearance Colorless to pale yellow liquid[2]White flakes[1]
Boiling Point 118 - 119 °C[1]Not applicable
Melting Point Not applicable234 - 238 °C (sublimes)[1]
Density 1.058 g/cm³[1]Not applicable
Solubility Insoluble in ether, slightly soluble in alcohol[1]Soluble in water and pyridine[1]

Synthesis of this compound Hydrochloride

A common and scalable method for the synthesis of this compound hydrochloride involves the reaction of benzyl chloride with hydroxylamine. A continuous flow process offers enhanced safety and efficiency for this synthesis.

cluster_prep Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up and Extraction cluster_purification Purification solA Solution A: Benzyl Chloride in Methanol (B129727) reactor Flow Reactor (60°C, 8.0 bar) solA->reactor solB Solution B: Hydroxylamine HCl + NaOH in Methanol/Water solB->reactor ph_adjust pH Adjustment (10% HCl to pH 4-5) reactor->ph_adjust distillation Methanol Removal (Reduced Pressure Distillation) ph_adjust->distillation extraction Liquid-Liquid Extraction (Ethyl Acetate) distillation->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying recrystallization Recrystallization (Ethyl Acetate) drying->recrystallization final_product Pure this compound HCl recrystallization->final_product

Figure 1: Workflow for the continuous synthesis of this compound hydrochloride.
Experimental Protocol: Continuous Synthesis of this compound Hydrochloride

This protocol is adapted from a process improvement study for continuous synthesis.

Materials:

  • Benzyl chloride

  • Methanol

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • 10% Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Activated carbon

  • Continuous-flow reactor system with two inlet pumps and a heated reaction coil

  • Standard laboratory glassware for extraction and crystallization

Procedure:

  • Reagent Preparation:

    • Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a final volume of 1000 mL to achieve a 0.5 mol/L solution.

    • Solution B (Hydroxylamine): In a beaker, combine 800 mL of methanol and 200 mL of water. While stirring in an ice water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide.

  • Continuous Flow Reaction:

    • Set the continuous-flow reactor temperature to 60°C and the system pressure to 8.0 bar.

    • Pump Solution A and Solution B into the reactor at a flow rate that achieves the desired residence time for the reaction to complete.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature as it exits the reactor.

    • Adjust the pH of the solution to 4-5 using a 10% hydrochloric acid solution.

    • Remove the methanol by distillation under reduced pressure.

    • To the resulting solid, add 200 mL of water and perform a liquid-liquid extraction three times with 200 mL of ethyl acetate for each extraction.

    • Combine the organic phases.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate and then filter.

    • Concentrate the dried organic phase to obtain the crude product.

    • Transfer the crude product to a flask and add ethyl acetate at a ratio of 1 g of crude product to 8 mL of solvent.

    • Heat the mixture to reflux at 70°C.

    • Add a small amount of activated carbon for decolorization and filter the hot solution.

    • Slowly cool the filtrate to a temperature between 0°C and -5°C to induce crystallization.

    • Isolate the crystals by filtration and dry them in an oven at 45°C to yield pure this compound hydrochloride.

Applications in Research and Drug Development

Derivatization Agent for Carboxylic Acid Analysis by LC-MS

This compound is a valuable derivatizing agent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). The derivatization enhances the chromatographic retention and ionization efficiency of these compounds, enabling sensitive and reliable quantification in complex biological matrices.

cluster_sample Sample Preparation cluster_derivatization Derivatization Reaction cluster_cleanup Sample Clean-up cluster_analysis Analysis sample Biological Sample (e.g., plasma, urine, tissue) extraction Metabolite Extraction sample->extraction reagents Add Derivatization Reagents: - this compound - EDC (coupling agent) - Pyridine extraction->reagents reaction Incubation (e.g., 60 min at room temperature) reagents->reaction l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) reaction->l_l_extraction drying Drying of Organic Phase l_l_extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Processing and Quantification lcms->data_analysis IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_cell_depletion Tryptophan Depletion Tryptophan->T_cell_depletion T_cell_inhibition Kynurenine Accumulation Kynurenine->T_cell_inhibition Immune_suppression Immune Suppression T_cell_depletion->Immune_suppression T_cell_inhibition->Immune_suppression OBH This compound OBH->IDO1 Inhibits

References

Solubility of O-Benzylhydroxylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-Benzylhydroxylamine and its hydrochloride salt in various organic solvents. The information is critical for professionals in drug development, chemical synthesis, and research, where this compound is utilized as a key building block and derivatizing agent. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar hydroxylamine (B1172632) moiety (-ONH₂) capable of hydrogen bonding and a nonpolar benzyl (B1604629) group. This amphiphilic nature dictates its solubility profile, which is summarized by the "like dissolves like" principle. Consequently, this compound exhibits solubility in polar solvents. The solubility of its hydrochloride salt is further influenced by the ionic character imparted by the salt formation.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in common organic solvents.

Table 1: Solubility of this compound (Free Base)

SolventCAS NumberSolubilityTemperature (°C)Notes
Water7732-18-547 g/L[1]Not Specified-
Water7732-18-56.5 g/L[2]25Calculated value
Dimethylsulfoxide (DMSO)67-68-5SolubleNot SpecifiedQualitative data
Methanol67-56-1Soluble[3]Not SpecifiedQualitative data
AlcoholsN/ASolubleNot SpecifiedGeneral qualitative data

Note: A discrepancy exists in the reported water solubility values.

Table 2: Solubility of this compound Hydrochloride

SolventCAS NumberSolubilityTemperature (°C)Notes
Dimethylsulfoxide (DMSO)67-68-5~10 mg/mL[4][5]Not Specified-
Dimethylformamide (DMF)68-12-2~5 mg/mL[4][5]Not Specified-
Phosphate-Buffered Saline (PBS), pH 7.2N/A~1 mg/mL[4][5]Not Specified-
Water7732-18-5Soluble[6]Not SpecifiedQualitative data
Pyridine110-86-1Soluble[6]Not SpecifiedQualitative data
AlcoholN/ASlightly Soluble[6]Not SpecifiedGeneral qualitative data
Ether60-29-7Insoluble[6]Not SpecifiedQualitative data
Methanol67-56-1Soluble[7][8]Not SpecifiedQualitative data

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound, adapted from standard laboratory procedures for organic compounds.

Method 1: Shake-Flask Method (for Thermodynamic Equilibrium Solubility)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (or its hydrochloride salt) of high purity

  • Analytical grade organic solvents

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance (± 0.001 g)

  • Glass vials with PTFE-lined screw caps

  • Calibrated pipettes

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended particles.

  • Quantification: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in g/L or mg/mL.

Method 2: Gravimetric Method

This method provides a direct measurement of solubility based on mass.

Materials:

  • This compound (or its hydrochloride salt)

  • Organic solvents

  • Analytical balance

  • Vials with seals

  • Temperature-controlled environment

  • Filtration apparatus

  • Evaporating dish or pre-weighed flask

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the Shake-Flask Method (Steps 1-3).

  • Sampling: Carefully withdraw a known volume of the clear supernatant and filter it into a pre-weighed evaporating dish or flask.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a rotary evaporator.

  • Drying: Dry the residue in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.

  • Weighing: Accurately weigh the dish or flask containing the dried residue.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow cluster_methods Quantification Method start Start: Solubility Determination prep_super Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_super equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_super->equilibration phase_sep Allow Phase Separation (Undissolved solute settles) equilibration->phase_sep sampling Sample Supernatant & Filter phase_sep->sampling analytical Analytical Quantification (e.g., HPLC, GC) sampling->analytical gravimetric Gravimetric Analysis sampling->gravimetric analysis Analyze Sample Concentration analytical->analysis evaporation Evaporate Solvent gravimetric->evaporation drying Dry Residue to Constant Weight evaporation->drying weighing Weigh Residue drying->weighing calculation Calculate Solubility (g/L or mg/mL) weighing->calculation analysis->calculation end End calculation->end

Caption: Workflow for Determining the Solubility of this compound.

This guide serves as a foundational resource for understanding and utilizing the solubility properties of this compound in various scientific and developmental applications. For precise quantitative data in a specific solvent system not listed, it is recommended to perform experimental determination using the outlined protocols.

References

O-Benzylhydroxylamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of O-Benzylhydroxylamine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling of this compound, including its hydrochloride salt, with a focus on hazard identification, exposure controls, and emergency procedures.

Hazard Identification and Classification

This compound and its hydrochloride salt are hazardous chemicals that require careful handling. The hazards associated with the free base (CAS 622-33-3) are more severe than those of the hydrochloride salt (CAS 2687-43-6).

This compound (Free Base):

  • GHS Classification: Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2]

This compound Hydrochloride:

  • GHS Classification: Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage.[3][4] There is also a risk of methemoglobin formation, which can lead to cyanosis (blue discoloration of the blood), headache, and cardiac dysrhythmia.[3]

Quantitative Toxicity Data

While extensive quantitative toxicity data for this compound is not available, the following has been reported for the hydrochloride salt. It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4][5]

ParameterValueSpeciesRouteReference
LD50250 mg/kgMouseIntraperitoneal[6]

No occupational exposure limits (PEL, TLV, etc.) have been established for this compound or its hydrochloride salt.[4]

Safe Handling and Storage Protocols

Adherence to strict experimental protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Eye Wash and Safety Shower: A readily accessible and tested eyewash station and safety shower must be in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[5]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[7]

  • Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.[8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[7]

  • Avoid the formation of dust when handling the solid hydrochloride salt.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • This compound hydrochloride is hygroscopic and sensitive to air and moisture; store under an inert gas.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The storage class for the solid hydrochloride salt is TRGS 510 Class 11: Combustible Solids.[3][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if skin irritation or a rash occurs.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as described in section 3.2. Avoid breathing dust or vapors.[7]

  • Containment and Cleaning: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[4][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste must be handled by a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or the environment.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow start Receive Chemical pre_use_checks Pre-Use Checks - Verify SDS - Inspect Container start->pre_use_checks ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat pre_use_checks->ppe engineering_controls Use Engineering Controls - Chemical Fume Hood - Eyewash/Shower Accessible ppe->engineering_controls handling Chemical Handling - Weighing/Transfer - Reaction Setup engineering_controls->handling storage Storage - Tightly Closed - Cool, Dry, Ventilated - Inert Atmosphere handling->storage Store unused chemical spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste_disposal Waste Disposal - Collect in labeled container - Follow regulations handling->waste_disposal Generate waste storage->handling Retrieve for use spill_response Spill Response - Evacuate - Wear PPE - Contain & Clean Up spill->spill_response spill_response->waste_disposal first_aid First Aid - Remove from source - Flush affected area - Seek medical attention exposure->first_aid end End of Process waste_disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-benzylhydroxylamine and its derivatives represent a class of organic compounds with significant utility in synthetic chemistry and drug discovery. The core structure, characterized by a benzyloxy group attached to a nitrogen atom (C₆H₅CH₂ONH₂), provides a versatile scaffold for the synthesis of a wide array of more complex molecules. Initially explored within the realm of classical organic synthesis, the applications of these compounds have expanded dramatically. They are now recognized as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.[1] In medicinal chemistry, the this compound moiety is a key building block for creating oximes and hydroxamic acids, functionalities present in numerous biologically active agents.[2][3] Furthermore, these derivatives have emerged as potent modulators of biological pathways, most notably as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a critical target in cancer immunotherapy.[4] This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound derivatives, tailored for researchers and professionals in drug development.

Historical Context and the Evolution of Synthesis

The history of this compound is intrinsically linked to the broader development of hydroxylamine (B1172632) chemistry. Early synthetic methods were often multi-step processes with modest yields. For instance, Behrend and Leuchs reported a synthesis in 1890 involving the hydrolysis of acetone (B3395972) oxime O-benzyl ether, which resulted in a 50% yield in the final step.[1] Over the decades, the demand for more efficient and scalable synthetic routes has driven significant innovation.

Initially, the synthesis of this compound derivatives often involved the direct alkylation of hydroxylamine, a method complicated by the potential for N-alkylation and over-alkylation. To circumvent these issues, chemists developed methods using protected forms of hydroxylamine or alternative synthetic strategies. Key historical and modern synthetic approaches include:

  • The Ketoxime Method: This approach involves the O-benzylation of a ketoxime, followed by hydrolysis to release the desired this compound.

  • The Hydroxylamine-O-sulfonic Acid Method: This route utilizes the reaction of hydroxylamine-O-sulfonic acid with alcohols.[1]

  • The N-Acetylhydroxylamine Method: This method employs N-acetylhydroxylamine as a protected starting material for O-alkylation.[5]

  • One-Pot Synthesis via N-Hydroxyurethane: A more contemporary and efficient method involves the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection, which offers good yields and high chemo- and regio-selectivity.[1]

  • Mitsunobu Reaction: For the synthesis of a broader range of O-alkylhydroxylamines, the Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648), has proven to be a versatile one-pot process.[4]

  • Continuous Flow Synthesis: To address safety concerns and improve scalability for industrial applications, a continuous flow process for the synthesis of N-benzylhydroxylamine hydrochloride has been developed, offering a safer and more cost-effective alternative to traditional batch methods.[6]

These advancements have made this compound and its derivatives more readily accessible, facilitating their widespread use in both academic and industrial research.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives can be achieved through various methods, each with its own advantages. Below are detailed protocols for some of the most significant synthetic strategies.

Protocol 1: One-Pot Synthesis of Halo-Substituted O-Benzyl Hydroxylammonium Salts via N-Hydroxyurethane[1]

This method describes a one-pot preparation of halo-substituted O-benzyl hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-deprotection.

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by adding 0.97 g of sodium to 70 ml of absolute ethanol (B145695).

  • Addition of N-Hydroxyurethane: To the sodium ethoxide solution, add 4.46 g of N-hydroxyurethane and stir at room temperature.

  • O-Benzylation: Add the appropriate benzyl (B1604629) halide (43 mmol) at a rate that maintains the temperature below 30 °C. Stir the mixture for 8-10 hours at room temperature.

  • N-Deprotection: Add a solution of 3.46 g of NaOH in 70 ml of water to the mixture and heat under reflux for 2 hours.

  • Work-up and Isolation: Remove the ethanol by distillation. Extract the cooled residue with ether (3 x 100 ml). The hydrochloride salts of the target compounds can be crystallized from diethyl ether by the addition of ethanolic HCl.

Protocol 2: General Synthesis of O-Alkyl Hydroxylamines via Mitsunobu Reaction[4]

This protocol outlines a one-pot process involving the Mitsunobu reaction for the synthesis of O-alkylhydroxylamine derivatives from the corresponding alcohol.

  • Reaction Setup: To a solution of the alcohol (1 mmol) in freshly distilled THF (5 ml), add triphenylphosphine (B44618) (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol).

  • Mitsunobu Reaction: Cool the solution to 0°C and add diisopropylazodicarboxylate (B7806520) (1.1 mmol) dropwise. Allow the solution to warm to room temperature over 3 hours. Monitor the reaction progress by TLC (1:1 heptanes:ethyl acetate).

  • Deprotection: Add hydrazine monohydrate (1.1 mmol) to the reaction mixture.

  • Purification: The resulting O-alkyl hydroxylamines are purified and isolated as their hydrochloride salts.

Protocol 3: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride[6]

This protocol describes a continuous synthesis process designed for safety and scalability.

  • Reaction Stream Preparation: Prepare two separate streams. Stream A contains benzyl chloride in methanol (B129727), and Stream B contains an aqueous solution of hydroxylamine and sodium hydroxide.

  • Mixing and Reaction: The two streams are pumped into a T-mixer and then flow through a heated tubular reactor. The reaction is carried out under controlled temperature and residence time.

  • Post-Reaction Processing: The reaction mixture is cooled, and the pH is adjusted to 4-5 with 10% hydrochloric acid. The methanol is removed by reduced pressure distillation.

  • Extraction and Isolation: Water (200 mL) is added to the resulting solid, and the mixture is extracted three times with 200 mL of ethyl acetate. The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated to yield N-benzylhydroxylamine hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of this compound derivatives.

Table 1: Comparison of Yields for a One-Pot Synthesis of O-(halo-substituted benzyl) hydroxylammonium salts [1]

EntryBenzyl Halide SubstituentProductYield (%)
12,4-dichlorobenzyl2a85
22,6-dichlorobenzyl2b82
33,4-dichlorobenzyl2c87
42-chlorobenzyl2d86
54-chlorobenzyl2e88
64-bromobenzyl2f84
74-fluorobenzyl2g78
82,3,4,5,6-pentafluorobenzyl2h80

Table 2: Structure-Activity Relationship of this compound Derivatives as IDO1 Inhibitors [4]

Compound NumberR¹ (ortho)R² (meta)R³ (para)IDO1 IC₅₀ (µM)
1 HHH0.8 ± 0.1
8 HIH0.2 ± 0.0
9 HBrH0.3 ± 0.0
10 HClH0.2 ± 0.0
11 HCF₃H0.2 ± 0.0
12 IHH0.4 ± 0.0
13 BrHH0.4 ± 0.0
14 ClHH0.4 ± 0.1
15 CF₃HH0.5 ± 0.1
29 OHHH11.2 ± 0.8
31 HHOH10.4 ± 0.9

Applications in Drug Discovery and Development

This compound derivatives have found significant applications in medicinal chemistry, both as versatile synthetic intermediates and as biologically active molecules themselves.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

A major breakthrough in the therapeutic application of this class of compounds was the discovery of this compound as a potent, sub-micromolar inhibitor of IDO1.[4] IDO1 is an enzyme that plays a crucial role in immune suppression by catalyzing the degradation of tryptophan, and its inhibition is a promising strategy for cancer immunotherapy. Structure-activity relationship (SAR) studies have revealed that the potency of this compound derivatives can be enhanced, particularly by the addition of halogen atoms to the meta position of the aromatic ring.[4] The simplicity of their structure and their potent cellular activity make these compounds attractive candidates for further development as anti-cancer agents.[4]

Synthetic Intermediates for Drug Synthesis

This compound hydrochloride is a key precursor in the synthesis of various pharmaceuticals. A notable example is its use in the production of an aminocyclopentanol intermediate for Ticagrelor, an antiplatelet medication used to prevent cardiovascular events.[6] The development of safe and cost-effective production methods for this compound is therefore of considerable commercial importance.[6]

Formation of Oximes and Hydroxamic Acids

The reaction of this compound with aldehydes and ketones to form O-benzyl oximes is a fundamental transformation in organic synthesis.[2][7] These oximes are stable intermediates that can be further converted into amines or amides.[2] Additionally, this compound is a key reagent for the synthesis of O-benzyl hydroxamates, which are protected precursors to hydroxamic acids.[2][3] The hydroxamic acid moiety is a well-known zinc-binding group and is a critical feature in the design of various enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors used in cancer therapy.[2]

Bioisosteric Replacement

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a common strategy to optimize drug-like properties.[8][9] The this compound moiety and its derivatives can serve as bioisosteres for other functional groups to improve parameters such as metabolic stability, potency, and selectivity.

Visualizations of Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediate Intermediate cluster_final Final Product start_alcohol Alcohol (R-OH) mitsunobu Mitsunobu Reaction (N-Hydroxyphthalimide, DEAD, PPh3) start_alcohol->mitsunobu start_benzyl_halide Benzyl Halide (Ar-CH2-X) one_pot One-Pot Synthesis (N-Hydroxyurethane, Base) start_benzyl_halide->one_pot alkylation Direct Alkylation (Hydroxylamine, Base) start_benzyl_halide->alkylation protected_hydroxylamine Protected this compound mitsunobu->protected_hydroxylamine one_pot->protected_hydroxylamine final_product This compound Derivative (Ar-CH2-ONH2) alkylation->final_product protected_hydroxylamine->final_product Deprotection

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_pathway IDO1-Mediated Immune Suppression cluster_inhibition Inhibition by this compound Derivatives tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 Metabolized by kynurenine Kynurenine ido1->kynurenine Produces apoptosis T-Cell Apoptosis (Immune Suppression) kynurenine->apoptosis Induces t_cell T-Cell t_cell->apoptosis Undergoes obhd This compound Derivative obhd->ido1 Inhibits

Caption: The signaling pathway of IDO1 and its inhibition by this compound derivatives.

G cluster_concept Bioisosteric Replacement Strategy lead_compound Lead Compound with Amide Group amide_group Amide Moiety (-CONH-) lead_compound->amide_group Contains bioisostere This compound-derived Moiety amide_group->bioisostere Replaced by optimized_compound Optimized Compound bioisostere->optimized_compound Leads to properties Improved Properties: - Metabolic Stability - Potency - Selectivity optimized_compound->properties

Caption: Logical relationship of bioisosteric replacement using an this compound-derived moiety.

Conclusion

The journey of this compound derivatives from their early discovery to their current prominence in medicinal chemistry underscores their remarkable versatility. Continuous advancements in synthetic methodologies have not only improved their accessibility but have also broadened their applicability. As potent inhibitors of IDO1, they hold significant promise in the development of next-generation cancer immunotherapies. Their established role as key intermediates in the synthesis of complex molecules, including approved drugs, ensures their continued importance in the pharmaceutical industry. Future research will likely focus on further elucidating their therapeutic potential against a wider range of biological targets and on developing even more sustainable and efficient synthetic processes. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this compound derivatives is essential for leveraging their full potential in creating novel and effective medicines.

References

The Versatility of O-Benzylhydroxylamine: A Core Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine, and its more commonly handled hydrochloride salt, stands as a pivotal and versatile synthetic intermediate in the landscape of modern organic chemistry and drug development. Its unique bifunctional nature, possessing both a nucleophilic amino group and a readily cleavable O-benzyl protecting group, allows for its strategic incorporation into a diverse array of molecular scaffolds. This guide delves into the core utility of this compound, providing a technical overview of its primary applications in the synthesis of oximes, hydroxamic acids, and complex heterocyclic systems via 1,3-dipolar cycloadditions. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this essential building block for the advancement of their scientific endeavors.

Core Applications of this compound in Synthesis

This compound's reactivity is primarily centered around the nucleophilicity of its nitrogen atom, making it an excellent reagent for the formation of new carbon-nitrogen and nitrogen-acyl bonds. The benzyl (B1604629) group serves as a robust protecting group for the hydroxylamine's oxygen, which can be removed under standard hydrogenolysis conditions, unmasking a reactive hydroxyl group when desired.

Synthesis of O-Benzyl Oximes and Oxime Ethers

One of the most widespread applications of this compound is its reaction with aldehydes and ketones to form stable O-benzyl oximes.[1] This transformation is not only a reliable method for the derivatization and characterization of carbonyl compounds but also provides a gateway to further synthetic manipulations. The resulting oxime ethers are crucial intermediates in their own right, finding application in the synthesis of various nitrogen-containing heterocycles and as precursors to amines and amides.[1] The reaction proceeds readily under mild conditions and is broadly applicable to a wide range of carbonyl substrates, including those bearing sensitive functional groups.[2]

Synthesis of O-Benzyl Hydroxamic Acids

This compound is an indispensable reagent for the synthesis of O-benzyl hydroxamates, which are stable and protected precursors to hydroxamic acids.[1] Hydroxamic acids are a prominent class of compounds with significant biological activities, most notably as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] The synthesis typically involves the acylation of this compound with a carboxylic acid or its activated derivative. A variety of standard peptide coupling reagents can be employed to facilitate this transformation, leading to high yields of the desired O-benzyl hydroxamates.[1]

Role in 1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor for the generation of N-benzyl nitrones, which are key 1,3-dipoles in cycloaddition reactions.[3] These nitrones readily react with various dipolarophiles, such as alkenes, to construct isoxazolidine (B1194047) frameworks.[3] This [3+2] cycloaddition is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings, which are prevalent motifs in numerous natural products and pharmaceutically active compounds.[3] The isoxazolidine products can be further elaborated, for instance, by reductive cleavage of the N-O bond to yield valuable amino alcohols.

Data Presentation: A Quantitative Overview

The efficiency of synthesizing and utilizing this compound is paramount for its practical application. The following tables summarize quantitative data from various reported methodologies.

Table 1: Synthesis of this compound Hydrochloride

MethodKey ReagentsScaleReported YieldReference
Phase Transfer CatalysisN-hydroxyphthalimide, Benzyl chlorideLarge Scale>65%[4]
One-pot from N-hydroxyurethaneN-hydroxyurethane, Benzyl halides, NaOHLab Scale>78%[5]
Continuous Flow SynthesisBenzyl chloride, HydroxylamineIndustrial75%[6]
From N-hydroxybenzamideN-hydroxybenzamide, Benzyl bromide, HClLab Scale>76%[7]
From Acetone OximeAcetone oxime, Benzyl chloride, Alkali metal hydroxideLab Scale82.4 - 85.9%[8]

Table 2: Synthesis of O-Benzyl Oxime Ethers from Various Carbonyl Compounds

Carbonyl CompoundReaction ConditionsYieldReference
Substituted BenzaldehydesO-benzylhydroxylamines, various conditions-[2]
CinnamaldehydeK2CO3, THF, reflux, 50 min68.0%[9]
CrotonaldehydeK2CO3, THF, reflux, 50 min65.0%[9]
Various Aldehydes & KetonesMicrowave irradiationHigh[10]

Note: A comprehensive, directly comparative study of various carbonyl compounds under identical conditions was not available in the searched literature. Yields are highly dependent on the specific substrate and reaction conditions.

Table 3: Synthesis of O-Benzyl Hydroxamates

Starting Material (Ester)BaseTemperatureYieldReference
Unactivated Aliphatic & Aromatic EstersLiHMDS-78 °Cup to 95%[11]
Activated Carboxylic AcidsCDI-Excellent[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Halo-Substituted O-Benzyl Hydroxylammonium Salts

This procedure is adapted from the work of Emami et al.[5]

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer, add absolute ethanol (B145695) (70 mL). Carefully add sodium metal (0.97 g) in small portions to the ethanol and stir until all the sodium has reacted.

  • Addition of N-Hydroxyurethane: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (4.46 g) and stir at room temperature until dissolved.

  • O-Benzylation: To the stirred solution, add the appropriate benzyl halide (43 mmol) dropwise, ensuring the temperature does not exceed 30 °C. Continue stirring the mixture for 8-10 hours at room temperature.

  • Hydrolysis: Add a solution of NaOH (3.46 g) in water (70 mL) to the reaction mixture and heat under reflux for 2 hours.

  • Work-up and Isolation: After cooling, remove the ethanol by distillation under reduced pressure. Extract the cooled aqueous residue with diethyl ether (3 x 100 mL). Dry the combined ethereal extracts over anhydrous Na2SO4, filter, and concentrate to a volume of approximately 100 mL.

  • Salt Formation: Carefully add 5N ethanolic HCl (8.5 mL) to the ethereal solution. The white precipitate of the O-benzyl hydroxylammonium salt will form.

  • Purification: Collect the precipitate by filtration and wash with cold diethyl ether to yield the pure product.

Protocol 2: General Synthesis of Oxime Ethers

This protocol is a generalized procedure based on common laboratory practices.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol.

  • Addition of Reagents: Add this compound hydrochloride (1.1 equivalents) followed by a base such as anhydrous potassium carbonate (2.5 equivalents) or triethylamine (B128534) (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-2 hours at reflux.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime ether can be purified by vacuum distillation or column chromatography.

Protocol 3: One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Esters

This procedure is adapted from the work of Zanda and coworkers.[11]

  • Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the unactivated ester (1 equivalent) and this compound hydrochloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation and Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents) in THF to the reaction mixture. Stir at -78 °C for the time required to achieve full conversion (typically monitored by TLC).

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude O-benzyl hydroxamate can be purified by flash column chromatography.

Visualizing Workflows and Signaling Pathways

Experimental Workflow: High-Throughput Synthesis and Screening

The following diagram illustrates a generalized workflow for the high-throughput synthesis of an oxime ether library from a collection of aldehydes and ketones for subsequent biological screening.

G cluster_prep Plate Preparation cluster_synthesis Automated Synthesis cluster_workup Work-up & Purification cluster_screening Biological Screening plate1 Aldehyde/Ketone Library (in 96-well plate) robot Liquid Handling Robot plate1->robot Dispense plate2 This compound Solution plate2->robot plate3 Base Solution plate3->robot reaction_plate Reaction Plate (Incubation/Shaking) robot->reaction_plate Dispense & Mix quench Quenching reaction_plate->quench extract Liquid-Liquid Extraction quench->extract dry Drying & Concentration extract->dry purified_plate Purified Oxime Ether Library dry->purified_plate assay_plate Assay Plate Preparation (Dilution Series) purified_plate->assay_plate screening High-Throughput Screen (e.g., Enzyme Inhibition Assay) assay_plate->screening data Data Analysis screening->data

Caption: High-throughput synthesis and screening workflow.

Signaling Pathway: IDO1 Inhibition in Cancer Immunotherapy

O-alkylhydroxylamines, including this compound, have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[13] IDO1 is a promising therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment.[14][15] The following diagram illustrates this pathway and the impact of its inhibition.

G cluster_pathway Kynurenine Pathway in Tumor Microenvironment cluster_effects Downstream Immunosuppressive Effects cluster_inhibition Mechanism of Inhibition cluster_outcome Therapeutic Outcome Trp Tryptophan (Trp) IDO1 IDO1 Enzyme Trp->IDO1 Trp_depletion Trp Depletion Trp->Trp_depletion Kyn Kynurenine (Kyn) IDO1->Kyn Restore_Trp Restore Trp Levels Kyn_accumulation Kyn Accumulation Kyn->Kyn_accumulation Teff Effector T-cell (Teff) Annergy & Apoptosis Trp_depletion->Teff AhR Aryl Hydrocarbon Receptor (AhR) Activation Kyn_accumulation->AhR Treg Regulatory T-cell (Treg) Differentiation & Activation AhR->Treg Immune_Suppression Tumor Immune Evasion Treg->Immune_Suppression Promotes Teff->Immune_Suppression Contributes to Inhibitor O-Alkylhydroxylamine (e.g., this compound) Inhibitor->IDO1 Inhibits Inhibitor->Restore_Trp Reduce_Kyn Reduce Kyn Levels Inhibitor->Reduce_Kyn Reverse_Suppression Reverse Immune Suppression Restore_Trp->Reverse_Suppression Reduce_Kyn->Reverse_Suppression Anti_Tumor Enhanced Anti-Tumor Immunity Reverse_Suppression->Anti_Tumor

Caption: IDO1 signaling pathway and its inhibition.

Conclusion

This compound is a cornerstone synthetic intermediate with broad applicability in modern organic synthesis and medicinal chemistry. Its utility in the reliable formation of oximes and hydroxamic acids, coupled with its role as a precursor in powerful cycloaddition reactions, solidifies its importance for researchers in drug discovery and development. The methodologies for its own synthesis are well-established and scalable, ensuring its continued accessibility. As the demand for novel, complex, and biologically active molecules grows, the strategic application of versatile building blocks like this compound will remain critical to the innovation pipeline. This guide provides a foundational, technical resource to aid in the effective utilization of this indispensable synthetic tool.

References

O-Benzylhydroxylamine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine (OBH), a seemingly simple molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive hydroxylamine (B1172632) group masked by a stable benzyl (B1604629) ether, render it an invaluable building block for the synthesis of a diverse array of bioactive compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The strategic incorporation of the this compound moiety has led to the discovery of potent inhibitors of crucial biological targets, including enzymes implicated in cancer and infectious diseases. This document will delve into the specific applications of OBH in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Histone Deacetylase (HDAC) inhibitors, and antibacterial agents, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis and Reactivity

This compound hydrochloride is a commercially available white to off-white crystalline powder, soluble in water and alcohol.[1] Its synthesis can be achieved through various methods, with a common industrial approach involving the reaction of benzylamine (B48309) with hydroxylamine hydrochloride.[2] A convenient large-scale synthesis involves the reaction of N-hydroxyphthalimide with benzyl chloride under phase-transfer conditions, followed by acidic hydrolysis, affording the product in over 65% yield.[3] Another method describes the O-benzylation of N-hydroxyurethane followed by basic N-deprotection.[4]

The reactivity of this compound is dominated by its nucleophilic aminooxy group (-ONH2). This functionality readily participates in condensation reactions with aldehydes and ketones to form stable O-benzyl oximes.[5] Furthermore, it reacts with activated carboxylic acids or their esters to yield O-benzyl hydroxamates, which serve as protected precursors to hydroxamic acids, a critical pharmacophore in many drug candidates.[5][6]

Applications in Medicinal Chemistry

The versatility of this compound has been harnessed in the development of a wide range of therapeutic agents. Its ability to serve as a precursor to key pharmacophores, such as oximes and hydroxamic acids, has positioned it as a valuable tool in drug discovery.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumors.[7] It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway, leading to a depletion of tryptophan and the accumulation of immunosuppressive metabolites.[8] this compound itself has been identified as a potent, sub-micromolar inhibitor of IDO1.[7][9] Structure-activity relationship (SAR) studies have revealed that derivatives of this compound can exhibit even greater potency.[9]

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against IDO1

CompoundEnzymatic IC50 (µM)Cellular IC50 (µM)Reference
This compound<1Not Reported[7][9]
Compound 610.30.14[3]
BMS-986205Not Reported1.1 (in HEK293 cells)[3]
Secondary sulphonamide BS-1Not Reported48.42 (in HeLa cells)[10]
3-aryl indole (B1671886) derivative 97Not Reported[]
Hydroxyamidine analog 240.021Low nanomolar[12]

Below is a diagram illustrating the IDO1 signaling pathway and its role in tumor immune escape.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate T_cell T-cell Tryptophan->T_cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine catalyzes Immune_suppression Immune Suppression IDO1->Immune_suppression leads to Kynurenine->T_cell inhibits activation Tumor_cell Tumor Cell T_cell->Tumor_cell attacks OBH_derivative This compound Derivative OBH_derivative->IDO1 inhibits

IDO1 signaling pathway in cancer.
Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] Aberrant HDAC activity is associated with the development of cancer, making them attractive targets for therapeutic intervention.[13] Hydroxamic acids are a well-established class of HDAC inhibitors, and this compound serves as a key intermediate in their synthesis.[6] The O-benzyl group acts as a protecting group for the hydroxylamine functionality, which can be deprotected in the final step to yield the active hydroxamic acid.

Table 2: In Vitro Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors

CompoundTarget HDACIC50 (µM)Reference
SAHA (Vorinostat)Pan-HDACSub-micromolar[14]
Compound 12HDAC4Slight advantage over others[15]
Compound 13-15, 17HDAC8Favored inhibition[15]
Compound 50HDAC86.8[15]
Compound 30HDAC80.20[16]
Compound 20HDAC1Potent[17]

The following diagram depicts the general mechanism of action of HDAC inhibitors in cancer therapy.

HDAC_Pathway Histone Histone HDAC HDAC Histone->HDAC substrate Acetyl_group Acetyl Group HDAC->Acetyl_group removes Chromatin Chromatin HDAC->Chromatin condenses Acetyl_group->Chromatin loosens Gene_expression Tumor Suppressor Gene Expression Chromatin->Gene_expression allows Chromatin->Gene_expression represses Apoptosis Apoptosis Gene_expression->Apoptosis leads to OBH_hydroxamate Hydroxamic Acid (from OBH) OBH_hydroxamate->HDAC inhibits

Mechanism of HDAC inhibition in cancer.
Antibacterial Agents

The this compound scaffold has also been explored for the development of novel antibacterial agents. Oxime derivatives of this compound have shown inhibitory activity against β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[18]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 44E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis3.13 - 6.25[18]
Carbazole derivative 2S. aureus32[19]
Carbazole derivative 4S. aureus32[19]
Carbazole derivative 8S. aureus32[19]
Carbazole derivative 2S. aureus ATCC 635830[20]
Carbazole derivative 2S. epidermidis ATCC 1222850[20]

Experimental Protocols

General Procedure for the Synthesis of O-Benzyl Oximes

This protocol is adapted from general procedures for oxime ether synthesis.[21][22]

  • Dissolution: To a solution of the corresponding aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile), add this compound hydrochloride (1.1 eq).

  • Base Addition: Add a base such as potassium hydroxide (B78521) (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified time (typically 2-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of O-Benzyl Hydroxamates from Esters

This one-step protocol is adapted from a high-yielding method for hydroxamate synthesis.[23][24]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound hydrochloride (1.5 eq) in dry tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution to -78 °C and add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 eq) dropwise. Stir for 30 minutes at this temperature.

  • Ester Addition: Add a solution of the unactivated ester (1.0 eq) in dry THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for a short period (e.g., 15-30 minutes), monitoring by TLC.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The residue can be purified by flash chromatography.

General Workflow for an Enzyme Inhibition Assay

This workflow outlines the key steps for determining the inhibitory activity of this compound derivatives against a target enzyme.[2][25]

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitor Serial_Dilution->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data and Calculate IC50 Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for an enzyme inhibition assay.

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a gateway to a vast chemical space of potential drug candidates. The successful application of this compound in the development of potent IDO1 and HDAC inhibitors, as well as promising antibacterial agents, underscores its significance in addressing critical unmet medical needs. As our understanding of disease biology deepens, the strategic deployment of this remarkable building block will undoubtedly continue to fuel the discovery of next-generation therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the art and science of drug design and development.

References

O-Benzylhydroxylamine: A Linchpin in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Benzylhydroxylamine (OBHA) and its hydrochloride salt have emerged as indispensable building blocks in the landscape of pharmaceutical research and development. This technical guide provides a comprehensive overview of OBHA's role as a versatile precursor in the synthesis of a diverse array of therapeutic agents. We delve into its fundamental chemical properties, explore its application in the construction of key pharmacophores such as hydroxamic acids and isoxazolines, and present detailed experimental protocols for its use in the synthesis of molecules relevant to prominent drug classes, including histone deacetylase (HDAC) inhibitors and β-lactamase inhibitors. Quantitative data from the literature is systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate critical reaction workflows and the signaling pathways of drug targets associated with OBHA-derived pharmaceuticals, offering a holistic resource for medicinal chemists and drug development scientists.

Introduction to this compound (OBHA)

This compound, with the chemical formula C₇H₉NO, is an organic compound featuring a hydroxylamine (B1172632) moiety O-alkylated with a benzyl (B1604629) group.[1] It is most commonly handled in its more stable hydrochloride salt form (C₇H₁₀ClNO), which is a white to off-white crystalline solid soluble in water and alcohols.[2][3] The benzyl group serves as a convenient protecting group for the hydroxylamine functionality, which can be readily removed by catalytic hydrogenation.[4] This feature, combined with the nucleophilic nature of the nitrogen atom, makes OBHA a highly versatile reagent in organic synthesis.[2]

The core utility of OBHA in pharmaceutical synthesis lies in its ability to introduce a protected hydroxylamine functionality, which is a precursor to several important functional groups and heterocyclic systems.[2] Its primary applications include the synthesis of:

  • O-benzyl oximes: Formed through reaction with aldehydes and ketones.[2]

  • O-benzyl hydroxamic acids: Resulting from acylation with carboxylic acids or their derivatives.[2]

  • N-benzyl nitrones: Generated from the condensation with aldehydes, which are key intermediates for 1,3-dipolar cycloaddition reactions.

These reactions pave the way for the synthesis of complex molecules with a wide range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyThis compoundThis compound Hydrochloride
CAS Number 622-33-3[5]2687-43-6[2]
Molecular Formula C₇H₉NO[5]C₇H₁₀ClNO[2]
Molecular Weight 123.15 g/mol [5]159.61 g/mol
Appearance Colorless to pale yellow liquid[1]White to off-white crystalline powder/flakes[2][3]
Boiling Point 110-112 °C at 20 mmHg[5]Decomposes
Melting Point N/A234–238 °C (sublimes)[2]
Solubility Soluble in polar organic solventsSoluble in water and pyridine (B92270); slightly soluble in alcohol; insoluble in ether[2]
pKa 4.70 ± 0.70 (Predicted)[6]Not applicable

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Core Reactions in Pharmaceutical Synthesis

Synthesis of O-Benzyl Hydroxamic Acids: Precursors to HDAC Inhibitors

Hydroxamic acids (-CONHOH) are a critical class of compounds known for their potent inhibitory activity against enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[4] this compound is a key reagent for the synthesis of O-benzyl hydroxamates, which are stable, protected precursors to hydroxamic acids. The general route involves the acylation of OBHA with a carboxylic acid or its activated derivative, followed by debenzylation.[4]

A prominent example is the synthesis of Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid), an FDA-approved HDAC inhibitor used in cancer therapy.[7]

This protocol is a general procedure for the coupling of a carboxylic acid with this compound using a carbodiimide (B86325) activating agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.2 eq) in DCM/DMF and add DIPEA (3.0 eq). Stir for 10 minutes.

  • Add the solution of this compound free base to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-benzyl hydroxamate.

Debenzylation to the final hydroxamic acid is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol (B145695).

Substrate (Carboxylic Acid)Coupling ReagentSolventYield of O-Benzyl HydroxamateReference
N-α-Protected amino acidsEthyl chloroformate-81-95%[8]
Suberanilic acidMethyl chloroformate/TriethylamineTHF35-41% (for Vorinostat)[9]
Various aryl carboxylic acidsMethanesulfonic anhydride/DIPEA-High yields[8]

Table 2: Representative Yields for O-Benzyl Hydroxamate Synthesis.

1,3-Dipolar Cycloaddition via N-Benzyl Nitrones

This compound reacts with aldehydes to form N-benzyl nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings.[10] The isoxazolidine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[11]

G OBHA This compound Nitrone N-Benzyl Nitrone OBHA->Nitrone + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone Isoxazolidine Isoxazolidine Nitrone->Isoxazolidine + Alkene (1,3-Dipolar Cycloaddition) Alkene Alkene Alkene->Isoxazolidine Pharmaceuticals Pharmaceuticals Isoxazolidine->Pharmaceuticals

Figure 1: Synthesis of Isoxazolidines via N-Benzyl Nitrones.

This protocol describes a general procedure for the synthesis of an isoxazolidine from an N-benzyl nitrone and an alkene.

Materials:

  • N-Benzyl nitrone (1.0 eq)

  • Alkene (dipolarophile) (1.2-2.0 eq)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-benzyl nitrone (1.0 eq) and the alkene (1.2-2.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the substrates) and monitor the reaction by TLC. Reaction times can vary from a few hours to several days.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the isoxazolidine. The reaction can yield a mixture of regio- and stereoisomers.

NitroneDipolarophileConditionsYieldReference
N-benzyl-C-phenylnitroneLevoglucosenoneToluene, reflux, 48h87%[12]
N-benzyl-C-phenylnitroneLevoglucosenoneNeat, 80°C, 2.5h75%[12]
N-benzyl-C-(2-furyl)nitronesElectron-rich alkenes-Predominantly trans isomers[10]

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions.

Formation of O-Benzyl Oximes

The reaction of this compound with aldehydes or ketones provides O-benzyl oximes. This reaction is often used for the characterization and purification of carbonyl compounds, but the resulting oximes are also valuable synthetic intermediates. For instance, they can be reduced to primary amines or participate in other transformations.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can be further purified by recrystallization or column chromatography.[9]

Carbonyl CompoundBase/CatalystSolventTimeYieldReference
Various aldehydes/ketonesPyridineEthanol1-4 hHigh[9]
Various aldehydes/ketonesBi₂O₃Solvent-free1.5-20 min60-98%[10]

Table 4: Conditions for O-Benzyl Oxime Synthesis.

Applications in the Synthesis of Specific Drug Classes

Histone Deacetylase (HDAC) Inhibitors

As previously mentioned, OBHA is a crucial precursor for hydroxamic acid-based HDAC inhibitors. These drugs function by chelating the zinc ion in the active site of HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This alters gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 HDAC Inhibition HDAC HDAC Chromatin_C Condensed Chromatin (Transcriptionally Inactive) HDAC->Chromatin_C HAT HAT Histone Histone Tail (Lysine) HAT->Histone Acetylation Histone->HDAC Deacetylation Acetyl_Group Acetyl Group OBHA_Derived_Inhibitor Hydroxamic Acid (from OBHA) HDAC_Inhibited HDAC (Inhibited) OBHA_Derived_Inhibitor->HDAC_Inhibited Inhibits Histone_A Hyperacetylated Histone Tail Chromatin_O Open Chromatin (Transcriptionally Active) Histone_A->Chromatin_O Gene_Expression Tumor Suppressor Gene Expression Chromatin_O->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Beta_Lactamase_Inhibition cluster_0 Bacterial Resistance cluster_1 Inhibitor Action Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic OBHA_Derived_Inhibitor β-Lactamase Inhibitor (e.g., DBO derivative) Beta_Lactamase_Inhibited β-Lactamase (Inhibited) OBHA_Derived_Inhibitor->Beta_Lactamase_Inhibited Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Disruption leads to IDO1_Inhibition cluster_0 Tumor Immune Escape cluster_1 IDO1 Inhibition IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for activation T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation Available for T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression Induces OBHA_Inhibitor This compound (or derivative) IDO1_Inhibited IDO1 (Inhibited) OBHA_Inhibitor->IDO1_Inhibited Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

References

fundamental reactions of O-Benzylhydroxylamine with carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactions of O-Benzylhydroxylamine with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions between this compound and carbonyl compounds. The content covers the fundamental reaction mechanisms, detailed experimental protocols, quantitative data on reaction yields, and the applications of this chemistry in drug discovery and development.

Introduction

The reaction of this compound with aldehydes and ketones to form O-benzyl oximes is a cornerstone of modern organic synthesis. This condensation reaction is valued for its reliability and the stability of the resulting oxime linkage. The nucleophilic character of the terminal nitrogen atom in this compound is the driving force behind its reactivity with the electrophilic carbon of a carbonyl group.[1] This reaction is a type of ligation chemistry, which refers to the joining of two molecules through a covalent bond.

The formed O-benzyl oximes are versatile intermediates that can be further transformed into other functional groups, such as primary amines via reduction or amides through rearrangement reactions.[1] This versatility makes this compound a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, it is a key building block in the synthesis of inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which are being explored as novel antimicrobial agents.[2] Additionally, it plays a role in the synthesis of an intermediate for Ticagrelor, an antiplatelet medication.[3] this compound itself has also been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[4]

Reaction Mechanism and Kinetics

The formation of an O-benzyl oxime from this compound and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a carbinolamine or hemiaminal.[5]

  • Dehydration: The carbinolamine intermediate then undergoes an acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime.[6]

The overall reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water.

Reaction Kinetics

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions (pH 4-5). This is because the reaction requires a protonated carbonyl group to enhance its electrophilicity, but the nucleophile (this compound) should be in its free, unprotonated form to be reactive. At very low pH, the hydroxylamine (B1172632) is protonated and non-nucleophilic, while at neutral or high pH, the carbonyl group is not sufficiently activated.

The reaction is generally considered to be second-order overall, being first-order with respect to both the carbonyl compound and this compound. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

Data Presentation: Reaction Yields

The following tables summarize the yields of O-benzyl oximes obtained from the reaction of this compound (or its precursor) with various aldehydes and ketones under different experimental conditions.

Table 1: Reaction of Oximes with Benzyl (B1604629) Chloride to form O-Benzyl Oxime Ethers [7]

Carbonyl PrecursorProduct (O-Benzyl Oxime Ether)Yield (%)
Acetaldehyde (B116499)Acetaldehyde O-benzyl oxime37
AcetoneAcetone O-benzyl oxime95
BenzaldehydeBenzaldehyde O-benzyl oxime83
AcetophenoneAcetophenone O-benzyl oxime88
BenzophenoneBenzophenone O-benzyl oxime73

Table 2: Synthesis of Oximes from Carbonyl Compounds and Hydroxylamine Hydrochloride (precursor to this compound reactions)[8]

Carbonyl CompoundReaction Time (min)Yield (%)
Benzaldehyde6095
4-Chlorobenzaldehyde5592
4-Nitrobenzaldehyde5594
4-Methoxybenzaldehyde6590
Acetophenone9095
Cyclohexanone9092

Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of this compound with carbonyl compounds.

General Procedure for the Synthesis of O-Benzyl Oxime Ethers from Oximes[7]

This protocol describes the benzylation of a pre-formed oxime.

Materials:

Procedure:

  • Dissolve the oxime (5.0 mmol) in DMSO (5 cm³) in a 50 cm³ round-bottomed flask.

  • Add benzyl chloride (10.0 mmol), KI, and KOH (10.0 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, add water (30 cm³) and chloroform (30 cm³) to the reaction mixture.

  • Separate the organic layer, wash it with water (4 x 25 cm³), and dry it over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent to obtain the desired O-benzyl oxime ether.

General Procedure for the Synthesis of Oximes from Carbonyl Compounds[8]

This protocol describes the formation of an oxime, which can then be used in a subsequent reaction with a benzylating agent.

Materials:

  • Carbonyl compound (aldehyde or ketone, 1 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1 mmol for aldehydes, 2 mmol for ketones)

  • Oxalic acid (1 mmol for aldehydes, 2 mmol for ketones)

  • Acetonitrile (B52724) (CH₃CN, 3 mL)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 10 mL round-bottomed flask equipped with a condenser, prepare a solution of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1 or 2 mmol), and oxalic acid (1 or 2 mmol) in acetonitrile (3 mL).

  • Reflux the mixture for the time specified in Table 2 (typically 55-90 minutes).

  • After completion, extract the product with CH₂Cl₂ (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the crude product by short column chromatography over silica gel.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism carbonyl R-C(=O)-R' step1 Nucleophilic Addition carbonyl->step1 hydroxylamine H₂N-O-Bn hydroxylamine->step1 intermediate RR'|HO-- C --NH-O-Bn|H step2 Dehydration (-H₂O) intermediate->step2 oxime R-C(=N-O-Bn)-R' water H₂O step1->intermediate step2->oxime step2->water experimental_workflow start Start reactants Combine Carbonyl, This compound, & Catalyst in Solvent start->reactants reaction Stir at specified temperature and time reactants->reaction monitoring Monitor reaction progress (TLC) reaction->monitoring monitoring->reaction incomplete workup Aqueous Workup & Extraction monitoring->workup complete drying Dry organic layer (e.g., Na₂SO₄) workup->drying purification Purify by Chromatography/Crystallization drying->purification characterization Characterize product (NMR, MS, IR) purification->characterization end End characterization->end

References

Methodological & Application

Application Notes and Protocols: O-Benzylhydroxylamine for Oxime Formation from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime formation is a robust and highly efficient conjugation reaction in organic chemistry and chemical biology. The reaction of an aldehyde with a hydroxylamine (B1172632) derivative to form a stable oxime bond is characterized by its high chemoselectivity and mild reaction conditions. O-Benzylhydroxylamine is a key reagent in this field, offering a straightforward route to the synthesis of O-benzyl oximes. These products are not only stable intermediates for further functionalization but also constitute the core structure of numerous biologically active compounds and are pivotal in the construction of bioconjugates for drug delivery and diagnostic applications.[1][2] This document provides detailed application notes and protocols for the use of this compound in oxime formation with aldehydes.

Reaction and Mechanism

The formation of an O-benzyl oxime from an aldehyde and this compound proceeds through a nucleophilic addition of the aminooxy group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield the stable oxime product. The reaction is typically most efficient under slightly acidic conditions (pH ~4.5-5), though it can also be performed at neutral pH, often accelerated by a nucleophilic catalyst such as aniline (B41778).[3]

Advantages of Using this compound for Oxime Ligation

The use of this compound for the formation of oximes offers several distinct advantages, making it a preferred method in many synthetic applications, especially in the realm of bioconjugation and drug development:

  • Exceptional Stability: The resulting O-benzyl oxime bond is significantly stable under a wide range of physiological conditions, which is crucial for applications requiring long-term integrity of the conjugated molecule, such as in vivo drug delivery systems.[4]

  • High Chemoselectivity: The reaction is highly specific for the aldehyde and the aminooxy group. These functional groups are generally absent in native biological systems, thus minimizing off-target reactions with other functionalities present in complex biomolecules like proteins.

  • Mild Reaction Conditions: The oxime ligation can be carried out efficiently under mild aqueous conditions, typically at a pH range of 4.5 to 7. This is well-tolerated by most proteins and other sensitive biomolecules, helping to preserve their native structure and function.

  • Biocompatibility: The reaction can proceed without the need for potentially cytotoxic metal catalysts, which can be a significant concern in cellular and in vivo studies. While catalysts like aniline can accelerate the reaction, their use can often be minimized or avoided.

Applications in Research and Drug Development

O-benzyl oximes are valuable precursors and structural motifs in medicinal chemistry. They are found in a variety of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Furthermore, the oxime ligation reaction itself is a cornerstone of bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules for applications such as:

  • Antibody-drug conjugates (ADCs)

  • PEGylation for improved drug pharmacokinetics

  • Fluorescent labeling for imaging and diagnostics

  • Immobilization of proteins on surfaces

Quantitative Data Summary

The following table summarizes typical yields for the formation of O-benzyl oximes from various aldehydes under specific reaction conditions. Please note that yields can vary based on the specific substrate, solvent, temperature, and reaction time.

Aldehyde ReactantThis compound Stoichiometry (equivalents)Solvent SystemCatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
Benzaldehyde1.2Methanol (B129727)/Water (1:1)None0.5Room Temp95[5]
4-Nitrobenzaldehyde1.2Methanol/Water (1:1)None0.17Room Temp99[5]
4-Chlorobenzaldehyde1.2Methanol/Water (1:1)None0.25Room Temp97[5]
4-Methylbenzaldehyde1.2Methanol/Water (1:1)None0.33Room Temp96[5]
Acetaldehyde2.0 (with respect to starting oxime)DMSOKOH, KI4Room Temp37-95 (as oxime ether)[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Benzyl Oximes from Aryl Aldehydes

This protocol is adapted for the direct synthesis of O-benzyl oximes from aryl aldehydes in a green solvent system.

Materials:

  • Aryl aldehyde (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Methanol

  • Mineral Water (as a source of carbonate and sulfate (B86663) salts to potentially accelerate the reaction)[5]

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (e.g., 0.25 mmol) in a 1:1 (v/v) mixture of methanol and mineral water (2.0 mL).

  • Add this compound hydrochloride (e.g., 0.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC analysis.

  • Upon completion of the reaction, add a mixture of ethyl acetate and water to the reaction flask for work-up.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • If necessary, purify the crude product by flash column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Bioconjugation of an Aldehyde-Tagged Protein with this compound

This protocol outlines a general procedure for labeling an aldehyde-tagged protein with an this compound-modified molecule (e.g., a fluorescent dye or a drug).

Materials:

  • Aldehyde-tagged protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-modified molecule of interest

  • Aniline (as a 1 M stock solution in DMSO, optional catalyst)

  • DMSO or other suitable organic co-solvent

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the this compound-modified molecule in DMSO.

  • To the aldehyde-tagged protein solution, add the this compound-modified molecule to the desired final concentration (typically a 10- to 50-fold molar excess over the protein). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain protein stability.

  • If using a catalyst, add aniline stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C with gentle shaking.

  • Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Once the reaction has reached the desired level of completion, the excess unreacted small molecules and catalyst can be removed by size-exclusion chromatography.

  • Characterize the resulting protein conjugate to determine the degree of labeling and confirm the integrity of the protein.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NH-O-Bn (Hemiaminal) Aldehyde->Hemiaminal + H₂N-O-Bn Hydroxylamine H₂N-O-Bn (this compound) Oxime R-CH=N-O-Bn (O-Benzyl Oxime) Hemiaminal->Oxime - H₂O Water H₂O

Caption: General reaction mechanism for oxime formation.

Experimental Workflow for Bioconjugation

BioconjugationWorkflow A Prepare Aldehyde-tagged Protein Solution C Mix Protein and Hydroxylamine Solutions A->C B Prepare this compound -Molecule Stock Solution B->C D Add Catalyst (e.g., Aniline, optional) C->D E Incubate Reaction (RT or 37°C) D->E F Monitor Reaction Progress (e.g., SDS-PAGE, MS) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G Reaction Complete H Characterize Final Protein Conjugate G->H

Caption: A typical experimental workflow for protein bioconjugation.

References

Application Notes and Protocols for the Synthesis of Hydroxamic Acids Using O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a critical class of organic compounds characterized by the functional group R-C(=O)N(R')OH. Their ability to chelate metal ions makes them potent inhibitors of various metalloenzymes, leading to their widespread investigation and use in drug discovery for indications such as cancer, infectious diseases, and inflammatory disorders. The synthesis of hydroxamic acids often requires the use of a protected hydroxylamine (B1172632) to avoid side reactions. O-benzylhydroxylamine is a commonly employed reagent for this purpose, as the benzyl (B1604629) protecting group can be readily removed under mild conditions in the final step of the synthesis.

This document provides detailed protocols for the synthesis of hydroxamic acids via an O-benzyl protected intermediate, including methods for coupling carboxylic acids with this compound and the subsequent deprotection to yield the final hydroxamic acid.

General Synthetic Strategy

The overall synthesis is a two-step process:

  • Coupling Reaction: A carboxylic acid is coupled with this compound to form an O-benzyl hydroxamate. This step typically requires the activation of the carboxylic acid using a coupling reagent.

  • Deprotection: The O-benzyl group is removed from the O-benzyl hydroxamate intermediate to yield the final hydroxamic acid. The most common method for this transformation is catalytic hydrogenolysis.

Experimental Protocols

Protocol 1: Synthesis of O-Benzyl Hydroxamate via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling agents.

Materials:

  • Carboxylic acid

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend this compound hydrochloride (1.1 eq) in the same solvent and add DIPEA or TEA (1.5 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • Add the neutralized this compound solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude O-benzyl hydroxamate by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of O-Benzyl Hydroxamate via Catalytic Hydrogenolysis

This protocol describes the removal of the O-benzyl protecting group to yield the final hydroxamic acid.

Materials:

Procedure:

  • Dissolve the O-benzyl hydroxamate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude hydroxamic acid.

  • The product can be further purified by recrystallization or chromatography if necessary. O-benzyl hydroxamates can be deprotected by catalytic hydrogenation with quantitative yields[1][2].

Data Presentation

The following table summarizes representative yields for the synthesis of various O-benzyl hydroxamates from different starting materials.

Starting Material (Carboxylic Acid or Ester)Coupling/Reaction ConditionsProduct (O-Benzyl Hydroxamate)Yield (%)Reference
N-Boc-AlanineEDC, HOBt, this compoundN-Boc-Alanine-O-benzyl hydroxamate70-90[3][4]
Benzoic AcidCDI, this compoundN-(Benzyloxy)benzamide~85[3]
Phenylacetic AcidLiHMDS, this compoundN-Benzyloxy-2-phenylacetamide95[5]
Methyl BenzoateLiHMDS, this compoundN-(Benzyloxy)benzamide92[5]
Suberic acid monoamideDCC, this compoundVorinostat precursor35-65[6]

Visualizations

Experimental Workflow for Hydroxamic Acid Synthesis

G Workflow for the Synthesis of Hydroxamic Acids cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection A Carboxylic Acid F Activated Carboxylic Acid A->F B This compound Hydrochloride G Free This compound B->G C Coupling Reagents (e.g., EDC, HOBt) C->F D Base (e.g., DIPEA) D->G E O-Benzyl Hydroxamate H Coupling F->H G->H H->E I O-Benzyl Hydroxamate L Hydrogenolysis I->L J H₂, Pd/C J->L K Final Hydroxamic Acid L->K

Caption: General workflow for the two-step synthesis of hydroxamic acids.

References

Application Notes and Protocols for O-Benzylhydroxylamine in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine is a pivotal reagent in organic synthesis, particularly valued for its role in 1,3-dipolar cycloaddition reactions. Its primary application in this context is as a precursor to N-benzylnitrones. These nitrones are stable 1,3-dipoles that readily react with various dipolarophiles, such as alkenes, to stereoselectively synthesize isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles. These five-membered heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound for the synthesis of these important heterocyclic compounds.

Data Presentation

The following table summarizes quantitative data for the 1,3-dipolar cycloaddition of N-benzyl-C-(2-furyl)nitrones with various electron-rich and electron-deficient alkenes, providing a comparative overview of reaction conditions, selectivity, and yields.

NitroneAlkene (Dipolarophile)Reaction ConditionsTime (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
N-benzyl-C-(2-furyl)nitroneEthyl vinyl etherToluene (B28343), reflux246570:30MDPI
N-benzyl-C-(2-furyl)nitroneVinyl acetate (B1210297)Toluene, reflux207275:25MDPI
N-benzyl-C-(2-furyl)nitroneStyreneToluene, reflux188080:20MDPI
N-benzyl-C-(2-furyl)nitroneMethyl acrylateToluene, reflux1285>95:5MDPI
N-benzyl-C-(2-furyl)nitroneDimethyl fumarateToluene, reflux1090>99:1MDPI
N-benzyl-C-(2-furyl)nitroneDimethyl maleateToluene, reflux158810:90MDPI

Experimental Protocols

Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride

This protocol outlines the synthesis of the precursor N-benzylhydroxylamine hydrochloride from benzyl (B1604629) chloride and hydroxylamine (B1172632) hydrochloride in a continuous flow reactor.[3]

Materials:

  • Benzyl chloride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol (B129727)

  • Water

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Continuous-flow reactor system with two inlet pumps

  • Heated reaction coil

  • Back-pressure regulator

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Oven

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a total volume of 1000 mL.

    • Solution B (Hydroxylamine): In a beaker, mix 800 mL of methanol and 200 mL of water. While stirring in an ice water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide.

  • Reaction Setup:

    • Set up the continuous-flow reactor with two inlet pumps for Solutions A and B.

    • Set the reaction coil temperature to 60°C and the system pressure to 8.0 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B into the reactor at a controlled flow rate to achieve the desired residence time.

  • Work-up and Extraction:

    • Collect the reaction mixture from the reactor outlet and cool to room temperature.

    • Adjust the pH to 4-5 with 10% hydrochloric acid.

    • Remove methanol by distillation under reduced pressure.

    • To the resulting solid, add 200 mL of water and extract three times with 200 mL of ethyl acetate each.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase on a rotary evaporator to obtain the crude product.

    • To the crude product, add ethyl acetate (1 g crude product to 8 mL solvent) and heat to reflux (70°C).

    • Add activated carbon for decolorization and filter the hot solution.

    • Slowly cool the filtrate to 0°C to -5°C to induce crystallization.

    • Isolate the crystals by filtration and dry in an oven at 45°C to yield N-benzylhydroxylamine hydrochloride.

Protocol 2: Synthesis of N-Benzylnitrone

This protocol describes the formation of an N-benzylnitrone from N-benzylhydroxylamine and an aldehyde.

Materials:

  • N-Benzylhydroxylamine hydrochloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium bicarbonate

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-benzylhydroxylamine hydrochloride (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Extract the free N-benzylhydroxylamine into dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and add the aldehyde (1 equivalent) to the filtrate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude N-benzylnitrone, which can often be used in the next step without further purification.

Protocol 3: 1,3-Dipolar Cycloaddition of N-Benzylnitrone with an Alkene

This protocol details the synthesis of a 3,5-disubstituted isoxazolidine via the cycloaddition of an N-benzylnitrone with an alkene dipolarophile.[2]

Materials:

  • N-Benzylnitrone (e.g., C-phenyl-N-benzylnitrone)

  • Alkene (e.g., Styrene)

  • Toluene

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve the N-benzylnitrone (1 equivalent) and the alkene (1.5 equivalents) in toluene (10 mL).

  • Heat the reaction mixture to 80°C and stir for 14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (3:1) eluent system to isolate the desired isoxazolidine product.

Mandatory Visualizations

1,3-Dipolar_Cycloaddition_Workflow cluster_start Starting Materials cluster_synthesis Reaction Steps cluster_product Product O_Benzylhydroxylamine O_Benzylhydroxylamine Nitrone_Formation Nitrone Formation O_Benzylhydroxylamine->Nitrone_Formation Aldehyde Aldehyde Aldehyde->Nitrone_Formation Alkene Alkene Cycloaddition 1,3-Dipolar Cycloaddition Alkene->Cycloaddition Nitrone_Formation->Cycloaddition N-Benzylnitrone Isoxazolidine Isoxazolidine Cycloaddition->Isoxazolidine

Caption: Experimental workflow for the synthesis of isoxazolidines.

1_3_Dipolar_Cycloaddition_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product nitrone N-Benzylnitrone (1,3-Dipole) ts Concerted [3+2] Transition State nitrone->ts alkene Alkene (Dipolarophile) alkene->ts isoxazolidine Isoxazolidine ts->isoxazolidine Formation of two sigma bonds

Caption: Mechanism of 1,3-dipolar cycloaddition.

AMPK_Signaling_Pathway Isoxazoline_Derivatives Isoxazoline_Derivatives AMPK AMPK Isoxazoline_Derivatives->AMPK activates PEPCK PEPCK (Phosphoenolpyruvate carboxykinase) AMPK->PEPCK inhibits G6Pase G6Pase (Glucose-6-phosphatase) AMPK->G6Pase inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis promotes G6Pase->Gluconeogenesis promotes Glucose_Production Glucose_Production Gluconeogenesis->Glucose_Production leads to

References

Application of O-Benzylhydroxylamine in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine (BHA) and its hydrochloride salt are versatile reagents in peptide synthesis, primarily utilized for the chemoselective modification and conjugation of peptides. Its applications largely fall into two main categories: the formation of stable oxime bonds with carbonyl-containing peptides (oxime ligation) and the synthesis of peptide hydroxamic acids, which are of significant interest in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of peptide chemistry.

Application 1: Oxime Ligation for Peptide Modification and Conjugation

Oxime ligation is a robust and bioorthogonal reaction that enables the covalent linkage of an aminooxy-functionalized molecule, such as this compound, to a peptide containing an aldehyde or ketone group.[1][2] This chemoselective reaction is highly valued for its mild reaction conditions and the stability of the resulting oxime bond under physiological conditions.[1][3]

Key Advantages of Oxime Ligation:

  • High Chemoselectivity: The reaction is specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in peptides.[1][3]

  • Biocompatibility: The ligation can be performed under physiological conditions, preserving the structure and function of the peptide.[4]

  • Stable Linkage: The formed oxime bond is highly stable, making it suitable for creating long-lasting peptide conjugates.[1][3]

Applications in Peptide Synthesis:

  • Peptide-Protein Conjugation: Creating well-defined protein-peptide conjugates for various applications, including immunoassays and targeted drug delivery.[3]

  • Peptide Cyclization: Constraining peptide conformation through macrocyclization to enhance stability and biological activity.[4][5]

  • Synthesis of Modified Peptides: Introducing non-natural amino acids or other moieties to probe structure-activity relationships.[6]

  • PET Imaging Agents: Facile introduction of 18F-labeled molecules for the development of peptide-based PET tracers.[3][7]

Quantitative Data for Oxime Ligation
ParameterOxime LigationReference
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁻³ - 1 (catalyzed)[8]
Typical Reaction Time 1 - 24 hours[8]
Rapid Ligation Time (Optimized) < 5 minutes[3]
Typical Yield Moderate to High[8]
Biocompatibility High (metal-free)[8]
Catalyst Aniline (B41778) or its derivatives (e.g., p-phenylenediamine)[3][9]
Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation on a Peptide

This protocol describes the conjugation of this compound to a peptide containing a ketone or aldehyde functionality.

Materials:

  • Peptide containing a carbonyl group (aldehyde or ketone)

  • This compound hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0 - 7.0 (or Sodium Acetate, pH 4.0 - 5.0)

  • Catalyst Stock Solution: 1 M Aniline in DMSO or water

  • Quenching Solution (optional): Acetone (B3395972)

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the carbonyl-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[1]

  • Reactant Addition: Add this compound hydrochloride to the peptide solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used.[1]

  • Catalyst Addition: Add the aniline catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[1][10]

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 1-24 hours.[1][8] The reaction progress can be monitored by LC-MS.[10]

  • Quenching (Optional): The reaction can be quenched by adding an excess of acetone to consume any unreacted this compound.[1]

  • Purification: Purify the resulting peptide-oxime conjugate using RP-HPLC with a suitable C8 or C18 column.[1][11] Elution is typically performed with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[12]

Protocol 2: Rapid Oxime Ligation for Time-Sensitive Applications

This protocol is adapted for applications requiring fast conjugation, such as radiolabeling.

Materials:

  • Peptide with a carbonyl group

  • This compound hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Aniline

  • Acetone (for quenching)

  • RP-HPLC system for rapid purification

Procedure:

  • Reagent Preparation: Dissolve the peptide, this compound hydrochloride (e.g., 1.5 equivalents), and aniline (e.g., 2 equivalents) in anhydrous DMF.[1]

  • Incubation: Incubate the reaction mixture for 5 minutes.[1]

  • Quenching: Quench the ligation reaction with acetone.[1]

  • Purification: Immediately purify the labeled product using rapid RP-HPLC.[1]

Experimental Workflow for Oxime Ligation

OximeLigationWorkflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_workup Work-up & Purification Peptide_Prep Dissolve Carbonyl-Peptide in Reaction Buffer Mix Combine Peptide, This compound, and Catalyst Peptide_Prep->Mix BHA_Prep Prepare this compound Solution BHA_Prep->Mix Catalyst_Prep Prepare Aniline Catalyst Stock Catalyst_Prep->Mix Incubate Incubate at RT or 37°C (1-24h) Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Quench Quench with Acetone (Optional) Incubate->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize Product (MS, NMR) Purify->Characterize

Workflow for Oxime Ligation using this compound.

Application 2: Synthesis of Peptide Hydroxamic Acids

Peptide hydroxamic acids are an important class of compounds with significant biological activities, notably as inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This compound serves as a key reagent for the synthesis of O-benzyl hydroxamates, which are stable, protected precursors to hydroxamic acids.

General Synthesis Strategy: The most common method for preparing O-benzyl hydroxamates is the coupling of a carboxylic acid (or an activated derivative) with this compound.[13] The benzyl (B1604629) group can then be removed by hydrogenolysis to yield the final hydroxamic acid.[13]

Quantitative Data for Peptide Hydroxamate Synthesis
ReactionCoupling ReagentYieldReference
Boc-L-Pro-OH + this compoundTsOBt, DIPEA92%[14]
Z-L-Phe-OH + this compoundTsOBt, DIPEA94%[14]
Boc-D-Phg-OH + this compoundo-NosylOXY, DIPEA90%[14]
Ester Aminolysis with LiHMDSVarious Estersup to 95%[15]
Experimental Protocols

Protocol 3: Solution-Phase Synthesis of a Peptide O-Benzyl Hydroxamate

This protocol describes the coupling of an N-protected amino acid or peptide with this compound using a coupling reagent.

Materials:

  • N-protected amino acid or peptide

  • This compound hydrochloride

  • Coupling reagent (e.g., HBTU, HATU, or TsOBt)[13][14]

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • Reactant Preparation: Dissolve the N-protected amino acid/peptide, this compound hydrochloride, and the coupling reagent in the chosen solvent.

  • Base Addition: Add DIPEA to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude O-benzyl hydroxamate by column chromatography or recrystallization.

Protocol 4: Solid-Phase Synthesis of Peptide Hydroxamic Acids

This protocol outlines the synthesis of a peptide hydroxamic acid on a solid support.

Materials:

  • Hydroxylamine (B1172632) resin (e.g., 2-chlorotrityl hydroxylamine resin)[13]

  • Fmoc-protected amino acids

  • Standard solid-phase peptide synthesis (SPPS) reagents (coupling agents, piperidine (B6355638) for Fmoc deprotection)

  • Cleavage cocktail (e.g., TFA/triethylsilane/water)

Procedure:

  • Resin Preparation: Start with a pre-loaded hydroxylamine resin or attach the first amino acid to the resin.

  • Peptide Elongation: Perform standard Fmoc-based SPPS to assemble the desired peptide sequence on the resin-bound hydroxylamine.

  • Cleavage and Deprotection: Cleave the peptide hydroxamic acid from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[13]

  • Purification: Purify the crude peptide hydroxamic acid by RP-HPLC.

Logical Workflow for Peptide Drug Discovery using this compound

DrugDiscoveryWorkflow cluster_synthesis Peptide Synthesis & Modification cluster_applications Applications cluster_outcomes Drug Discovery Outcomes cluster_evaluation Evaluation SPPS Solid-Phase Peptide Synthesis Introduce_Handle Introduce Carbonyl or Carboxylic Acid Handle SPPS->Introduce_Handle Modification Modification with This compound Introduce_Handle->Modification Oxime_Ligation Oxime Ligation Modification->Oxime_Ligation Hydroxamate_Synth Hydroxamate Synthesis Modification->Hydroxamate_Synth Conjugates Peptide-Drug Conjugates, PET Tracers Oxime_Ligation->Conjugates Cyclic_Peptides Cyclic Peptides Oxime_Ligation->Cyclic_Peptides Enzyme_Inhibitors Enzyme Inhibitors (e.g., HDAC, MMP) Hydroxamate_Synth->Enzyme_Inhibitors Screening Biological Screening Conjugates->Screening Cyclic_Peptides->Screening Enzyme_Inhibitors->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Lead_Opt->SPPS Iterative Design

Role of this compound in Peptide Drug Discovery.

Conclusion

This compound is a valuable tool for peptide chemists, offering reliable and versatile methods for peptide modification and the synthesis of biologically active peptide derivatives. The oxime ligation strategy provides a powerful means for creating complex peptide conjugates and cyclized peptides under mild conditions. Furthermore, its use in the synthesis of peptide hydroxamic acids opens avenues for the development of potent enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis and drug discovery endeavors.

References

Application Notes: O-Benzylhydroxylamine as a Protecting Group for Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxylamines (R-NH-OH) are a versatile class of compounds widely used as synthetic intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of both nitrogen and oxygen atoms makes them highly reactive nucleophiles, but this reactivity can also be a challenge in multi-step syntheses where the hydroxylamine (B1172632) moiety needs to be preserved while other parts of the molecule are modified. To address this, a protecting group strategy is often employed. The O-benzyl group (Bn) is an effective and widely used protecting group for the hydroxyl function of hydroxylamines, forming an O-benzylhydroxylamine. This group is stable under a variety of reaction conditions and can be selectively removed under mild conditions, making it a valuable tool for organic synthesis.

These notes provide an overview of the application of this compound as a protecting group, including detailed protocols for protection and deprotection, and a summary of relevant data.

Core Concepts of Protection Strategy

The fundamental logic of using a protecting group involves three key stages:

  • Protection : Introduction of the benzyl (B1604629) group onto the hydroxylamine's oxygen atom.

  • Transformation : Performing desired chemical reactions on other parts of the molecule while the O-benzyl group remains intact.

  • Deprotection : Selective removal of the benzyl group to restore the free hydroxylamine functionality.

cluster_workflow Protecting Group Strategy A Free Hydroxylamine B O-Benzyl Protected Hydroxylamine A->B 1. Protection (O-Benzylation) C Modified Molecule (Protected) B->C 2. Chemical Transformation D Final Product (Free Hydroxylamine) C->D 3. Deprotection (Hydrogenolysis)

Figure 1: General workflow for using the O-benzyl group to protect hydroxylamines.

Application Notes

Advantages of the O-Benzyl Protecting Group:

  • Stability: The benzyl ether linkage is robust and stable under a wide range of conditions, including acidic and basic hydrolysis, and exposure to many oxidizing and reducing agents.

  • Mild Deprotection: The most significant advantage is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[2] This method is highly selective and occurs under neutral conditions, preserving sensitive functional groups elsewhere in the molecule.[3]

  • Availability: this compound and its hydrochloride salt are commercially available, serving as convenient building blocks for introducing the protected hydroxylamine moiety.[4][5]

Mechanism of Protection (O-Benzylation):

The protection step typically involves the O-alkylation of a hydroxylamine or a hydroxylamine equivalent with a benzyl halide, such as benzyl bromide or benzyl chloride.[2] The reaction proceeds via a standard Williamson ether synthesis mechanism. To achieve O-selectivity and prevent N-alkylation, it is common to use an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or N-hydroxyurethane.[1][6] The N-protecting group is then removed to yield the this compound.

Mechanism of Deprotection (Hydrogenolysis):

Deprotection is most commonly achieved through catalytic hydrogenolysis.[2] In this process, the O-benzyl protected compound is reacted with hydrogen gas in the presence of a palladium catalyst (typically 10% Pd/C). The reaction cleaves the C-O bond of the benzyl ether, releasing the free hydroxylamine and toluene (B28343) as a byproduct. This reaction is generally clean, high-yielding, and can be performed at atmospheric pressure in standard laboratory glassware.[3]

Experimental Protocols

Protocol 1: Protection of a Hydroxylamine Equivalent (via N-Hydroxyphthalimide)

This protocol describes a two-step process to generate an O-benzyl protected hydroxylamine, starting from N-hydroxyphthalimide. This is a common and effective method for preparing the protected intermediate.[6][7]

start Start step1 1. Dissolve N-hydroxyphthalimide & Benzyl Chloride in Solvent start->step1 step2 2. Add Phase Transfer Catalyst & Aqueous Base (e.g., K2CO3) step1->step2 step3 3. Heat and Stir Reaction (e.g., 40°C for 2-4 hours) step2->step3 step4 4. Isolate N-benzyloxyphthalimide (Filtration/Extraction) step3->step4 step5 5. Hydrolyze with Acid (HCl) or Hydrazine (B178648) step4->step5 Intermediate Product step6 6. Purify Product (Crystallization/Chromatography) step5->step6 end End: Pure this compound step6->end

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

  • N-hydroxyphthalimide

  • Benzyl chloride or benzyl bromide[6]

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Solvent (e.g., Dichloromethane, Acetonitrile)[6][8]

  • Hydrazine or Hydrochloric acid (for hydrolysis)[6][7]

  • Ethanol (for crystallization)[6]

Procedure:

  • O-Benzylation:

    • To a solution of N-hydroxyphthalimide (1 eq.) in a suitable solvent, add benzyl chloride (1.1 eq.), potassium carbonate (1.5 eq.), and a catalytic amount of a phase transfer catalyst.

    • Heat the mixture (e.g., to 40°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.[6]

    • After completion, cool the reaction mixture, filter off the solids, and concentrate the solvent under reduced pressure.

    • The crude N-benzyloxyphthalimide can be purified by filtration through a silica (B1680970) gel pad or by crystallization from ethanol.[6]

  • Deprotection of Phthalimide Group:

    • Dissolve the purified N-benzyloxyphthalimide in a suitable solvent like methanol (B129727) or ethanol.

    • Add hydrazine monohydrate (1.2 eq.) and reflux the mixture for 1-2 hours.[7]

    • Alternatively, acidic hydrolysis can be performed using concentrated hydrochloric acid with heating.[6]

    • Cool the mixture, filter off the phthalhydrazide (B32825) byproduct, and concentrate the filtrate.

    • The resulting this compound can be isolated as its hydrochloride salt and purified by crystallization.

Protocol 2: Deprotection of this compound (Catalytic Hydrogenolysis)

This protocol describes the standard method for cleaving the O-benzyl group to regenerate the free hydroxylamine.[2]

start Start step1 1. Dissolve O-Benzyl Protected Compound in Solvent (e.g., EtOH) start->step1 step2 2. Add Catalyst (10% Pd/C) under Inert Atmosphere (N2/Ar) step1->step2 step3 3. Purge System with H2 Gas (Balloon or Parr Shaker) step2->step3 step4 4. Stir Vigorously at RT (Monitor by TLC) step3->step4 step5 5. Filter off Catalyst (e.g., through Celite®) step4->step5 Reaction Complete step6 6. Concentrate Filtrate under Reduced Pressure step5->step6 end End: Pure Deprotected Hydroxylamine step6->end

Figure 3: Workflow for the deprotection of O-benzylhydroxylamines via hydrogenolysis.

Materials:

  • O-benzyl protected hydroxylamine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[2]

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve the O-benzyl protected compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar) before evacuating and backfilling with hydrogen gas. A hydrogen-filled balloon is sufficient for many small-scale reactions.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1-3 bar).[3]

  • Monitor the reaction progress using TLC until the starting material is fully consumed.

  • Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected hydroxylamine product. Further purification can be performed if necessary.

Data Presentation

The efficiency of the protection step can be evaluated by the yield of the this compound synthesis. The following table summarizes yields reported for various synthetic methods.

Starting MaterialReagentsProductOverall YieldReference
N-hydroxyphthalimideBenzyl chloride, Phase transfer catalyst, Acidic hydrolysisThis compound>65%[6]
N-hydroxybenzamideBenzyl halide, Acidic hydrolysisThis compound hydrochloride>76%[9]
N-hydroxyurethaneBenzyl halide, NaOHThis compound hydrochloride>78%[1]
3,5-(bis)trifluoromethyl benzyl alcoholN-hydroxyphthalimide (Mitsunobu), HydrazineO-(3,5-Bis(trifluoromethyl)benzyl)hydroxylamine HCl93%[7]

References

Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine (OBHA) and its hydrochloride salt are critical intermediates in the pharmaceutical and agrochemical industries. They serve as key building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals like Ticagrelor, a prominent antiplatelet agent.[1] The industrial production of this compound demands processes that are not only high-yielding and cost-effective but also safe and scalable. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on methods suitable for industrial applications.

Commercially Relevant Synthetic Routes

Several methods for the synthesis of this compound have been developed, each with distinct advantages and challenges. The selection of a particular route for industrial production often depends on factors such as raw material cost, process safety, and desired product purity. For medicinal applications, a purity of over 98% is typically required.[2]

Three primary methods have been identified for the industrial-scale synthesis of this compound hydrochloride:

  • Alkylation of Hydroxylamine (B1172632) with Benzyl (B1604629) Chloride: This is a widely used industrial method due to the low cost and ready availability of the starting materials.[1][3] However, this process requires careful control of reaction conditions to mitigate the risk of explosion associated with the decomposition of hydroxylamine at elevated temperatures.[1][3]

  • Reduction of Benzaldehyde (B42025) Oxime: While effective, this laboratory-scale method is often not economically viable for large-scale production due to the high cost of reducing agents such as sodium cyanoborohydride.[1][3]

  • Hydrolysis of N-Protected Precursors: This approach involves the O-benzylation of N-protected hydroxylamine derivatives, such as N-hydroxyurethane or N-hydroxyphthalimide, followed by deprotection.[4] This method can offer high chemo- and regio-selectivity, leading to high-purity products.[4]

A more recent and promising approach for industrial synthesis is the use of continuous-flow reactors . This technology offers significant safety and efficiency advantages over traditional batch processing, particularly for reactions involving potentially hazardous reagents like hydroxylamine.[1][3]

Synthesis Pathway Overview

cluster_0 Route 1: Alkylation of Hydroxylamine cluster_1 Route 2: Reduction of Oxime cluster_2 Route 3: N-Protected Precursor Benzyl Chloride Benzyl Chloride This compound This compound Benzyl Chloride->this compound Hydroxylamine, Base Hydroxylamine Hydroxylamine Benzaldehyde Benzaldehyde Benzaldehyde Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde Oxime Hydroxylamine O-Benzylhydroxylamine_2 N-Benzylhydroxylamine* Benzaldehyde Oxime->O-Benzylhydroxylamine_2 Reducing Agent (e.g., NaBH3CN) N-Hydroxyurethane N-Hydroxyurethane O-Benzyl Carbethoxyhydroxamate O-Benzyl Carbethoxyhydroxamate N-Hydroxyurethane->O-Benzyl Carbethoxyhydroxamate Benzyl Halide, Base O-Benzylhydroxylamine_3 This compound O-Benzyl Carbethoxyhydroxamate->O-Benzylhydroxylamine_3 Hydrolysis caption Figure 1. Major synthetic routes to this compound.

Caption: Figure 1. Major synthetic routes to this compound.

*Note: The reduction of benzaldehyde oxime yields N-Benzylhydroxylamine, a structural isomer of this compound. This route is often mistakenly associated with this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various published protocols for the synthesis of this compound hydrochloride.

Table 1: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Alkylation (Batch) Benzyl chloride, Hydroxylamine HCl, NaOHVariesCan reach >98%[2]Low-cost starting materials[1][3]Explosion risk with hydroxylamine at high temperatures[1][3]
N-Protected Precursor N-hydroxyurethane, Benzyl halide, NaOH>78%[4]HighHigh chemo- and regio-selectivity, simple purification[4]Potentially more expensive starting materials
Continuous Flow Benzyl chloride, Hydroxylamine HCl, NaOH75% (overall)[1]99.82%[1]Enhanced safety, improved efficiency, potential for automation[1][3]Requires specialized reactor setup

Table 2: Reaction Conditions for Continuous Flow Synthesis

ParameterValue
Reactants Benzyl chloride in Methanol (B129727) (0.5 M), Hydroxylamine in Methanol/Water (2.0 M)
Reaction Temperature 60°C[3]
System Pressure 8.0 bar[3]
Purification Solvent Ethyl Acetate[1]
Crystallization Temperature 0 to -5°C[1][3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound Hydrochloride via Continuous Flow

This protocol is adapted from a modern, industrially viable method that prioritizes safety and efficiency.[1][3]

Materials:

  • Benzyl chloride

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Water

  • Ethyl acetate (B1210297)

  • 10% Hydrochloric acid

  • Activated carbon

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Continuous-flow reactor system with two inlet pumps and a heated reaction coil

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a total volume of 1000 mL (0.5 mol/L).[3]

    • Solution B (Hydroxylamine): In a 2 L beaker, combine 800 mL of methanol and 200 mL of water. While stirring in an ice-water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide, ensuring the internal temperature does not exceed 20°C.[3] Stir the mixture for 30 minutes and filter to remove the precipitated sodium chloride.[1]

  • Reaction Execution:

    • Set up the continuous-flow reactor with the reaction coil heated to 60°C and the system pressure at 8.0 bar.[3]

    • Pump Solution A and Solution B into the reactor at appropriate flow rates to achieve the desired residence time for the reaction.

  • Work-up and Extraction:

    • Cool the reaction mixture exiting the reactor to room temperature.[3]

    • Adjust the pH of the solution to 4-5 using 10% hydrochloric acid.[3]

    • Remove the methanol by distillation under reduced pressure.[3]

    • To the resulting residue, add 200 mL of water and extract three times with 200 mL of ethyl acetate each.[3]

    • Combine the organic phases and dry over anhydrous Na₂SO₄.[3]

  • Purification and Isolation:

    • Concentrate the dried organic phase on a rotary evaporator to obtain the crude product.[3]

    • Transfer the crude product to a flask and add ethyl acetate (approximately 8 mL per 1 g of crude product).[3]

    • Heat the mixture to reflux (approximately 70°C).[1]

    • Add a small amount of activated carbon for decolorization and filter the hot solution.[1][3]

    • Slowly cool the filtrate to between 0°C and -5°C to induce crystallization.[1][3]

    • Isolate the crystals by filtration and dry them in an oven at 45°C for 8 hours to yield this compound hydrochloride.[1]

Protocol 2: One-Pot Synthesis of this compound Hydrochloride from N-Hydroxyurethane

This protocol describes a high-yield, one-pot synthesis suitable for laboratory and pilot-scale production.[4]

Materials:

  • N-hydroxyurethane

  • Benzyl halide (e.g., benzyl chloride or bromide)

  • Sodium metal

  • Absolute ethanol (B145695)

  • Sodium hydroxide

  • Diethyl ether

  • Ethanolic HCl

Equipment:

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Addition funnel

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Formation of Sodium Ethoxide: In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium (0.97 g) in absolute ethanol (70 mL).[4]

  • O-Alkylation:

    • To the sodium ethoxide solution, add N-hydroxyurethane (4.46 g) and stir at room temperature.[4]

    • Slowly add the appropriate benzyl halide (43 mmol) at a rate that maintains the reaction temperature below 30°C.[4]

    • Stir the mixture for 8-10 hours at room temperature.[4]

  • Hydrolysis:

    • Add a solution of NaOH (3.46 g) in water (70 mL) to the reaction mixture and heat under reflux for 2 hours.[4]

  • Work-up and Isolation:

    • Remove the ethanol by distillation.[4]

    • Cool the remaining residue and extract with diethyl ether (3 x 100 mL).[4]

    • The hydrochloride salt can be crystallized from the concentrated diethyl ether extract by the addition of ethanolic HCl.[4]

Experimental Workflow Diagram

cluster_workflow General Experimental Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction Synthesis Reaction (Batch or Continuous Flow) Reagent_Prep->Reaction Workup Aqueous Work-up (pH Adjustment, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Crystallization) Concentration->Purification Isolation Isolation & Drying of Product Purification->Isolation End End Isolation->End caption Figure 2. General workflow for the synthesis and purification.

Caption: Figure 2. General workflow for the synthesis and purification.

Safety Considerations

  • Hydroxylamine Handling: Hydroxylamine and its solutions can be explosive, especially at elevated temperatures. Reactions involving hydroxylamine should be conducted with appropriate safety measures, such as temperature control, pressure relief systems, and the use of continuous-flow reactors to minimize the volume of hazardous material at any given time.[1][3]

  • Benzyl Halides: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Conclusion

The large-scale synthesis of this compound for industrial use requires careful consideration of safety, cost, and efficiency. While traditional batch methods involving the alkylation of hydroxylamine are common, the adoption of continuous-flow technology offers a significantly safer and more controlled manufacturing process. The N-protected precursor route also provides a high-yield, high-purity alternative. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

Application Note: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis.[1] Traditional batch production methods are often hampered by safety concerns related to the thermal instability of hydroxylamine (B1172632) and high production costs.[1][2] This protocol leverages the advantages of flow chemistry to provide a safer, more efficient, and cost-effective alternative.[2][3] By utilizing a continuous flow reactor, this method achieves a high overall yield of 75% under mild conditions, significantly reducing safety risks and production costs.[1][4] The process also incorporates solvent recovery and recycling of hydroxylamine hydrochloride, further enhancing its economic viability for industrial-scale applications.[1][2]

Introduction

N-benzylhydroxylamine hydrochloride is a crucial building block in the synthesis of various biologically active compounds, including the antiplatelet agent Ticagrelor.[1] It is widely used in the generation of N-benzyl nitrones for 1,3-dipolar cycloaddition reactions to construct isoxazoline (B3343090) frameworks, which are prevalent in drug discovery.[1] Conventional synthetic routes, such as the reduction of benzaldehyde (B42025) oxime, often rely on expensive reagents like sodium cyanoborohydride, limiting their large-scale applicability.[1] The direct reaction of benzyl (B1604629) chloride with hydroxylamine in batch reactors poses significant safety risks due to the potential for thermal decomposition of hydroxylamine at elevated temperatures.[1][3]

Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing heat and mass transfer, and minimizing the volume of hazardous materials at any given time.[3][5] This note provides a detailed protocol for the one-step continuous synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine hydrochloride.[1]

Experimental Data

The following tables summarize the optimized reaction parameters and results for the continuous flow synthesis of N-benzylhydroxylamine hydrochloride.

Table 1: Optimized Reaction Parameters

ParameterValueReference
Reactant A Concentration (Benzyl Chloride in Methanol)0.5 mol/L[1]
Reactant B Concentration (Hydroxylamine in Methanol (B129727)/Water)2.0 mol/L[1]
Molar Ratio (Hydroxylamine HCl:Benzyl Chloride)4.0 equivalents[1]
Flow Rate (each pump)5.0 mL/min[1]
Reactor Temperature60 °C[1][3]
System Pressure8 bar[1][3]
Residence Time7.38 min[1]
Reactor Configuration1 preheating module, 9 reaction modules[1]

Table 2: Reaction Outcome and Product Specifications

ParameterValueReference
Overall Yield75%[1][2]
Separation Yield (after crystallization)89%[1][4]
Purity (liquid phase)99.82%[1][4]
Dibenzyl-substituted Impurity0.15%[1][4]
Estimated Production Cost~$10 / kg[1][2]

Experimental Protocol

This protocol describes the continuous flow synthesis of N-benzylhydroxylamine hydrochloride from benzyl chloride and hydroxylamine hydrochloride.

Reagent Preparation
  • Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to create a final volume of 1000 mL. This results in a 0.5 mol/L solution.[3]

  • Solution B (Hydroxylamine): In a beaker, combine 800 mL of methanol and 200 mL of water. While stirring in an ice-water bath, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide, ensuring the temperature is maintained between 10-20 °C. Stir the mixture for 30 minutes. Filter the solution to remove the precipitated sodium chloride. The resulting hydroxylamine solution will have a concentration of approximately 2.0 mol/L.[1][3]

Continuous Flow Reaction Setup and Execution
  • System Assembly: Assemble a continuous flow reactor system equipped with two independent high-pressure pumps, a preheating module, and a series of reaction coils. A back-pressure regulator should be installed at the outlet to maintain system pressure.

  • System Priming: Prime the pumps and the reactor system with methanol.

  • Parameter Setup: Set the reactor temperature to 60 °C and the system pressure to 8 bar using the back-pressure regulator.[1][3]

  • Reaction Initiation: Begin pumping Solution A and Solution B into the reactor through separate inlets at a flow rate of 5.0 mL/min for each pump.[1] The solutions will mix in a T-mixer before entering the preheating module and subsequently the reaction modules.

  • Steady State: Allow the system to reach a steady state before collecting the product stream. The total residence time in the reactor will be approximately 7.38 minutes.[1]

Work-up and Purification
  • Cooling and pH Adjustment: Cool the collected reaction mixture to room temperature. Adjust the pH to 4-5 using a 10% hydrochloric acid solution.[1][3]

  • Solvent Removal: Recover the methanol from the mixture via distillation under reduced pressure.[1][3]

  • Extraction: To the resulting solid, add 200 mL of water. Extract the aqueous phase three times with 200 mL of ethyl acetate (B1210297) for each extraction. Combine the organic phases.[1][3]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the dried solution under reduced pressure to obtain the crude N-benzylhydroxylamine hydrochloride.[1][3]

  • Crystallization: Transfer the crude product to a flask and add ethyl acetate (approximately 8 mL of solvent per 1 g of crude product). Heat the mixture to reflux at 70 °C. Add a small amount of activated carbon to decolorize the solution and filter it while hot. Slowly cool the filtrate to a temperature between 0 °C and -5 °C to induce crystallization.[1][3]

  • Isolation and Drying: Isolate the white crystals by vacuum filtration. Dry the product in a vacuum oven at 45 °C for 8 hours to obtain pure N-benzylhydroxylamine hydrochloride.[1][3]

Process Visualization

The following diagrams illustrate the experimental workflow for the continuous synthesis of N-benzylhydroxylamine hydrochloride.

Continuous_Flow_Synthesis cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Work-up & Purification A Solution A (0.5M Benzyl Chloride in Methanol) PumpA Pump A (5.0 mL/min) A->PumpA B Solution B (2.0M Hydroxylamine in Methanol/Water) PumpB Pump B (5.0 mL/min) B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Preheat Preheating Module Mixer->Preheat Reactor Reaction Modules (60°C, 8 bar, 7.38 min) Preheat->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection pH_adjust pH Adjustment (pH 4-5) Collection->pH_adjust Distill Solvent Removal pH_adjust->Distill Extract Liquid-Liquid Extraction Distill->Extract Dry Drying & Concentration Extract->Dry Crystallize Crystallization (0 to -5°C) Dry->Crystallize Isolate Filtration & Drying Crystallize->Isolate FinalProduct Pure N-benzylhydroxylamine hydrochloride Isolate->FinalProduct

Caption: Experimental workflow for the continuous synthesis of N-benzylhydroxylamine hydrochloride.

Safety Considerations

  • Hydroxylamine and its solutions can be thermally unstable. The use of a continuous flow reactor significantly mitigates the risk of thermal runaway by minimizing the reaction volume at any given time.[1][3]

  • Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • The system should be pressure-tested before heating to ensure there are no leaks.

Conclusion

The continuous flow synthesis of N-benzylhydroxylamine hydrochloride offers a safe, efficient, and scalable method for the production of this important chemical intermediate.[2] With an overall yield of 75% and a high purity profile, this process is well-suited for both research and industrial applications.[1][4] The significant reduction in production costs and enhanced safety profile make it a superior alternative to traditional batch methods.[1][2]

References

Application of O-Benzylhydroxylamine in the Synthesis of Novel FabH Inhibitors for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of O-benzylhydroxylamine in the synthesis of potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis and a promising target for novel antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart, presents an attractive target for the development of new antibiotics.[1] The enzyme FabH catalyzes the initial and rate-limiting condensation step in this pathway, making it a prime candidate for therapeutic intervention.[1] this compound serves as a key building block in the synthesis of a novel class of oxime ether-based FabH inhibitors, demonstrating significant antibacterial activity. This document outlines the synthesis, biological evaluation, and mechanism of action of these compounds.

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

The FASII pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. FabH initiates this process by catalyzing the condensation of acetyl-CoA with malonyl-acyl carrier protein (ACP). Inhibition of FabH disrupts the entire fatty acid synthesis cascade, leading to bacterial cell death.

Below is a diagram illustrating the bacterial fatty acid synthesis pathway and the central role of FabH.

FASII_Pathway acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA fabd FabD malonyl_coa->fabd malonyl_acp Malonyl-ACP malonyl_acp->fabH fabd->malonyl_acp acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp inhibitor This compound- Derived Inhibitors inhibitor->fabH Inhibition elongation Elongation Cycle (FabG, FabZ, FabI, FabB/F) acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway.

Synthesis of this compound-Derived Oxime Ethers

A series of 43 oxime derivatives were synthesized by reacting O-benzylhydroxylamines with various benzaldehydes or salicylaldehydes.[2] The general synthetic scheme is presented below.

Synthesis_Workflow reagents This compound + Substituted Benzaldehyde reaction Reaction (e.g., in Ethanol) reagents->reaction product O-Benzyl Oxime Ether (FabH Inhibitor) reaction->product

Caption: General Synthesis Workflow.

Experimental Protocol: Synthesis of 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime

This protocol describes the synthesis of the most potent compound identified in the series.[2]

Materials:

Procedure:

  • Dissolve isophthalaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add O-(2,4-dichlorobenzyl)hydroxylamine (2.2 equivalents) to the solution.

  • Add a catalytic amount of pyridine.

  • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether) to yield the final product.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Activity

The synthesized compounds were evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and for their inhibitory activity against E. coli FabH.

Quantitative Data Summary

The following table summarizes the biological activity of the most potent compound, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime .

Compound IDTarget Organism/EnzymeAssay TypeValueReference
1 E. coli FabHIC₅₀1.7 mM[2]
1 E. coliMIC3.13-6.25 µg/mL[2]
1 P. aeruginosaMIC3.13-6.25 µg/mL[2]
1 B. subtilisMIC3.13-6.25 µg/mL[2]
1 S. aureusMIC3.13-6.25 µg/mL[2]
Experimental Protocols

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay measures the inhibition of FabH by monitoring the production of Coenzyme A (CoA-SH) using a fluorescent probe.

Materials:

  • Purified recombinant E. coli FabH

  • Acetyl-CoA

  • Malonyl-ACP

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • In a 96-well plate, add the assay buffer, acetyl-CoA, and malonyl-ACP.

  • Add the test compound at various concentrations (or DMSO for control).

  • Initiate the reaction by adding the FabH enzyme.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the CPM fluorescent probe.

  • Incubate in the dark for 10 minutes to allow the probe to react with the generated CoA-SH.

  • Measure the fluorescence intensity (Excitation/Emission wavelengths specific for CPM).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a dose-response curve.

Logical Relationship of Experimental Procedures

The following diagram illustrates the logical flow of the experimental work.

Experimental_Workflow synthesis Synthesis of Oxime Ethers purification Purification & Characterization synthesis->purification mic_assay MIC Assay (Antibacterial Activity) purification->mic_assay fabH_assay FabH Inhibition Assay (IC50) purification->fabH_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mic_assay->sar_analysis fabH_assay->sar_analysis

Caption: Experimental Workflow.

Conclusion

This compound is a valuable reagent for the synthesis of novel oxime ether-based inhibitors of bacterial FabH. These compounds have demonstrated promising broad-spectrum antibacterial activity and warrant further investigation in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these and similar compounds.

References

Application Notes and Protocols for the Derivatization of Ketones with O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine (O-BHA) is a versatile derivatizing reagent employed to enhance the analytical detection of ketones and other carbonyl-containing compounds. The reaction between a ketone and O-BHA results in the formation of a stable O-benzyl oxime ether. This derivatization is a crucial step in various analytical workflows, particularly in metabolomics, clinical diagnostics, and environmental analysis, where the sensitive and specific quantification of ketones is essential.

The primary advantages of converting ketones to their O-benzyl oxime derivatives include:

  • Increased Molecular Weight: The addition of the benzyl (B1604629) group increases the mass of the analyte, which can be advantageous in mass spectrometry.

  • Enhanced Ionization Efficiency: The benzyl moiety can improve the ionization of the analyte in techniques like electrospray ionization (ESI), leading to greater sensitivity in LC-MS/MS analysis.[1]

  • Improved Chromatographic Separation: Derivatization increases the hydrophobicity of polar ketones, leading to better retention and separation on reverse-phase liquid chromatography columns.[2]

  • Stabilization of Labile Ketones: O-BHA can stabilize otherwise unstable ketones, such as oxaloacetate, allowing for their accurate quantification in biological matrices.[3]

These application notes provide detailed protocols for the derivatization of ketones with this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reaction Mechanism

The derivatization of a ketone with this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of O-BHA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the stable O-benzyl oxime ether. The reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid or base.

A simplified logical diagram of the derivatization and analysis process is presented below.

General Workflow for Ketone Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction of Ketones Sample->Extraction Derivatization Reaction with this compound Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Quantification and Identification Analysis->Data

Caption: General workflow for ketone analysis using O-BHA derivatization.

Quantitative Data Summary

The efficiency of O-benzyl oxime formation can vary depending on the structure of the ketone and the reaction conditions. The following table summarizes representative yields for the synthesis of O-benzyl oxime ethers from various ketones, as reported in the literature.

KetoneReagents and ConditionsYield (%)Reference
AcetoneO-BHA, KOH, DMSO, 4h, RT83[4]
CyclohexanoneO-BHA, KOH, DMSO, 4h, RT88[4]
BenzophenoneO-BHA, KOH, DMSO, 4h, RT73[4]
Various Aldehydes & KetonesHydroxylamine (B1172632) HCl, KOH, reflux, 3h (for oxime formation)60-98[4]
Various OximesBenzyl chloride, KI, KOH, DMSO, 4h, RT (for oxime ether formation)37-95[4]

Experimental Protocols

Protocol 1: Derivatization of Ketones in Biological Samples for LC-MS/MS Analysis

This protocol is adapted from methodologies used for the analysis of keto acids and other carbonyls in biological matrices.[1]

Materials:

  • This compound hydrochloride (O-BHA·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine (B92270)

  • Hydrochloric Acid (HCl)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation step by adding 4 volumes of ice-cold methanol, vortexing, and centrifuging at high speed to pellet the protein. Collect the supernatant.

    • For tissue samples, homogenize the tissue in a suitable solvent (e.g., methanol/water mixture) and centrifuge to remove cellular debris.

  • Derivatization Reaction:

    • Prepare a fresh solution of 1 M O-BHA·HCl in water.

    • Prepare a fresh solution of 1 M EDC in water.

    • Prepare a pyridine buffer (pH 5) by mixing 8.6 mL of pyridine, 5.4 mL of 12 M HCl, and 86 mL of water.

    • To 50 µL of the sample extract, add 50 µL of the pyridine buffer.

    • Add 15 µL of 1 M EDC solution and 50 µL of 1 M O-BHA solution.

    • Vortex the mixture and incubate at room temperature for 1 hour.[3]

  • Extraction of Derivatives:

    • Add 500 µL of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS method (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).

    • Vortex to dissolve the derivatives.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the derivatized ketones.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the O-benzyl oxime derivatives of the target ketones.

The experimental workflow for this protocol is illustrated in the following diagram.

LC-MS/MS Protocol for Ketone Derivatization Start Sample Extract Add_Buffer Add Pyridine Buffer Start->Add_Buffer Add_EDC Add EDC Solution Add_Buffer->Add_EDC Add_OBHA Add O-BHA Solution Add_EDC->Add_OBHA Incubate Incubate at RT for 1 hour Add_OBHA->Incubate Extract Liquid-Liquid Extraction with Ethyl Acetate Incubate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Step-by-step workflow for the derivatization of ketones for LC-MS/MS analysis.

Protocol 2: Derivatization of Ketones for GC-MS Analysis

This protocol is based on general procedures for the analysis of carbonyl compounds by GC-MS after derivatization with hydroxylamine reagents. For enhanced volatility and detection, a fluorinated analog of O-BHA, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), is often used for GC-MS analysis. The principles are directly applicable to O-BHA.

Materials:

  • This compound hydrochloride (O-BHA·HCl) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • A suitable solvent (e.g., hexane (B92381), dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ketone-containing sample in a suitable organic solvent. If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent like hexane or dichloromethane.

  • Derivatization Reaction:

    • Prepare a solution of O-BHA or PFBHA in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Add an excess of the derivatizing reagent solution to the sample solution.

    • The reaction can often be performed at room temperature, but gentle heating (e.g., 60°C for 30-60 minutes) can accelerate the reaction.[5] The reaction progress can be monitored by GC-MS.

  • Work-up:

    • After the reaction is complete, wash the organic phase with water to remove any excess reagent and by-products.

    • Dry the organic phase over anhydrous sodium sulfate.

    • The solution can be concentrated if necessary before GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the final solution into the GC-MS.

GC-MS Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Stability of O-Benzyl Oxime Derivatives

O-benzyl oximes are generally stable compounds, especially when compared to imines and hydrazones.[6] They are resistant to hydrolysis under neutral and basic conditions.[7] However, under strongly acidic conditions, they can be hydrolyzed back to the parent ketone and this compound. For analytical purposes, it is recommended to store the derivatized samples at low temperatures (-20°C or -80°C) and in a non-acidic solvent to ensure long-term stability. Studies have shown that O-BHA derivatives are stable at -20°C for at least two weeks and at room temperature for up to two days.[3]

Conclusion

Derivatization of ketones with this compound is a robust and effective strategy to enhance their analytical detection by GC-MS and LC-MS/MS. The protocols provided herein offer a starting point for the development and validation of methods for the quantification of ketones in a variety of sample matrices. The choice of the specific protocol and analytical technique will depend on the nature of the ketones of interest, the sample matrix, and the required sensitivity and selectivity of the assay.

References

Application Notes and Protocols: Synthesis of Isoxazolines from O-Benzylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them valuable scaffolds in the development of new therapeutic agents. Isoxazoline (B3343090) derivatives have demonstrated a broad spectrum of pharmacological properties, including acting as potent insecticides and parasiticides in veterinary medicine. This document provides detailed protocols for the synthesis of isoxazolines, commencing from O-benzylhydroxylamine, through a robust and versatile synthetic route involving the formation of O-benzyl oximes and subsequent 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with various alkenes.

Clarification on Starting Material and Intermediate

It is important to clarify the nomenclature and reactivity of the starting material. The user specified This compound , which has the chemical structure C₆H₅CH₂O-NH₂. Condensation of this reagent with an aldehyde (R-CHO) yields an O-benzyl oxime (R-CH=N-O-CH₂C₆H₅).

This is distinct from N-Benzylhydroxylamine (C₆H₅CH₂-NHOH), which upon condensation with an aldehyde, would form an N-benzyl nitrone (R-CH=N⁺(O⁻)-CH₂C₆H₅).

The protocols herein follow the scientifically correct pathway starting from this compound, which proceeds via an O-benzyl oxime intermediate, not an N-benzyl nitrone.

Reaction Pathway Overview

The synthesis of isoxazolines from this compound is a two-step process. The first step involves the condensation of an aldehyde with this compound hydrochloride to form an O-benzyl aldoxime. The second step is the in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition reaction with an alkene to yield the desired isoxazoline.

Reaction_Pathway Aldehyde Aldehyde (R-CHO) Oxime O-Benzyl Aldoxime Aldehyde->Oxime OBHA This compound Hydrochloride OBHA->Oxime Base1 Base (e.g., Pyridine) Base1->Oxime Condensation NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide Oxidation Oxidant Oxidizing Agent (e.g., NCS, t-BuOI) Oxidant->NitrileOxide Isoxazoline 3,5-Disubstituted Isoxazoline NitrileOxide->Isoxazoline [3+2] Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

Caption: General reaction pathway for the synthesis of isoxazolines.

Experimental Protocols

Protocol 1: Synthesis of O-Benzyl Aldoximes

This protocol describes the synthesis of O-benzyl aldoximes from various aldehydes and this compound hydrochloride.

Materials:

Procedure:

  • Dissolve the aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound hydrochloride (1.05 eq) and pyridine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude O-benzyl aldoxime, which can be purified by column chromatography if necessary.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazolines

This protocol details the one-pot synthesis of isoxazolines from an O-benzyl aldoxime and an alkene via in-situ generation of the nitrile oxide.

Materials:

  • O-Benzyl aldoxime (1.0 eq)

  • Alkene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq) or tert-Butyl hypoiodite (B1233010) (t-BuOI) [generated in situ from t-BuOCl and NaI]

  • Triethylamine (Et₃N) or 2,6-lutidine (1.1 eq)

  • Dichloromethane (B109758) (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the O-benzyl aldoxime (1.0 eq) and the alkene (1.2 eq) in the chosen solvent (DCM or dioxane).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (e.g., NCS) portion-wise to the stirred solution.

  • Add the base (e.g., triethylamine) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 3,5-disubstituted isoxazoline.

Data Presentation

Table 1: Synthesis of O-Benzyl Aldoximes from Various Aldehydes
EntryAldehydeProduct (O-Benzyl Aldoxime)Yield (%)
1BenzaldehydeBenzaldehyde O-benzyl oxime95
24-Chlorobenzaldehyde4-Chlorobenzaldehyde O-benzyl oxime92
34-Methoxybenzaldehyde4-Methoxybenzaldehyde O-benzyl oxime96
42-Naphthaldehyde2-Naphthaldehyde O-benzyl oxime89
5CinnamaldehydeCinnamaldehyde O-benzyl oxime85
Table 2: Synthesis of 3,5-Disubstituted Isoxazolines
EntryO-Benzyl AldoximeAlkeneOxidant/BaseSolventTime (h)ProductYield (%)
1Benzaldehyde O-benzyl oximeStyreneNCS/Et₃NDCM183-Phenyl-5-phenyl-4,5-dihydroisoxazole85
24-Chlorobenzaldehyde O-benzyl oximeStyrenet-BuOI/2,6-lutidineDioxane123-(4-Chlorophenyl)-5-phenyl-4,5-dihydroisoxazole88[1]
3Benzaldehyde O-benzyl oxime1-OcteneNCS/Et₃NDCM245-Hexyl-3-phenyl-4,5-dihydroisoxazole78
44-Methoxybenzaldehyde O-benzyl oximeMethyl acrylateNCS/Et₃NDCM16Methyl 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylate75
5Benzaldehyde O-benzyl oximeNorbornenet-BuOI/2,6-lutidineDioxane12Exo-3-phenyl-3a,4,5,6,7,7a-hexahydro-4,7-methanobenzo[d]isoxazole72

Experimental Workflow Visualization

The following diagram illustrates the one-pot synthesis of isoxazolines from an aldehyde and this compound.

Workflow Start Start Step1 Step 1: O-Benzyl Oxime Formation - Aldehyde - this compound HCl - Base (Pyridine) - Solvent (Ethanol) - Stir at RT, 4-6h Start->Step1 Workup1 Workup 1: - Remove Solvent - H₂O wash - Ether Extraction - Dry & Concentrate Step1->Workup1 Step2 Step 2: [3+2] Cycloaddition - Add Alkene - Add Oxidant (e.g., NCS) - Add Base (e.g., Et₃N) - Solvent (DCM) - Stir at RT, 12-24h Workup1->Step2 Crude O-Benzyl Oxime Workup2 Workup 2: - Quench with NaHCO₃ - DCM Extraction - Dry & Concentrate Step2->Workup2 Purification Purification: Flash Column Chromatography Workup2->Purification Crude Isoxazoline End Final Product: 3,5-Disubstituted Isoxazoline Purification->End

Caption: One-pot synthesis workflow for isoxazolines.

Applications in Drug Development

The isoxazoline scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The synthetic routes described here provide a versatile platform for generating libraries of novel isoxazoline derivatives for screening in drug discovery programs. The ability to readily vary the substituents at the 3- and 5-positions of the isoxazoline ring allows for fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. These compounds are of particular interest in the development of new antiparasitic, antibacterial, and antifungal agents. The protocols provided offer a reliable and adaptable methodology for accessing these valuable compounds for further investigation.

References

Troubleshooting & Optimization

improving yield in O-Benzylhydroxylamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of O-Benzylhydroxylamine and its hydrochloride salt.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Side Reactions: Formation of N,N-dibenzylhydroxylamine is a common side reaction, especially in the direct condensation of benzyl (B1604629) chloride and hydroxylamine (B1172632).[1] - Decomposition of Reactants: Hydroxylamine can decompose at elevated temperatures, reducing the amount available for the reaction.[2][3] - Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.[4]- Increase Molar Ratio of Hydroxylamine: Use a significant excess of hydroxylamine hydrochloride (e.g., 4 equivalents) to favor the formation of the desired mono-substituted product over the di-substituted byproduct.[2][3] - Optimize Reaction Temperature: Maintain a controlled temperature (e.g., 60°C) to balance the reaction rate with the stability of hydroxylamine, especially in batch processes.[5] - Consider a Continuous Flow Reactor: This can improve heat and mass transfer, leading to better reaction control and potentially higher yields.[2][5]
High Impurity Content (especially N,N-dibenzylhydroxylamine) - Insufficient Hydroxylamine: A low molar ratio of hydroxylamine to benzyl chloride allows the product, this compound, to compete with hydroxylamine for the remaining benzyl chloride. - Poor Mixing: Inefficient mixing can lead to localized areas of high benzyl chloride concentration, promoting the formation of the di-substituted byproduct.- Use Excess Hydroxylamine: Employing a larger excess of hydroxylamine hydrochloride is the most effective way to suppress the formation of N,N-dibenzylhydroxylamine.[2][3] - Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Difficult Purification - Presence of Structurally Similar Byproducts: The main byproduct, N,N-dibenzylhydroxylamine, has similar physical properties to the desired product, making separation challenging.[6] - Residual Starting Materials: Unreacted benzyl chloride or hydroxylamine can contaminate the final product.- Recrystallization: This is an effective method for purifying this compound hydrochloride. Suitable solvents include ethanol (B145695) or methanol.[4][6] - Silica (B1680970) Gel Chromatography: For the free base, filtration through a pad of silica gel using a solvent like dichloromethane (B109758) can be a quick and effective purification step.[4] - Acid-Base Extraction: The basicity of the amine group in this compound allows for separation from non-basic impurities through extraction.
Safety Concerns (e.g., Explosion Risk) - Hydroxylamine Decomposition: Hydroxylamine is thermally unstable and can decompose exothermically, especially at elevated temperatures in a batch reactor setup.[2][3]- Utilize a Continuous Flow Reactor: This minimizes the volume of the reaction mixture at any given time, significantly reducing the safety risks associated with potential hydroxylamine decomposition.[5][6] - Maintain Strict Temperature Control: Operate at the lowest effective temperature and ensure adequate cooling capacity to prevent thermal runaways.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Direct condensation of benzyl chloride and hydroxylamine hydrochloride: This is a widely used industrial method due to the low cost of starting materials.[5]

  • Alkylation of N-protected hydroxylamines: This approach, using reagents like N-hydroxyphthalimide or N-hydroxyurethane, offers better control over regioselectivity, leading to higher yields of the O-alkylated product.[5][7]

  • Reduction of benzaldehyde (B42025) oxime: This method is often employed in laboratory settings.[5]

  • Oxidation of dibenzylamine (B1670424) followed by hydrolysis: This route provides an alternative pathway to the desired product.[1]

Q2: Why is the formation of N,N-dibenzylhydroxylamine a significant issue, and how can it be minimized?

A2: N,N-dibenzylhydroxylamine is the major byproduct when this compound reacts further with the starting material, benzyl chloride.[1] This side reaction reduces the yield of the desired product. To minimize its formation, a significant excess of hydroxylamine hydrochloride should be used, which statistically favors the reaction of benzyl chloride with hydroxylamine over the already formed this compound.[2][3]

Q3: What are the advantages of using a continuous-flow reactor for this synthesis?

A3: A continuous-flow reactor offers several advantages over traditional batch reactors for this synthesis, including:

  • Enhanced Safety: It minimizes the risk associated with the decomposition of hydroxylamine at high temperatures by reducing the overall reaction volume at any point in time.[5][6]

  • Improved Heat and Mass Transfer: This leads to better temperature control and more efficient mixing, which can increase the reaction rate and yield.[5]

  • Potential for Higher Throughput and Automation: Continuous processing allows for streamlined and potentially automated production.[5]

Q4: Can unreacted hydroxylamine hydrochloride be recovered and reused?

A4: Yes, recycling unreacted hydroxylamine hydrochloride is a practical and cost-effective strategy. Due to its high water solubility compared to this compound, it remains in the aqueous phase after the extraction of the product with an organic solvent. The aqueous phase can be concentrated to recover the hydroxylamine hydrochloride, which can then be reused in subsequent batches.[2]

Q5: What are the typical yields for this compound synthesis?

A5: Yields can vary significantly depending on the chosen method and reaction conditions.

  • The synthesis involving the reaction of N-hydroxyphthalimide and benzyl chloride followed by acidic hydrolysis can have an overall yield of over 65%.[4]

  • A continuous synthesis process using benzyl chloride and hydroxylamine hydrochloride has been reported to achieve an overall yield of 75%.[2][8]

  • A one-pot preparation from N-hydroxyurethane and benzyl halides can result in yields of over 78%.[7]

Experimental Protocols

Protocol 1: Synthesis via N-Hydroxyphthalimide

This method involves the benzylation of N-hydroxyphthalimide followed by acidic hydrolysis.

Step 1: Synthesis of N-(Benzyloxy)phthalimide

  • To a solution of N-hydroxyphthalimide in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add benzyl chloride to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(benzyloxy)phthalimide.

Step 2: Hydrolysis to this compound Hydrochloride

  • Suspend the N-(benzyloxy)phthalimide in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature, which should cause the phthalic acid byproduct to precipitate.

  • Filter off the phthalic acid.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[4]

Protocol 2: One-Pot Synthesis from N-Hydroxyurethane

This procedure describes a one-pot synthesis of this compound hydrochloride from N-hydroxyurethane and benzyl chloride.[7]

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • Add N-hydroxyurethane to the sodium ethoxide solution and stir at room temperature.

  • Add benzyl chloride to the mixture at a rate that maintains the temperature below 30°C.

  • Stir the mixture for 8-10 hours at room temperature.

  • Add a solution of sodium hydroxide (B78521) in water to the mixture and heat under reflux for 2 hours.

  • Remove the ethanol by distillation.

  • Cool the residue and extract it with diethyl ether (3 x 100 ml).

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Concentrate the dried extracts under reduced pressure.

  • Dissolve the residue in diethyl ether and add ethanolic HCl to precipitate the this compound hydrochloride.

  • Filter the white precipitate and wash with cold ether to obtain the pure product.

Visualizations

reaction_pathway cluster_products Products benzyl_chloride Benzyl Chloride o_benzyl This compound benzyl_chloride->o_benzyl O-Alkylation (Desired) n_benzyl N-Benzylhydroxylamine (Isomer) benzyl_chloride->n_benzyl N-Alkylation hydroxylamine_hcl Hydroxylamine HCl dibenzyl N,N-Dibenzylhydroxylamine (Byproduct) o_benzyl->dibenzyl Further N-Alkylation (Side Reaction) troubleshooting_workflow start Low Yield or High Impurity check_ratio Check Molar Ratio of Hydroxylamine to Benzyl Chloride start->check_ratio increase_ratio Increase Hydroxylamine (e.g., to 4 equivalents) check_ratio->increase_ratio Ratio < 4:1 check_temp Check Reaction Temperature check_ratio->check_temp Ratio ≥ 4:1 increase_ratio->check_temp optimize_temp Optimize Temperature (e.g., 60°C) check_temp->optimize_temp Too High or Low check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Optimal optimize_temp->check_mixing improve_mixing Increase Agitation check_mixing->improve_mixing Poor end Improved Yield and Purity check_mixing->end Good improve_mixing->end

References

Technical Support Center: O-Benzylhydroxylamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of O-benzylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound hydrochloride?

The most prevalent and effective method for purifying this compound hydrochloride is recrystallization.[1] This technique is adept at removing process-related impurities, particularly the common N,N-dibenzylhydroxylamine byproduct.

Q2: What are the recommended solvents for the recrystallization of this compound hydrochloride?

Ethyl acetate (B1210297) is a highly recommended solvent for the recrystallization of this compound hydrochloride, as it effectively removes less polar impurities.[1] Other suitable solvents include methanol (B129727) and ethanol.[2][3] In some cases, a mixed solvent system, such as ethanol/methylene chloride, may be employed.[4]

Q3: My purified product has a yellowish tint. How can I decolorize it?

The presence of colored impurities can often be remedied by treating the hot solution of your crude product with activated carbon prior to filtration and recrystallization.[1]

Q4: What are the optimal storage conditions for purified this compound hydrochloride?

To ensure stability, this compound hydrochloride should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.[5] It is known to be hygroscopic, so protection from moisture is crucial.[5] For long-term storage, temperatures of -20°C are recommended, at which it can be stable for at least four years.[6]

Troubleshooting Guide

Low Yield After Purification

Problem: I am experiencing a significant loss of product during the recrystallization process.

Potential CauseRecommended Solution
Excessive solvent usage: Using too much solvent will keep more of the product dissolved in the mother liquor, even after cooling.Use a minimal amount of hot solvent to fully dissolve the crude product. A good starting ratio for ethyl acetate is approximately 8 mL per gram of crude product.[1]
Premature crystallization: The product may crystallize in the funnel during hot filtration.Ensure the filtration apparatus is pre-heated. If crystallization occurs, redissolve the material with a small amount of hot solvent.
Incomplete crystallization: The cooling process may be too rapid, or the final temperature not low enough.Allow the hot solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. For ethyl acetate, cooling to a temperature between 0°C and -5°C is recommended to maximize crystal formation.[1]
Persistent Impurities

Problem: Despite recrystallization, my product still shows significant impurities, particularly the N,N-dibenzylhydroxylamine byproduct.

Potential CauseRecommended Solution
Inefficient removal of N,N-dibenzylhydroxylamine: This byproduct has similar properties to the desired product, making separation challenging.Optimize the recrystallization solvent and procedure. Ethyl acetate is particularly effective at removing this less polar impurity.[1] Ensure slow cooling to promote the formation of pure crystals.
Co-precipitation of impurities: Impurities may become trapped within the crystal lattice of the product.A second recrystallization may be necessary. Alternatively, consider purification by column chromatography, although this is less common for this compound.
Incomplete reaction in the synthesis step: Unreacted starting materials can be carried through to the purification stage.Review the synthetic protocol to ensure complete reaction. Using an excess of hydroxylamine (B1172632) hydrochloride during the synthesis can suppress the formation of the dibenzyl-substituted byproduct.[7]
Physical Product Issues

Problem: My product "oils out" during recrystallization instead of forming crystals.

Potential CauseRecommended Solution
High concentration of impurities: A high impurity level can lower the melting point of the mixture, leading to oiling out.Consider a preliminary purification step, such as a solvent wash, before recrystallization.
Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of the product-impurity mixture.Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the product is less soluble.
Rapid cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.Allow the solution to cool slowly and undisturbed. Seeding the solution with a small crystal of pure product can help initiate crystallization.

Problem: The purified product is difficult to dry or remains sticky.

Potential CauseRecommended Solution
Residual solvent: Solvent can be trapped within the crystals.Dry the product under vacuum. An oven temperature of 45°C has been shown to be effective.[1]
Hygroscopic nature of the product: The product readily absorbs moisture from the atmosphere.[5]Handle and dry the product in a low-humidity environment or under an inert atmosphere. Store the dried product in a desiccator.

Data Presentation

Table 1: Solubility of this compound hydrochloride

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Soluble[8]
MethanolSoluble[8]
WaterSoluble[5]
PyridineSoluble[5]
EthanolSlightly soluble[5]
Diethyl etherInsoluble[5]

Table 2: Example of Purity Improvement via Recrystallization from Ethyl Acetate

ParameterBefore RecrystallizationAfter RecrystallizationReference
Purity75.17%99.82%[9]
N,N-dibenzylhydroxylamine impurity17.21%0.15%[9]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a suitable flask, add the crude this compound hydrochloride. For every 1 gram of crude material, add 8 mL of ethyl acetate.[1]

  • Heating: Heat the mixture to reflux (approximately 70°C) with stirring until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to reflux for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath or a refrigerator set to between 0°C and -5°C to promote further crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature of approximately 45°C.[1]

Protocol 2: Purity Assessment by HPLC (General Method)
  • Column: A C18 column is a common starting point for the analysis of small organic molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., around 254 nm) is a standard approach.

  • Sample Preparation: Dissolve a known amount of the purified product in the mobile phase or a suitable solvent to a known concentration.

Visualizations

experimental_workflow crude Crude this compound hydrochloride dissolve Dissolve in hot ethyl acetate crude->dissolve decolorize Add activated carbon (optional) dissolve->decolorize hot_filter Hot gravity filtration dissolve->hot_filter decolorize->hot_filter cool Slow cooling and ice bath hot_filter->cool vacuum_filter Vacuum filtration cool->vacuum_filter wash Wash with cold ethyl acetate vacuum_filter->wash dry Dry under vacuum wash->dry pure Pure this compound hydrochloride dry->pure

Caption: Recrystallization workflow for this compound hydrochloride.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oiling_out Product Oils Out start->oiling_out cause_yield1 Too much solvent low_yield->cause_yield1 cause_yield2 Cooling too fast low_yield->cause_yield2 cause_impurity1 Inefficient recrystallization impurities->cause_impurity1 cause_impurity2 High initial impurity impurities->cause_impurity2 cause_oiling1 Rapid cooling oiling_out->cause_oiling1 cause_oiling2 Wrong solvent oiling_out->cause_oiling2

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: O-Benzylhydroxylamine Reactions with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction of O-Benzylhydroxylamine with ketones. This resource addresses common experimental challenges, focusing on minimizing side reactions and optimizing the yield of the desired O-benzyl oxime product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and a ketone?

The primary reaction is a condensation reaction that forms an O-benzyl oxime and water. This reaction is a nucleophilic addition of the this compound to the carbonyl group of the ketone, followed by dehydration.

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • N-Alkylation: Formation of a nitrone through alkylation at the nitrogen atom of the oxime intermediate.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the O-benzyl ketoxime to an N-substituted amide.[1][2]

  • Hydrolysis: Reversion of the O-benzyl oxime back to the starting ketone and this compound, typically under acidic conditions.[3][4]

  • Nitrone Formation: Direct condensation of the ketone with any N-benzylhydroxylamine present, which can occur under certain conditions.

Q3: What factors influence the rate and selectivity of the reaction?

Several factors can influence the outcome of the reaction:

  • pH: The rate of oxime formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal for the dehydration step.

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like the Beckmann rearrangement or decomposition of the hydroxylamine (B1172632).

  • Steric Hindrance: Sterically hindered ketones react more slowly, which may require longer reaction times or higher temperatures.

  • Solvent: The choice of solvent can influence the solubility of reactants and the selectivity of alkylation (O- vs. N-alkylation).

  • Base: When starting from this compound hydrochloride, a base is required to generate the free hydroxylamine. The nature and stoichiometry of the base can affect the reaction outcome.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the starting materials and products. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of O-benzyl oximes.

Problem 1: Low or No Yield of the Desired O-Benzyl Oxime
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - For sterically hindered ketones, consider a moderate increase in temperature (e.g., 40-60 °C).
Decomposition of this compound - If starting with the hydrochloride salt, generate the free base in situ at a low temperature before adding the ketone. - Avoid excessively high reaction temperatures.
Incorrect pH - For reactions starting with the hydrochloride salt, ensure at least one equivalent of a suitable base (e.g., sodium acetate (B1210297), pyridine, or triethylamine) is used to neutralize the HCl. - If the reaction is slow, consider adjusting the pH to a mildly acidic range (4-5) with a non-interfering buffer.
Product Hydrolysis during Workup - Use a mild-to-neutral pH during the aqueous workup. A wash with a dilute sodium bicarbonate solution can neutralize any residual acid.[3]
Poor Solubility of Reactants - Choose a solvent system in which both the ketone and this compound are soluble at the reaction temperature. Common solvents include ethanol (B145695), methanol, and pyridine.
Problem 2: Presence of Significant Side Products
Side Product Observed Identification Mitigation Strategies
N-Alkylated Product (Nitrone) Can be identified by NMR and mass spectrometry; may have a different Rf value on TLC.- The choice of solvent and base can influence the O/N alkylation ratio. Aprotic polar solvents like DMF may favor N-alkylation. Consider using protic solvents. - Using a pre-formed oxime and then performing the benzylation under basic conditions can sometimes improve O-selectivity.
Beckmann Rearrangement Product (Amide) Characterized by a distinct amide peak in the IR spectrum and different chemical shifts in NMR compared to the oxime.- Avoid strongly acidic conditions and high temperatures.[1][2] - If acidic conditions are necessary for the oximation, use the mildest acid possible and the lowest effective temperature.
Starting Ketone (from Hydrolysis) Appears as a spot corresponding to the starting material on TLC of the purified product.- Ensure the workup and any purification steps (e.g., silica (B1680970) gel chromatography) are performed under neutral conditions.[3] - Avoid prolonged exposure to acidic environments.
Nitrone Can be formed directly from the ketone and N-benzylhydroxylamine.- This is often a minor byproduct but can be favored under certain thermal conditions.[5] Adhering to optimized reaction temperatures for oxime formation can minimize this.

Data Presentation

Table 1: O-Benzylation of Various Ketoximes
Ketoxime Base Solvent Temperature (°C) Time (h) Yield of O-Benzyl Oxime (%) Reference
Acetaldehyde OximeKOHDMSORoom Temp437[6]
Acetone OximeKOHDMSORoom Temp495[6]
Acetophenone OximeKOHDMSORoom Temp488[6]
Benzophenone OximeKOHDMSORoom Temp473[6]

Note: The referenced study focuses on the O-benzylation of pre-formed oximes, which can be a strategy to avoid N-alkylation side products.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Benzyl Ketoximes

This protocol describes a general method for the direct reaction of a ketone with this compound hydrochloride.[7]

Materials:

  • Ketone (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve the ketone and this compound hydrochloride in a suitable amount of ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium acetate in a minimal amount of water.

  • Add the sodium acetate solution to the solution of the ketone and hydroxylamine derivative.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Once the reaction is complete, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Minimizing Beckmann Rearrangement

To minimize the Beckmann rearrangement, it is crucial to avoid harsh acidic conditions and high temperatures.

Recommendations:

  • Catalyst: If an acid catalyst is required to facilitate the reaction, use a mild one such as pyridinium (B92312) p-toluenesulfonate (PPTS) instead of strong mineral acids.

  • Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many ketones, room temperature is sufficient, albeit with longer reaction times.

  • Workup: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction to remove any residual acid.

Protocol 3: Minimizing Hydrolysis of the O-Benzyl Oxime Product

Hydrolysis is the reverse of the formation reaction and is typically acid-catalyzed.

Recommendations:

  • Reaction pH: While mildly acidic conditions can accelerate oxime formation, prolonged reaction times in acidic media can lead to hydrolysis of the product. It is a balance that needs to be optimized for each specific substrate.

  • Purification: When performing silica gel chromatography, it is advisable to use a solvent system that is neutral. If the product is sensitive to the acidity of silica gel, the silica can be pre-treated with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed with the eluent.

  • Storage: Store the purified O-benzyl oxime in a cool, dry place. For long-term storage, an inert atmosphere can prevent degradation.

Mandatory Visualizations

Reaction_Pathways cluster_main Primary Reaction cluster_side Side Reactions Ketone Ketone Oxime O-Benzyl Oxime (Desired Product) Ketone->Oxime + OBHA - H2O OBHA This compound OBHA->Oxime Nitrone N-Alkylated Product (Nitrone) OBHA->Nitrone + Ketone (Alternative Pathway) Amide Amide (Beckmann Rearrangement) Oxime->Amide Acid, Heat Hydrolysis Ketone + OBHA (Hydrolysis) Oxime->Hydrolysis Acid, H2O

Caption: Reaction pathways in the synthesis of O-benzyl oximes from ketones.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions Extend time / Increase temp Analyze_Impurities Analyze Impurities (NMR, MS) Complete->Analyze_Impurities Side_Product Identify Side Product Analyze_Impurities->Side_Product N_Alkylation N-Alkylation Side_Product->N_Alkylation Nitrone Beckmann Beckmann Rearrangement Side_Product->Beckmann Amide Hydrolysis Hydrolysis Side_Product->Hydrolysis Starting Ketone N_Alkylation->Optimize_Conditions Change solvent/base Beckmann->Optimize_Conditions Use milder acid / lower temp Hydrolysis->Optimize_Conditions Neutral workup / purification

Caption: Troubleshooting workflow for O-benzyl oxime synthesis.

References

Technical Support Center: Optimizing Oxime Formation with O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime formation using O-Benzylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming an oxime with this compound?

A1: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.5–5.5 is generally most effective.[1][2] This pH strikes a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the nucleophilicity of the this compound.[2] At neutral pH (around 7.0), the uncatalyzed reaction is often slow.[2][3]

Q2: How can I accelerate the reaction at a neutral pH for biological applications?

A2: To accelerate the reaction at neutral pH, a nucleophilic catalyst is highly recommended. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), are effective catalysts.[4][5] p-Phenylenediamine is particularly efficient and can increase the reaction rate by over 100-fold compared to the uncatalyzed reaction at pH 7.[6]

Q3: Aldehydes vs. Ketones: Which reacts faster with this compound?

A3: Aldehydes are generally more reactive and react faster than ketones.[3] This is primarily due to lower steric hindrance around the carbonyl carbon in aldehydes compared to ketones.[2] Reactions with ketones may require longer reaction times, higher temperatures, or a higher concentration of catalyst to achieve good yields.[5][7]

Q4: My product appears to be a mixture of isomers. What are they and can I control their formation?

A4: If your carbonyl compound is asymmetrical, the resulting oxime can exist as a mixture of geometric (E/Z) isomers.[1][8] This is an inherent property of the oxime bond.[1] The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of acid, which can catalyze their interconversion.[9][10] Achieving a single isomer may require purification by chromatography or developing a stereoselective synthesis protocol.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The reaction is highly pH-dependent. At very low pH, the this compound is protonated and no longer nucleophilic. At high pH, the carbonyl is less electrophilic.[1]Maintain a weakly acidic pH (around 4.5-5.5) for uncatalyzed reactions using a buffer (e.g., acetate).[1] For catalyzed reactions at neutral pH, use a phosphate (B84403) buffer (pH 7.0-7.4).[11][12]
Steric Hindrance: Bulky groups near the carbonyl (especially in ketones) or on the benzyl (B1604629) group can slow the reaction.[1]Increase the reaction time and/or moderately increase the temperature (e.g., to 37°C). Use a catalyst like p-phenylenediamine to accelerate the reaction.[1][7]
Impure Starting Materials: The aldehyde may have oxidized to a non-reactive carboxylic acid.[1][13]Use high-purity, freshly opened, or recently purified carbonyl compounds. Check for and remove any acidic impurities before starting the reaction.[1]
Poor Solubility: One or both reactants are not fully dissolved in the chosen solvent system.[7][8]Increase the proportion of an organic co-solvent such as DMF, DMSO, or Ethanol (B145695). Sonication can also help to dissolve the reagents.[7]
Formation of an Amide or Nitrile Byproduct Beckmann Rearrangement: This is a common acid-catalyzed side reaction of oximes, particularly at elevated temperatures or with strong acids, which converts the oxime into an amide or nitrile.[1][8][14]Maintain the pH in the optimal 4.5-5.5 range and avoid strong acids. Keep the reaction temperature as low as possible while still achieving a reasonable rate. If an acid catalyst is required, use it in catalytic amounts.[1][8]
Product Hydrolyzes Back to Starting Material Acidic Workup/Purification: The oxime bond can be hydrolyzed back to the carbonyl and hydroxylamine (B1172632) under acidic conditions, especially in the presence of excess water.[8]During the workup, neutralize any residual acid with a mild base like a sodium bicarbonate solution. If using silica (B1680970) gel chromatography, consider neutralizing the silica with a small amount of triethylamine (B128534) mixed in the eluent.[8]

Data Presentation

Table 1: Effect of pH on Uncatalyzed Oxime Formation

pHRelative Reaction RateRationale
< 4Very SlowThis compound is protonated, reducing its nucleophilicity.[1]
4.5 - 5.5OptimalGood balance between carbonyl activation and hydroxylamine nucleophilicity.[1][2][15]
> 6 (uncatalyzed)SlowThe reaction rate decreases significantly at neutral or basic pH.[2][3]

Table 2: Comparison of Catalysts for Oxime Formation at Neutral pH (~7.0)

CatalystTypical ConcentrationRelative EfficiencyNotes
NoneN/ABase Rate (Slow)Often requires long reaction times (hours to days).[2]
Aniline10 - 100 mMModerateProvides significant rate enhancement over the uncatalyzed reaction.[12]
p-Phenylenediamine (pPDA)2 - 10 mMHighHighly effective even at low mM concentrations. Can be >100-fold faster than uncatalyzed and ~19-fold faster than aniline.
m-Phenylenediamine (mPDA)10 - 100 mMHighHighly water-soluble, allowing for use at higher concentrations for greater rate enhancement. Up to 15 times more efficient than aniline.[5]

Experimental Protocols

Protocol 1: Classical Oxime Synthesis in Ethanol with Pyridine (B92270)

This protocol is suitable for general organic synthesis applications where acidic conditions are tolerated.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).[2]

  • Add pyridine (2.0 mmol) to the mixture.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[2]

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.[2]

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Aniline-Catalyzed Oxime Formation at Neutral pH for Bioconjugation

This protocol is designed for modifying sensitive biological molecules at physiological pH.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein) (10 µM final concentration)

  • This compound (50 µM final concentration)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

Procedure:

  • Prepare a solution of the carbonyl-containing biomolecule in 100 mM phosphate buffer (pH 7.0) to a final concentration of 10 µM.[11]

  • Add the this compound to the biomolecule solution to a final concentration of 50 µM (a 5-fold molar excess).

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[11][16]

  • Incubate the reaction mixture at room temperature (or 37°C for slower reactions) for 1-4 hours.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).[11]

  • Once the reaction is complete, the conjugated product can be purified by standard biochemical techniques like size-exclusion chromatography to remove the catalyst and excess reagents.[11][17]

Visualizations

G General Mechanism of Oxime Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Carbonyl Aldehyde or Ketone (R-C(=O)-R') Tetrahedral_Intermediate Tetrahedral Intermediate (R-C(OH)(NHOBn)-R') Carbonyl->Tetrahedral_Intermediate + BnO-NH2 Hydroxylamine This compound (BnO-NH2) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H+ Oxime_Product Oxime Product (R-C(=NOBn)-R') Protonated_Intermediate->Oxime_Product - H2O, - H+ Water Water (H2O)

Caption: The two-step mechanism of oxime formation involves nucleophilic attack followed by dehydration.

G Aniline Catalysis Workflow at Neutral pH Carbonyl Carbonyl Compound Schiff_Base Protonated Schiff Base (More Reactive Intermediate) Carbonyl->Schiff_Base + Aniline, + H+ Aniline Aniline Catalyst Intermediate_Complex Intermediate Complex Schiff_Base->Intermediate_Complex + this compound Hydroxylamine This compound Oxime_Product Oxime Product Intermediate_Complex->Oxime_Product Regenerated_Aniline Regenerated Aniline Intermediate_Complex->Regenerated_Aniline - H+

Caption: Aniline catalyzes oxime formation by creating a more reactive Schiff base intermediate.

References

overcoming solubility issues of O-Benzylhydroxylamine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Benzylhydroxylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in aqueous media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous and organic solvents?

A1: this compound is commercially available in two forms: the free base (a liquid) and the hydrochloride (HCl) salt (a crystalline solid).[1][2][3] Their solubilities differ significantly. The hydrochloride salt is the preferred form for preparing aqueous solutions.[1] The solubility of this compound HCl in various solvents is summarized below.

Data Presentation: Solubility of this compound Hydrochloride

Solvent Approximate Solubility Reference
Phosphate-Buffered Saline (PBS), pH 7.2 ~1 mg/mL [4]
Dimethyl Sulfoxide (DMSO) ~10 mg/mL [4]
Dimethylformamide (DMF) ~5 mg/mL [4]
Methanol (B129727) Soluble [3][5]

| Water | Soluble |[1] |

Q2: My this compound hydrochloride is not dissolving in my aqueous buffer. What could be the problem?

A2: Several factors could be contributing to this issue:

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in your specific buffer (~1 mg/mL in PBS, pH 7.2).[4]

  • pH of the Medium: this compound is a weak base. Its solubility in aqueous media is pH-dependent. The hydrochloride salt is more soluble in acidic to neutral solutions. In basic media, it may convert to the less soluble free base.

  • Temperature: Solubility can be temperature-dependent. Gently warming the solution may aid dissolution, but be cautious about the compound's stability at elevated temperatures.

Q3: Can I prepare a concentrated stock solution and dilute it into my aqueous experimental medium?

A3: Yes, this is a highly recommended and common practice, especially when a concentration higher than 1 mg/mL is needed in the final medium.[4] You can prepare a concentrated stock solution in an organic solvent like DMSO or methanol and then dilute it into your aqueous buffer.[3][4][5] However, you must ensure the final concentration of the organic solvent is low enough to not affect your experiment.[4]

Q4: How long can I store an aqueous solution of this compound hydrochloride?

A4: It is not recommended to store aqueous solutions for more than one day.[4] For optimal results and to avoid potential degradation, prepare fresh solutions before each experiment.

Q5: Should I use the free base or the hydrochloride salt for my aqueous experiments?

A5: For direct preparation of aqueous solutions, the hydrochloride salt is recommended due to its higher water solubility.[1] The free base is a liquid and is less soluble in water.[1][3] The free base can be generated in situ from the hydrochloride salt if required for a specific reaction.[1][3]

Troubleshooting Guides

This section provides logical workflows and detailed protocols to overcome common solubility challenges.

Troubleshooting Workflow

The following diagram outlines a decision-making process to address solubility issues with this compound.

G start_node Start: Solubility Issue with This compound decision1 Are you using the Hydrochloride (HCl) salt? start_node->decision1 decision2 Is desired concentration > 1 mg/mL in buffer? decision1->decision2 Yes proc1 Switch to the HCl salt. It is water-soluble. decision1->proc1 No proc2 Use Protocol 1: Direct Dissolution of HCl Salt decision2->proc2 No proc3 Use Protocol 2: Co-Solvent Stock Solution decision2->proc3 Yes decision3 Does solution remain cloudy or precipitated? proc4 Try gentle warming or sonication. Check buffer pH (ensure neutral to acidic). decision3->proc4 Yes end_ok Success: Compound Dissolved decision3->end_ok No proc1->decision2 proc2->decision3 proc3->end_ok end_fail Issue Persists: Consider alternative formulation strategies. proc4->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Direct Preparation of Aqueous Solution using this compound HCl

This protocol is suitable for preparing aqueous solutions at concentrations up to approximately 1 mg/mL.

Methodology:

  • Weigh the desired amount of this compound hydrochloride powder.

  • Add the powder to your aqueous buffer of choice (e.g., PBS, pH 7.2).

  • Vortex or stir the mixture vigorously at room temperature.

  • If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

  • Ensure the solid is completely dissolved before use.

  • Use the solution fresh, preferably within the same day, as prolonged storage is not recommended.[4]

Protocol 2: Preparation using a Co-Solvent Stock Solution

This method is ideal for experiments requiring final aqueous concentrations higher than 1 mg/mL or when the compound is difficult to dissolve directly in the buffer.

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh the this compound hydrochloride.

    • Dissolve it in a minimal amount of a water-miscible organic solvent, such as DMSO or methanol.[4][5] A common stock concentration is 10-100 mg/mL. For example, dissolve 10 mg of the compound in 1 mL of DMSO to get a 10 mg/mL stock solution.[4]

    • Ensure the compound is fully dissolved. This stock solution can often be stored at -20°C for greater stability.[4]

  • Dilute into Aqueous Medium:

    • Add the stock solution dropwise to your pre-warmed (if necessary) aqueous experimental buffer while stirring or vortexing. This gradual addition helps prevent precipitation.

    • Crucial: Ensure the final concentration of the organic co-solvent is insignificant and does not interfere with your experiment.[4] For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and often below 0.1%.

Co-Solvent Method Workflow Diagram

G start_node Start: Prepare High-Concentration Aqueous Solution step1 Step 1: Weigh This compound HCl start_node->step1 step2 Step 2: Dissolve in minimal volume of organic co-solvent (e.g., DMSO) step1->step2 step3 Result: Concentrated Stock Solution (e.g., 10 mg/mL) step2->step3 step4 Step 3: Add stock solution dropwise to aqueous buffer while vortexing step3->step4 decision1 Is final co-solvent concentration acceptably low (e.g., <0.5%)? step4->decision1 end_ok Success: Final Aqueous Solution Ready decision1->end_ok Yes end_fail Adjust stock concentration or final volume decision1->end_fail No

Caption: Experimental workflow for the co-solvent dissolution method.

References

stability of O-Benzylhydroxylamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of O-Benzylhydroxylamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a versatile reagent in organic synthesis. Its stability is influenced by pH, temperature, and the presence of oxidizing or reducing agents. The hydrochloride salt is the more common and stable form for storage.[1][2] The free base is a liquid and can be prepared from the hydrochloride salt, but aqueous solutions of the free base are not recommended for storage for more than a day.[1]

Q2: How should this compound and its hydrochloride salt be stored?

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationSpecial Conditions
This compound hydrochloride (Solid)-20°C≥ 4 yearsKeep container tightly closed in a dry, cool, and well-ventilated place.[1][3]
This compound hydrochloride (Stock Solution)-80°C6 monthsSealed storage, away from moisture.[4]
-20°C1 monthSealed storage, away from moisture.[4]
This compound (Free Base, Liquid)2-30°CNot specifiedStore in a cool, dry place to preclude contact with moisture and oxygen.[5]
This compound (Aqueous Solution)Not Recommended≤ 1 dayPrepare freshly before use.[1]

Q3: Is this compound stable under acidic conditions?

This compound hydrochloride is the salt of a weak base and a strong acid, indicating stability in acidic solutions. It is commonly used in reactions where the free base is generated in situ from the hydrochloride salt by the addition of a base.[2] Synthetic procedures often involve adjusting the pH to acidic levels (e.g., pH 4-5) during workup, suggesting short-term stability.[6] However, strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis or decomposition over extended periods.

Q4: What is the stability of this compound under basic conditions?

Hydroxylamine itself is known to decompose more rapidly at high pH.[7] While this compound is used in reactions involving bases, prolonged exposure to strong basic conditions, particularly at high temperatures, may lead to decomposition. Some synthetic protocols use bases like sodium hydroxide, but the reaction conditions are typically controlled.[8][9] Caution should be exercised when using strong bases with this compound for extended periods.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low reaction yield when using this compound. Decomposition of the reagent due to improper storage or handling.Ensure the reagent has been stored according to the recommendations (see FAQ Q2). If using the free base, consider preparing it fresh from the hydrochloride salt.
Instability under the specific reaction conditions (e.g., prolonged heating, extreme pH).Perform a stability test of this compound under your reaction conditions without the other starting materials. Consider lowering the reaction temperature or reaction time.
Formation of unexpected byproducts. Decomposition of this compound.Analyze the byproducts by techniques like GC-MS or LC-MS to identify potential degradation products such as benzyl (B1604629) alcohol, benzaldehyde, or dibenzylamine. This can help elucidate the decomposition pathway.
Reaction with impurities in the reagent.Use a high-purity grade of this compound and ensure all solvents and other reagents are pure and dry.
Inconsistent reaction results. Incomplete conversion of the hydrochloride salt to the free base.When generating the free base in situ, ensure stoichiometric amounts of a suitable base are used. Monitor the conversion by TLC or another appropriate analytical method.
Presence of moisture.This compound hydrochloride is hygroscopic.[2] Handle the reagent under an inert atmosphere and use anhydrous solvents if the reaction is moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol provides a general method to evaluate the stability of this compound under specific acidic or basic conditions.

Materials:

  • This compound or this compound hydrochloride

  • Buffer solutions of the desired pH (e.g., pH 2, 4, 7, 9, 12)

  • An appropriate organic solvent if required for solubility (e.g., acetonitrile, methanol)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Reference standard of this compound

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen buffer or solvent system.

  • Incubation: Aliquot the solution into several vials and incubate them at the desired temperature(s).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubation.

  • Sample Analysis: Immediately analyze the sample by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Analytical Methods for Degradation Analysis:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.[10]

  • Gas Chromatography (GC): Suitable for analyzing volatile degradation products.[10]

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC to identify the structure of degradation products.[10]

Visualizations

Stability_Factors Factors Influencing this compound Stability OBnHA This compound Stability pH pH OBnHA->pH Acidic or Basic Temp Temperature OBnHA->Temp Elevated Temperatures Reagents Presence of Other Reagents OBnHA->Reagents Oxidants/Reductants Storage Storage Conditions OBnHA->Storage Moisture, Air

Caption: Key factors affecting the stability of this compound.

Troubleshooting_Workflow Troubleshooting Experimental Issues Start Inconsistent Results or Low Yield CheckReagent Check Reagent Quality and Storage Start->CheckReagent CheckReagent->Start Reagent Degradated CheckConditions Evaluate Reaction Conditions (pH, Temp) CheckReagent->CheckConditions Reagent OK AnalyzeByproducts Analyze for Byproducts (HPLC, GC-MS) CheckConditions->AnalyzeByproducts Conditions Suspect Optimize Optimize Reaction Parameters CheckConditions->Optimize Conditions OK AnalyzeByproducts->Optimize End Successful Reaction Optimize->End

Caption: A logical workflow for troubleshooting common experimental problems.

References

preventing N-O bond cleavage during reactions with O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzylhydroxylamine. The focus is on preventing the undesired cleavage of the N-O bond during chemical reactions.

Troubleshooting Guide: Unwanted N-O Bond Cleavage

This guide addresses common issues related to the instability of the N-O bond in this compound and its derivatives.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product (e.g., oxime, hydroxamic acid), with evidence of side-products resulting from N-O cleavage (e.g., benzyl (B1604629) alcohol, amine). Reductive Cleavage by Catalysts: Transition metal catalysts (e.g., Pd, Pt, Ni, Rh, Cu, Fe) are known to readily cleave the weak N-O bond, especially under reducing conditions (e.g., catalytic hydrogenation).[1][2][3]- Avoid transition metal catalysts when the integrity of the N-O bond is required. - If a reduction is necessary elsewhere in the molecule, consider performing it before introducing the this compound moiety. - For reductions of other functional groups in the presence of an O-benzyl oxime, consider milder, non-catalytic reducing agents or enzymatic methods.
Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can promote N-O bond cleavage.[4][5] The N-O bond has a low average bond energy (approx. 57 kcal/mol), making it susceptible to thermal decomposition.[1][2][3]- Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.[5] - For oxime formation, a weakly acidic pH of around 4.5 is optimal.[5][6] - For hydroxamic acid synthesis from esters, use a strong, non-nucleophilic base at low temperatures (e.g., LiHMDS at -78 °C).[7][8]
Inappropriate Reagents: The choice of reagents can inadvertently lead to N-O bond cleavage. For instance, strong reducing agents used for other functional groups can cleave the N-O bond.- When converting a functional group in a molecule already containing an this compound moiety, carefully select reagents that are compatible with the N-O bond. - Consider a protecting group strategy if harsh reagents are unavoidable.[9][10][11]
Formation of amide or nitrile byproducts during oxime formation. Beckmann Rearrangement: This is a common acid-catalyzed side reaction of oximes, particularly at elevated temperatures, which involves the cleavage of the N-O bond.[5]- Strictly control the pH to be weakly acidic (around 4.5).[5] - Avoid using strong acids as catalysts. If an acid catalyst is necessary, use a mild one in catalytic amounts. - Keep the reaction temperature low.
Difficulty in isolating the desired product in pure form due to multiple byproducts. Radical Reactions: Some reaction conditions, particularly those involving certain transition metals or initiators, can induce radical-mediated N-O bond cleavage, leading to a complex mixture of products.[1][2][3]- If a radical pathway is suspected, consider adding radical scavengers to the reaction mixture. - Opt for reaction pathways that proceed through well-defined ionic mechanisms where possible.

Frequently Asked Questions (FAQs)

Q1: What makes the N-O bond in this compound so susceptible to cleavage?

A1: The N-O sigma bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-C, C-N, or C-O bonds.[1][2][3] This makes it vulnerable to cleavage under various conditions, including reductive, thermal, and certain catalytic processes.

Q2: I need to perform a reduction on my molecule that contains an O-benzyl oxime. What conditions should I avoid?

A2: Catalytic hydrogenation using transition metals like Palladium (Pd), Platinum (Pt), or Raney Nickel (Ra-Ni) is highly likely to cleave the N-O bond. You should strictly avoid these conditions. Similarly, other transition-metal-catalyzed reactions, especially those known to proceed via reductive pathways, pose a significant risk.[1][2][3][12]

Q3: Are there any "safe" methods for forming hydroxamic acids from esters using this compound without cleaving the N-O bond?

A3: Yes. A highly effective method involves the in situ generation of the anion of this compound using a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C). This allows for a clean and high-yielding conversion of unactivated esters to O-benzyl hydroxamates with minimal risk of N-O bond cleavage.[7][8]

Q4: How can I prevent the Beckmann rearrangement during oxime formation?

A4: The Beckmann rearrangement is an acid-catalyzed isomerization of oximes to amides or nitriles.[5] To minimize this side reaction, maintain the pH in the optimal range of 4-5 and avoid strong acids.[5][6] Keeping the reaction temperature as low as feasible is also crucial. If an acid promoter is needed, use it in catalytic amounts.

Q5: Is it possible to protect the hydroxylamine (B1172632) functionality to prevent N-O bond cleavage during other synthetic steps?

A5: Yes, using a protecting group for the hydroxylamine can be an effective strategy.[13][14] For instance, a photolabile protecting group has been developed for this purpose, which is stable under a variety of reaction conditions and can be removed cleanly with UV light.[9][10] This allows for multi-step syntheses where the N-O bond needs to be preserved during intermediate reactions.

Experimental Protocols

Protocol 1: Synthesis of O-Benzyl Hydroxamates from Unactivated Esters

This protocol is adapted from a high-yielding, one-step method that avoids N-O bond cleavage.[7][8]

Materials:

  • This compound hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Hexamethyldisilazide (LiHMDS) (as a solution in THF)

  • Ester starting material

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add LiHMDS (2.5 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within minutes to a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude O-benzyl hydroxamate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Decision_Tree_NO_Cleavage start Starting Reaction with This compound Derivative check_reduction Is a reductive step required in the synthesis? start->check_reduction is_NO_present Is the N-O bond already present? check_reduction->is_NO_present Yes non_reductive Proceed with non-reductive reaction. Select appropriate conditions. check_reduction->non_reductive No reduction_yes YES protect_NO Protect the N-O group or choose an alternative non-reductive strategy. is_NO_present->protect_NO Yes reduce_first Perform reduction before introducing the This compound. is_NO_present->reduce_first No check_reaction_type What is the reaction type? non_reductive->check_reaction_type oxime_formation Use weakly acidic conditions (pH ~4.5) and low temperature. check_reaction_type->oxime_formation Oxime Formation hydroxamic_acid Use non-nucleophilic base (e.g., LiHMDS) at low temp (-78 °C). check_reaction_type->hydroxamic_acid Hydroxamic Acid Synthesis (from ester) Hydroxamic_Acid_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 This compound HCl in anhydrous THF step1 1. Cool amine solution to -78 °C reagent1->step1 reagent2 Ester in anhydrous THF step3 3. Add ester solution dropwise reagent2->step3 base LiHMDS in THF step2 2. Add LiHMDS dropwise (Stir for 30 min) base->step2 step1->step2 step2->step3 step4 4. Monitor by TLC step3->step4 step5 5. Quench with aq. NH4Cl step4->step5 step6 6. Extract with EtOAc step5->step6 step7 7. Dry, filter, and concentrate step6->step7 step8 8. Column Chromatography step7->step8 product Pure O-Benzyl Hydroxamate step8->product

References

troubleshooting low yields in O-benzylhydroxylamine mediated cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-benzylhydroxylamine mediated cyclizations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide robust experimental guidelines.

Frequently Asked Questions (FAQs)

Q1: My intramolecular this compound mediated cyclization is giving a low yield. What are the most common causes?

Low yields in these cyclizations, which typically proceed via an in situ generated nitrone intermediate in a 1,3-dipolar cycloaddition, can stem from several factors:

  • Poor Nitrone Formation: The initial condensation between this compound and a carbonyl compound to form the nitrone may be inefficient. This can be due to steric hindrance, electronic effects, or suboptimal reaction conditions.

  • Substrate Quality: The purity of the this compound hydrochloride and the aldehyde or ketone substrate is critical. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a significant role. Intramolecular cycloadditions are often sensitive to these parameters.

  • Side Reactions: Competing reaction pathways can consume the starting material or the intermediate nitrone.

  • Product Instability: The resulting isoxazolidine (B1194047) product may be unstable under the reaction or work-up conditions.

  • Steric Hindrance: A highly substituted tether between the nitrone and the alkene can disfavor the transition state of the cyclization.

Q2: How can I improve the formation of the nitrone intermediate in situ?

The in situ formation of the nitrone from this compound hydrochloride and an aldehyde or ketone is a crucial first step. To optimize this, consider the following:

  • Choice of Base: A non-nucleophilic base is often used to liberate the free this compound from its hydrochloride salt. The choice and stoichiometry of the base are important. Common bases include triethylamine (B128534) (TEA) and potassium carbonate.

  • Reaction Time for Nitrone Formation: Before initiating the cyclization (e.g., by heating), it can be beneficial to stir the this compound hydrochloride, the carbonyl compound, and the base at room temperature for a period to ensure complete nitrone formation.

  • Use of Dehydrating Agents: The condensation reaction to form the nitrone releases water. In some cases, the presence of a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) can drive the equilibrium towards the nitrone.[1]

Q3: What are the common side reactions to be aware of?

Several side reactions can compete with the desired intramolecular cycloaddition:

  • Intermolecular Dimerization: If the concentration of the substrate is too high, the nitrone can react with the alkene of another molecule, leading to dimers and oligomers.

  • Nitrone Decomposition: Nitrones can be hydrolytically unstable and revert to their hydroxylamine (B1172632) and carbonyl precursors, especially in the presence of water.[2] They can also undergo thermal decomposition at elevated temperatures.

  • Isomerization of the Nitrone: The nitrone can exist as E/Z isomers, and in some cases, only one isomer may be reactive in the desired intramolecular pathway.

  • Alternative Cyclization Pathways: Depending on the substrate, other intramolecular reactions may be possible.

Q4: How does the structure of the substrate affect the reaction yield?

The structure of the tether connecting the nitrone and the alkene is critical for the success of the intramolecular cyclization.

  • Tether Length: The length of the chain connecting the nitrone and the dipolarophile influences the ease of cyclization. Tethers that are too short or too long can hinder the reaction.

  • Steric Hindrance: Bulky substituents on the tether, the nitrone, or the alkene can create steric hindrance that disfavors the formation of the cyclic transition state.

  • Electronic Effects: The electronic nature of the alkene (dipolarophile) can influence the reaction rate. Electron-deficient alkenes are often more reactive towards nitrones.

Troubleshooting Guide

Problem Possible Cause Recommended Action Rationale
Low or no product formation; starting material remains Inefficient nitrone formation.Add a dehydrating agent (e.g., anhydrous MgSO₄). Pre-stir the aldehyde/ketone, this compound HCl, and base at room temperature for 1-2 hours before heating.Drives the equilibrium towards the nitrone by removing water. Ensures complete formation of the reactive intermediate before attempting cyclization.
Low reactivity of the dipolarophile.Increase the reaction temperature in increments of 10-20 °C. Consider using a Lewis acid catalyst (e.g., Zn(OTf)₂), but be cautious as it can also promote decomposition.Higher temperatures can overcome the activation energy barrier. Lewis acids can activate the dipolarophile towards cycloaddition.
Incorrect solvent.Screen different solvents. Toluene, xylene, and acetonitrile (B52724) are common choices. For some substrates, more polar solvents like DMF might be beneficial.The solvent can influence the conformation of the substrate and the stability of the transition state.
Complex mixture of products Intermolecular side reactions.Perform the reaction under high dilution conditions (e.g., <0.01 M). Use a syringe pump for the slow addition of the substrate to the hot solvent.Favors the intramolecular pathway over the intermolecular reaction by minimizing the probability of two substrate molecules interacting.
Decomposition of nitrone or product.Lower the reaction temperature and extend the reaction time. Ensure strictly anhydrous conditions.Minimizes thermal decomposition pathways. Nitrones can be sensitive to hydrolysis.
Formation of a significant amount of a single byproduct Isomerization to an unreactive nitrone isomer.This is substrate-dependent. Characterize the byproduct to understand the competing pathway.Understanding the structure of the byproduct can provide insight into the undesired reaction pathway.
Alternative intramolecular reaction.Modify the substrate to disfavor the alternative pathway (e.g., by changing protecting groups or altering the tether).Strategic substrate design can direct the reaction towards the desired cyclization.

Experimental Protocols

General Protocol for this compound Mediated Intramolecular Cyclization
  • Preparation of the Substrate: Synthesize the linear precursor containing both the carbonyl group (or a precursor) and the alkene moiety connected by a suitable tether.

  • In situ Nitrone Formation and Cyclization:

    • To a solution of the aldehyde/ketone substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, to a concentration of 0.01 M), add this compound hydrochloride (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate nitrone formation.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification start_aldehyde Aldehyde/Ketone Substrate nitrone_formation In situ Nitrone Formation (Room Temperature) start_aldehyde->nitrone_formation start_hydroxylamine This compound HCl start_hydroxylamine->nitrone_formation start_base Base (e.g., TEA) start_base->nitrone_formation cyclization Intramolecular Cycloaddition (Heating) nitrone_formation->cyclization workup Aqueous Work-up cyclization->workup purification Column Chromatography workup->purification product Cyclized Product (Isoxazolidine) purification->product

Caption: Experimental workflow for this compound mediated cyclization.

troubleshooting_flowchart start Low Yield in Cyclization check_sm Check Starting Material Purity (TLC, NMR) start->check_sm optimize_nitrone Optimize Nitrone Formation (Add dehydrating agent, pre-stir) check_sm->optimize_nitrone Yes impure_sm Impure Starting Material check_sm->impure_sm No complex_mixture Complex Mixture of Products? optimize_nitrone->complex_mixture optimize_cyclo Optimize Cyclization Conditions (Temperature, Solvent, Concentration) success Improved Yield optimize_cyclo->success purify_sm Purify Starting Material impure_sm->purify_sm purify_sm->start complex_mixture->optimize_cyclo No high_dilution Use High Dilution Conditions complex_mixture->high_dilution Yes high_dilution->optimize_cyclo

Caption: Troubleshooting flowchart for low cyclization yields.

References

strategies to minimize byproducts in O-benzylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in reactions involving O-benzylhydroxylamine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used for the synthesis of:

  • Oximes and Oxime Ethers: Through condensation reactions with aldehydes and ketones. These oximes are stable intermediates for various subsequent transformations.[1][2]

  • Hydroxamic Acids: By reacting with carboxylic acids or their derivatives. This compound serves as a protected hydroxylamine (B1172632), and the benzyl (B1604629) group can be removed later to yield the final hydroxamic acid.[1]

  • N-substituted Hydroxylamines: The nitrogen of this compound can be alkylated or acylated to create a diverse range of substituted hydroxylamines.[3]

Q2: What is the primary byproduct of concern when synthesizing this compound itself?

A2: When synthesizing this compound from benzyl chloride and hydroxylamine, the most significant byproduct is the N,N-dibenzylhydroxylamine.[4][5] This occurs when the initially formed this compound reacts further with another molecule of benzyl chloride.

Q3: How can I minimize the formation of N,N-dibenzylhydroxylamine during the synthesis of this compound?

A3: To suppress the formation of the dibenzyl-substituted byproduct, it is recommended to use a molar excess of hydroxylamine hydrochloride, typically around 4 equivalents.[4][5] Additionally, employing a continuous flow reactor can enhance control over reaction conditions and improve the purity of the product.[4]

Q4: What is the main challenge when reducing O-benzyl oximes to O-benzylhydroxylamines?

A4: The primary challenge is the undesired cleavage of the N-O bond during reduction, which leads to the formation of the corresponding primary amine as a major byproduct.[6][7] Achieving selective reduction of the C=N double bond without breaking the labile N-O bond requires careful selection of the reducing agent and reaction conditions.

Q5: Is this compound stable? What are its storage recommendations?

A5: this compound hydrochloride is a relatively stable solid. However, it is hygroscopic and can be sensitive to moisture.[8] It is recommended to store it in a cool, dry place under an inert atmosphere. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

II. Troubleshooting Guides

Oxime Formation from Aldehydes and Ketones

Problem: Low Yield of the Desired O-Benzyl Oxime

Potential CauseRecommended Solution(s)
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gently heat the mixture if the reaction is sluggish. For less reactive ketones, a catalyst may be beneficial.[1]
Unfavorable Reaction pH The optimal pH for uncatalyzed oxime formation is typically slightly acidic (pH 4-5). For reactions at neutral pH, consider using a nucleophilic catalyst like aniline.[1]
Steric Hindrance Ketones, especially sterically hindered ones, react more slowly than aldehydes. Increase the reaction temperature and/or use a catalyst to drive the reaction to completion.
Product Loss During Workup O-benzyl oximes can have some water solubility. Ensure thorough extraction with an appropriate organic solvent. If an emulsion forms, adding brine can help to break it.[9]

Problem: Presence of Unreacted Starting Material

Potential CauseRecommended Solution(s)
Insufficient Reaction Time As mentioned above, ensure the reaction has gone to completion by monitoring with TLC.[9]
Equilibrium Position The formation of oximes is a reversible reaction. To drive the equilibrium towards the product, consider removing the water byproduct, for instance by using a Dean-Stark apparatus or molecular sieves.
Low Reactivity of Carbonyl For unreactive aldehydes or ketones, consider using a more forcing condition or a suitable catalyst. Bismuth(III) oxide has been reported as an effective catalyst for solvent-free oxime synthesis.
Hydroxamic Acid Synthesis from Carboxylic Acids

Problem: Low Yield of the O-Benzyl Hydroxamate

Potential CauseRecommended Solution(s)
Inefficient Carboxylic Acid Activation The choice of coupling agent is crucial. For standard couplings, EDC/HOBt is common. For more challenging substrates, consider using more potent activators like HATU or PyBOP.[10]
Side Reactions of the Activated Carboxylic Acid Activated carboxylic acids can be prone to side reactions. Ensure that this compound is added promptly after the activation step. Maintaining a low temperature during activation can also minimize side reactions.
Racemization of Chiral Carboxylic Acids The use of coupling agents like HOBt or HOAt can help to suppress racemization.[11] For particularly sensitive substrates, specialized, low-racemization protocols may be necessary.

Problem: Formation of Byproducts

Potential CauseRecommended Solution(s)
Formation of N-Acylurea Byproduct This is a common byproduct when using carbodiimide (B86325) coupling agents (e.g., DCC, EDC). It can be minimized by the addition of HOBt or by using phosphonium- or uronium-based coupling reagents. The N-acylurea byproduct is often difficult to remove by chromatography; its formation should be suppressed.
Carboxylic Acid as a Byproduct in Ester Hydrolysis When preparing hydroxamic acids from esters, the hydrolysis of the ester to the corresponding carboxylic acid can be a competing reaction, especially with excess base or prolonged reaction times.[12] Careful control of stoichiometry and reaction time is important.
Lossen Rearrangement While more common for unprotected hydroxamic acids, under harsh conditions, O-benzyl hydroxamates can also undergo rearrangement. This is generally avoided by using mild reaction conditions.[13]
Selective Reduction of O-Benzyl Oximes to O-Benzylhydroxylamines

Problem: Formation of Primary Amine Byproduct (N-O Bond Cleavage)

Potential CauseRecommended Solution(s)
Harsh Reducing Agent Strong reducing agents like LiAlH₄ are known to cleave the N-O bond. Milder and more selective reducing agents are preferred.[6]
Inappropriate Catalyst In catalytic hydrogenation, the choice of catalyst is critical. Platinum-based catalysts (e.g., PtO₂) often favor the reduction of the C=N bond while preserving the N-O bond, whereas palladium catalysts (e.g., Pd/C) are more prone to causing N-O bond cleavage.[6][14]
Reaction Conditions The presence of a strong acid can promote N-O bond cleavage. Careful control of pH is necessary. Some protocols recommend the use of stoichiometric amounts of a strong Brønsted acid with platinum catalysts for selective reduction.[6][14]

Problem: Incomplete Reduction

Potential CauseRecommended Solution(s)
Insufficient Amount of Reducing Agent Ensure that a sufficient molar excess of the reducing agent is used. The stoichiometry will depend on the specific agent chosen.
Catalyst Deactivation In catalytic hydrogenation, the catalyst can become poisoned or deactivated. Ensure high-purity substrates and solvents are used.
Low Reaction Temperature or Pressure For catalytic hydrogenations, increasing the hydrogen pressure or the reaction temperature can improve the rate and extent of reduction. However, be mindful that harsher conditions can also increase the risk of N-O bond cleavage.

III. Quantitative Data on Byproduct Formation

Table 1: Synthesis of N-Benzylhydroxylamine Hydrochloride
Equivalents of Hydroxylamine HClReaction Temperature (°C)Yield of N-Benzylhydroxylamine HCl (%)Dibenzyl-substituted Impurity (%)
1.560Low (not specified)High (not specified)
3.060DecreasedConsiderable
4.040Decreased-
4.06076Low
4.080No significant improvementIncreased risk of hydroxylamine decomposition

Data adapted from a study on the continuous synthesis of N-benzylhydroxylamine hydrochloride.[5]

Table 2: Synthesis of O-Benzyl Oximes
Carbonyl CompoundCatalyst/ConditionsReaction TimeYield (%)
4-ChlorobenzaldehydePTC, Ultrasound30 min96
CyclohexanonePTC, Ultrasound45 min85
AcetophenonePTC, Ultrasound60 min78
AcetaldehydeKOH, DMSO4 h95
4-MethylbenzaldehydeKOH, DMSO4 h88

PTC: Phase Transfer Catalyst (benzyldimethyltetradecylammonium chloride). Data adapted from multiple sources.[2]

IV. Experimental Protocols

Protocol 1: Synthesis of an O-Benzyl Oxime from an Aldehyde

This protocol describes a general procedure for the synthesis of an O-benzyl oxime from an aldehyde using this compound hydrochloride.

Materials:

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of this compound hydrochloride (1.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates the disappearance of the starting material.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-benzyl oxime, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of an O-Benzyl Hydroxamate using a Coupling Reagent

This protocol provides a general method for the synthesis of an O-benzyl hydroxamate from a carboxylic acid using EDC and HOBt as coupling agents.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and HOBt (1.2 eq) in DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the mixture and stir for 5-10 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the completion of the reaction.

  • Dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

V. Visualizations

experimental_workflow_oxime_synthesis Experimental Workflow for O-Benzyl Oxime Synthesis start Start dissolve Dissolve aldehyde/ketone and this compound HCl in solvent (e.g., EtOH, MeOH) start->dissolve add_base Add base (e.g., pyridine) to neutralize HCl salt dissolve->add_base react Heat to reflux or stir at RT (Monitor by TLC) add_base->react workup Cool to RT and remove solvent react->workup extract Add water and extract with organic solvent (e.g., EtOAc) workup->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify end End Product: Pure O-Benzyl Oxime purify->end

Caption: A typical experimental workflow for the synthesis of O-benzyl oximes.

troubleshooting_logic_byproducts Troubleshooting Logic for Byproduct Formation start Byproduct Detected reaction_type Identify Reaction Type start->reaction_type oxime_formation Oxime Formation reaction_type->oxime_formation Aldehyde/Ketone hydroxamic_acid Hydroxamic Acid Synthesis reaction_type->hydroxamic_acid Carboxylic Acid oxime_reduction Oxime Reduction reaction_type->oxime_reduction Oxime unreacted_sm Unreacted Starting Material? oxime_formation->unreacted_sm n_acylurea N-Acylurea from Carbodiimide? hydroxamic_acid->n_acylurea primary_amine Primary Amine from N-O Cleavage? oxime_reduction->primary_amine increase_time_temp Increase reaction time/temperature unreacted_sm->increase_time_temp Yes use_catalyst Consider using a catalyst increase_time_temp->use_catalyst add_hobt Add HOBt/HOAt n_acylurea->add_hobt Yes change_coupling_agent Change to phosphonium/ uronium reagent add_hobt->change_coupling_agent milder_reductant Use milder reducing agent (e.g., NaBH3CN) primary_amine->milder_reductant Yes change_catalyst Change catalyst from Pd to Pt for hydrogenation milder_reductant->change_catalyst

Caption: A decision tree for troubleshooting common byproduct formations.

References

Validation & Comparative

A Comparative Guide: O-Benzylhydroxylamine vs. Hydroxylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the formation of oximes and their derivatives is a cornerstone for creating a diverse array of functional molecules, from active pharmaceutical ingredients to materials with novel properties. The choice of the hydroxylamine (B1172632) reagent is a critical decision that dictates the synthetic strategy, efficiency, and the nature of the final product. This guide provides an objective comparison between two commonly used reagents: O-Benzylhydroxylamine hydrochloride and Hydroxylamine hydrochloride, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

FeatureThis compound HydrochlorideHydroxylamine Hydrochloride
Primary Use Direct synthesis of O-benzyl oximes and hydroxamates.Synthesis of unprotected oximes and hydroxamic acids.
Synthetic Strategy One-step process to O-benzyl oximes.Two-step process to O-benzyl oximes (oxime formation followed by benzylation).
Key Advantage More direct route to O-benzyl protected compounds.Cost-effective and widely used for generating the core oxime functionality.
Common Applications Synthesis of enzyme inhibitors (e.g., IDO1 inhibitors), protected hydroxamic acids, and nitrones for cycloaddition reactions.[1]Protection of carbonyl groups, synthesis of caprolactam (nylon precursor), and as a reducing agent.[2]

Physical and Chemical Properties

A thorough understanding of the physical properties of each reagent is crucial for designing experimental conditions.

PropertyThis compound HydrochlorideHydroxylamine Hydrochloride
Molecular Formula C₇H₁₀ClNOH₄ClNO
Molecular Weight 159.62 g/mol 69.49 g/mol
Appearance White to off-white crystalline solid/flakes.Colorless or off-white crystalline solid.
Melting Point 234-238 °C (sublimes)~152-157 °C (decomposes)
Solubility in Water SolubleHighly soluble (83.3 g/100 g at 17 °C)
Solubility in Organic Solvents Soluble in DMSO and methanol; slightly soluble in alcohol; insoluble in ether.Soluble in lower alcohols and glycols; insoluble in diethyl ether.
Stability Hygroscopic; stable under inert atmosphere.Hygroscopic; decomposes in moist air and upon heating.

Performance in Synthesis: A Comparative Overview

The primary distinction in the synthetic utility of these two reagents lies in the directness of the path to O-benzyl oximes.

  • This compound Hydrochloride offers a one-step synthesis of O-benzyl oximes. This is particularly advantageous when the target molecule contains the O-benzyl ether of an oxime, as it streamlines the synthetic sequence.

  • Hydroxylamine Hydrochloride is used in a two-step approach to synthesize O-benzyl oximes. First, the carbonyl compound is converted to the corresponding oxime. Subsequently, the oxime is O-benzylated using a benzyl (B1604629) halide in the presence of a base. While this adds a step to the synthesis, hydroxylamine hydrochloride is a more economical and readily available starting material for creating the initial oxime.

Quantitative Comparison: Synthesis of Benzophenone (B1666685) O-Benzyl Oxime

While a direct side-by-side comparison in a single study is scarce, we can infer the efficiency of each approach from published procedures.

MethodReagentNumber of StepsReported Yield
Two-Step Synthesis 1. Hydroxylamine Hydrochloride2. Benzyl Chloride2Step 1 (Benzophenone Oxime): 98-99%[3]Step 2 (Benzylation): ~73% (for benzophenone oxime)[4]
One-Step Synthesis This compound Hydrochloride1High yields are generally reported for the synthesis of various oxime ethers.[1]

This data suggests that while the two-step process can be very high-yielding for the initial oxime formation, the subsequent benzylation step may result in a lower overall yield compared to a potentially more efficient one-step reaction with this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Benzophenone O-Benzyl Oxime

Step A: Synthesis of Benzophenone Oxime using Hydroxylamine Hydrochloride [3]

  • Materials:

    • Benzophenone (100 g, 0.55 mol)

    • Hydroxylamine hydrochloride (60 g, 0.86 mol)

    • 95% Ethyl alcohol (200 mL)

    • Water (40 mL)

    • Sodium hydroxide (B78521) (110 g, 2.75 mol), powdered

    • Concentrated hydrochloric acid

  • Procedure:

    • In a 2-L round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.

    • With shaking, add the powdered sodium hydroxide in portions. If the reaction becomes too vigorous, cool the flask with tap water.

    • After all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling. Reflux for five minutes.

    • After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.

    • Filter the precipitate with suction, wash thoroughly with water, and dry.

    • Yield: 106–107 g (98–99%).

Step B: Synthesis of Benzophenone O-Benzyl Oxime via Benzylation [4]

  • Materials:

  • Procedure:

    • In a 50 cm³ round-bottomed flask, dissolve the benzophenone oxime in DMSO.

    • Add benzyl chloride, KI, and KOH.

    • Stir the reaction mixture intensively for 4 hours at room temperature. Monitor the reaction progress by TLC.

    • Add 30 cm³ of water and 30 cm³ of chloroform to the reaction mixture.

    • Extract the organic layer, wash with water (4 x 25 cm³), and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to obtain the desired O-benzyl oxime ether.

    • Yield: 73%.

Protocol 2: One-Step Synthesis of O-Benzyl Oximes using this compound Hydrochloride
  • General Procedure:

    • Dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine).

    • Add this compound hydrochloride (1.1-1.5 equivalents).

    • If the hydrochloride salt is used, add a base (e.g., pyridine, sodium acetate, triethylamine) to neutralize the HCl and free the hydroxylamine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work-up typically involves removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography or recrystallization.

Mechanistic Insights and Signaling Pathways

Mechanism of Oxime Formation

The formation of an oxime from a carbonyl compound and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a mild acid.

OximeFormation cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water Carbonyl R₂C=O Protonated_Carbonyl R₂C=OH⁺ Carbonyl->Protonated_Carbonyl H+ H⁺ Tetrahedral_Intermediate R₂C(OH)-N⁺H₂OH Protonated_Carbonyl->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Hydroxylamine H₂NOH Carbinolamine R₂C(OH)-NHOH Tetrahedral_Intermediate->Carbinolamine -H⁺ Tetrahedral_Intermediate->Carbinolamine Protonated_Carbinolamine R₂C(OH₂⁺)-NHOH Carbinolamine->Protonated_Carbinolamine +H⁺ Carbinolamine->Protonated_Carbinolamine Oxime R₂C=NOH + H₂O Protonated_Carbinolamine->Oxime -H₂O, -H⁺ Protonated_Carbinolamine->Oxime

Mechanism of acid-catalyzed oxime formation.
Inhibition of IDO1 Signaling Pathway by this compound Derivatives

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. This compound derivatives have been identified as potent inhibitors of IDO1. They are thought to mimic the alkylperoxy intermediate of the natural enzymatic reaction, thereby blocking the active site.

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Leads to OBH_Derivative This compound Derivative OBH_Derivative->IDO1 Inhibits

Inhibition of the IDO1 pathway by this compound derivatives.

Conclusion

Both this compound hydrochloride and hydroxylamine hydrochloride are valuable reagents in synthetic chemistry, each with its own strategic advantages.

  • Hydroxylamine hydrochloride is the reagent of choice for the cost-effective, large-scale synthesis of simple oximes. For the preparation of O-benzyl oximes, it necessitates a two-step process.

  • This compound hydrochloride provides a more direct, one-step route to O-benzyl oximes, which can be advantageous in terms of reaction time and potentially overall yield, especially in the context of complex molecule synthesis where step economy is crucial.

The selection between these two reagents should be guided by the specific synthetic goal, economic considerations, and the desired efficiency of the overall synthetic route. For researchers in drug development, the directness of the one-step approach with this compound may be preferable for the rapid generation of analog libraries of O-benzyl oxime-containing compounds.

References

A Researcher's Guide to Oxime Synthesis: A Comparative Analysis of Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of oximes is a critical chemical transformation. The resulting carbon-nitrogen double bond is a versatile functional group, serving as a key intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals. While O-Benzylhydroxylamine and the classical hydroxylamine (B1172632) hydrochloride method have been mainstays in the organic chemist's toolbox, a growing emphasis on efficiency, safety, and green chemistry has spurred the development of numerous alternative reagents and techniques.

This guide provides an objective comparison of various methods for oxime synthesis, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable approach for your research needs.

Performance Comparison of Oxime Synthesis Methods

The following tables summarize the performance of different reagents and methods for oxime synthesis across a range of carbonyl compounds. The data highlights key metrics such as reaction time and yield, allowing for a direct comparison of the efficiency of each approach.

Table 1: Comparison of Hydroxylamine Reagents for the Synthesis of Acetophenone (B1666503) Oxime

Reagent/MethodBase/CatalystSolventTimeYield (%)Reference
Hydroxylamine HClSodium Acetate (B1210297)Methanol (B129727)3 h>95% (crude)
This compound HClPotassium Hydroxide (B78521)DMSO4 h88%[1]
Hydroxylamine HClOxalic AcidAcetonitrile90 min95%
Hydroxylamine HClBi₂O₃Solvent-free3 min98%[2]
Hydroxylamine HClNa₂CO₃Solvent-free2 min95%[3]
Hydroxylamine HClHyamine®Water60 min>95%[4]
Hydroxylamine HCl-Ethanol10-30 min81-95%[5][6]
Hydroxylamine HClTiO₂Solvent-free (MW)5 min100%[7]

Table 2: Comparison of Synthesis Methods for Various Aldoximes and Ketoximes

SubstrateReagent/MethodCatalyst/ConditionsTimeYield (%)Reference
p-ChlorobenzaldehydeHydroxylamine HClBi₂O₃ (Grinding)2 min>98%[2]
BenzaldehydeHydroxylamine HClOxalic Acid (Reflux)60 min95%[8]
4-MethoxybenzaldehydeHydroxylamine HClHyamine® (Aqueous)60 min>95%[4]
VanillinHydroxylamine HClTiO₂ (MW)5 min100% (oxime)[7]
D-CamphorHydroxylamine HClNaOAc (Reflux)Overnight56% (isolated)[9]
Various AldehydesHydroxylamine HClUltrasound1-3 min81-95%[6]
β-Keto SulfonesHydroxylamine HClNaOAc (MW)2 min80-88%[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended to be a starting point for researchers to adapt to their specific substrates and laboratory conditions.

Protocol 1: Classical Oxime Synthesis using Hydroxylamine Hydrochloride

This protocol is adapted from the synthesis of acetophenone oxime.[11]

Materials:

  • Acetophenone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Anhydrous sodium acetate (2.3 equiv)

  • Anhydrous methanol

Procedure:

  • Charge a round-bottomed flask with hydroxylamine hydrochloride and anhydrous sodium acetate.

  • Add acetophenone and anhydrous methanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C in a pre-heated oil bath.

  • Stir the reaction mixture for 3 hours. The mixture will remain a white slurry.

  • After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude oxime.

Protocol 2: O-Benzyl Oxime Ether Synthesis

This protocol describes the synthesis of benzyl (B1604629) oxime ethers from a pre-synthesized oxime.[1]

Materials:

  • Oxime (1.0 equiv)

  • Benzyl chloride (2.0 equiv)

  • Potassium hydroxide (2.0 equiv)

  • Potassium iodide (catalytic amount)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the oxime in DMSO in a round-bottomed flask.

  • Add benzyl chloride, potassium iodide, and potassium hydroxide to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water and chloroform (B151607) to the reaction mixture.

  • Separate the organic layer, wash with water (4x), and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain the desired oxime ether.

Protocol 3: Solvent-Free Grinding Synthesis of Oximes

This environmentally friendly protocol utilizes bismuth(III) oxide as a catalyst.[2]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

Procedure:

  • In a mortar, combine the aldehyde or ketone, hydroxylamine hydrochloride, and Bi₂O₃.

  • Grind the mixture with a pestle for the time specified in Table 1 (typically 1.5-3 minutes for aldehydes).

  • Monitor the reaction completion by TLC.

  • Add ethyl acetate to the reaction mixture and filter to remove the Bi₂O₃ catalyst.

  • Concentrate the filtrate and add water to precipitate the oxime product.

  • Collect the precipitate by filtration and dry under vacuum.

Protocol 4: Microwave-Assisted Oxime Synthesis

This rapid synthesis method is performed under solvent-free conditions.[7]

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (5 mmol)

  • Titanium dioxide (TiO₂) (5 mmol)

  • Sodium carbonate (Na₂CO₃) (5 mmol) - for exclusive oxime formation

Procedure:

  • Grind a mixture of the aldehyde, hydroxylamine hydrochloride, and either TiO₂ (for nitrile synthesis from certain aldehydes) or Na₂CO₃ (for oxime synthesis) in a reaction flask.

  • Place the reaction mixture in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.

  • After cooling to room temperature, resuspend the reaction mixture in dichloromethane (B109758) and filter.

  • The filtrate contains the oxime product.

Protocol 5: Ultrasound-Assisted Oxime Synthesis

This protocol utilizes ultrasonic irradiation to accelerate the reaction.[6]

Materials:

  • Carbonyl compound (1 mmol)

  • Hydroxylamine hydrochloride

  • 10% Potassium carbonate (K₂CO₃) solution

  • Water or water-ethanol mixture

Procedure:

  • Dissolve the carbonyl compound in the appropriate solvent in a beaker equipped with a mechanical stirrer.

  • Immerse the beaker in an ultrasonic bath at approximately 60°C.

  • Add hydroxylamine hydrochloride to the solution.

  • Adjust the pH to ~10 by the dropwise addition of a 10% K₂CO₃ solution while under sonication.

  • The corresponding oxime will precipitate out of the solution.

  • Collect the product by filtration. For water-soluble oximes, extraction with diethyl ether may be necessary.

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying chemical processes and experimental procedures can provide a deeper understanding of oxime synthesis. The following diagrams, generated using Graphviz, illustrate the general mechanism of oxime formation and a typical experimental workflow.

Oxime_Formation_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_dehydration Dehydration carbonyl Aldehyde or Ketone (R₂C=O) protonated_carbonyl Protonated Carbonyl (R₂C=O⁺H) carbonyl->protonated_carbonyl + H⁺ hydroxylamine Hydroxylamine (H₂NOH) intermediate Tetrahedral Intermediate (R₂C(OH)NH₂⁺OH) protonated_carbonyl->intermediate + H₂NOH carbinolamine Carbinolamine (R₂C(OH)NHOH) intermediate->carbinolamine - H⁺ protonated_carbinolamine Protonated Carbinolamine (R₂C(OH₂)⁺NHOH) carbinolamine->protonated_carbinolamine + H⁺ oxime Oxime (R₂C=NOH) protonated_carbinolamine->oxime - H₂O, - H⁺ H_plus H⁺ H2O H₂O neg_H_plus - H⁺

Figure 1. General mechanism of acid-catalyzed oxime formation.

Experimental_Workflow start Start reactants Combine Carbonyl Compound, Hydroxylamine Reagent, and Base/Catalyst in Solvent start->reactants reaction Heat / Irradiate / Grind (e.g., Reflux, Microwave, Ultrasound) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (Recrystallization or Chromatography) concentration->purification characterization Characterize Pure Oxime (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2. Typical experimental workflow for oxime synthesis.

Conclusion

The synthesis of oximes is a well-established and indispensable transformation in organic chemistry. While the classical approach using hydroxylamine hydrochloride remains a viable option, this guide has highlighted several alternative reagents and methodologies that offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and available laboratory equipment. For instance, solvent-free grinding and microwave-assisted synthesis are excellent choices for rapid and green production, while the use of specific O-substituted hydroxylamines allows for the direct synthesis of oxime ethers. By considering the comparative data and detailed protocols presented herein, researchers can make informed decisions to best suit their synthetic goals.

References

A Guide to the Validation of O-Benzylhydroxylamine Purity by Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity of O-Benzylhydroxylamine using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis of potential internal standards to ensure accurate and reproducible purity assessments.

Introduction

This compound is a critical reagent and building block in organic synthesis, widely employed in the development of pharmaceuticals and other complex molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and the introduction of impurities into the final product. Quantitative NMR (qNMR) spectroscopy has emerged as a powerful primary ratio method for the precise determination of purity for organic compounds, offering direct quantification without the need for identical reference standards for the analyte itself.

This guide will focus on the use of ¹H NMR for the purity determination of this compound hydrochloride, the common commercially available form, due to its high sensitivity and the presence of well-resolved signals suitable for quantification.

Identifying Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. This compound is often synthesized via the benzylation of a hydroxylamine (B1172632) equivalent. Potential impurities may include:

  • Starting Materials: Unreacted benzyl (B1604629) chloride and hydroxylamine.

  • Over-alkylation Products: Dibenzyl-substituted hydroxylamine derivatives.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Comparative Analysis of Internal Standards for qNMR

The selection of an appropriate internal standard is critical for accurate qNMR analysis. The ideal standard should be stable, non-volatile, have a high purity that is certified or traceable, and most importantly, possess NMR signals that are well-resolved from those of the analyte and any potential impurities. This compound hydrochloride is readily soluble in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), making it a suitable solvent for this analysis.[1]

Here, we compare two potential internal standards for the qNMR analysis of this compound in DMSO-d₆:

Internal StandardKey ¹H NMR Signals (in DMSO-d₆)AdvantagesDisadvantages
Dimethyl Terephthalate ~8.0 ppm (s, 4H, Ar-H), ~3.9 ppm (s, 6H, -OCH₃)[2]Two distinct singlets for quantification, high stability.Aromatic signal is in a similar region to the analyte's aromatic protons, requiring careful integration.
Benzoic Acid ~7.4-8.1 ppm (m, 5H, Ar-H), ~13.0 ppm (br s, 1H, -COOH)[3][4]Commercially available in high purity as a NIST standard reference material.Aromatic signals overlap significantly with the analyte's aromatic protons, making it unsuitable for this specific analysis.

¹H and ¹³C NMR Spectral Data of this compound Hydrochloride

The following table summarizes the expected chemical shifts for this compound hydrochloride in DMSO-d₆.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~5.17s-CH₂-
~7.42mAr-H
~11.0br s-NH₂OH⁺
¹³C~75-CH₂-
~128-135Ar-C

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument parameters.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol details the steps for determining the purity of this compound hydrochloride using Dimethyl Terephthalate as an internal standard.

1. Materials and Equipment:

  • This compound hydrochloride (analyte)

  • Dimethyl Terephthalate (internal standard, certified reference material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.8% D)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound hydrochloride into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of Dimethyl Terephthalate into the same vial. Record the exact weight.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing or sonicating the sample.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A value of 30 seconds is generally a safe starting point to ensure full relaxation.

    • Number of Scans (ns): A sufficient number to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Spectral Width (sw): Ensure the full spectral range of interest is covered.

    • Acquisition Time (aq): At least 3-4 seconds.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methylene (B1212753) signal (-CH₂) at ~5.17 ppm is ideal. For Dimethyl Terephthalate, the methyl signal (-OCH₃) at ~3.9 ppm is recommended.

  • Calculate the purity of the this compound hydrochloride using the following equation:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the substance

    • analyte: this compound hydrochloride

    • IS: Internal Standard (Dimethyl Terephthalate)

Workflow for qNMR Purity Validation

G Workflow for this compound Purity Validation by qNMR cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh this compound HCl weigh_is Accurately weigh Dimethyl Terephthalate (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized parameters, d1 ≥ 30s) transfer->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte: -CH2, IS: -OCH3) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Final Purity with Uncertainty calculate->report

References

A Comparative Guide to Analytical Methods for the Quantification of O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of O-Benzylhydroxylamine (OBHA), a critical reagent and intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, purity, and stability of OBHA in drug development and manufacturing processes. This document outlines and compares the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Analytical Importance

This compound (OBHA) and its hydrochloride salt are versatile synthetic intermediates used in the preparation of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of OBHA is essential for process control, quality assurance of starting materials, and stability testing of intermediates. This guide explores three principal analytical methods for the quantification of this compound hydrochloride (OBHA·HCl): Potentiometric Titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high accuracy in bulk material assay, the separation of impurities, or routine in-process control. The following table summarizes the key performance characteristics of the compared methods. The data presented are illustrative and based on typical performance for analogous compounds, as direct comparative studies for this compound are not extensively available in published literature.

ParameterPotentiometric TitrationGC-FIDHPLC-UV
Principle Acid-base titrationSeparation by volatility, detection by flame ionizationSeparation by polarity, detection by UV absorbance
Primary Use Assay of bulk OBHA·HClPurity, impurity profiling, residual solventsAssay, purity, impurity profiling, stability studies
Limit of Detection (LOD) ~0.1% (relative to sample weight)~1-10 µg/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~0.3% (relative to sample weight)~5-30 µg/mL~0.5-5 µg/mL
**Linearity (R²) **>0.999>0.995>0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 5.0%< 2.0%
Sample Throughput ModerateHighHigh
Specificity Low (titrates total basicity)High (separates volatile compounds)High (separates based on polarity)
Instrumentation Cost LowHighHigh
Solvent Consumption LowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.

Potentiometric Titration for Assay of this compound Hydrochloride

This method is suitable for determining the purity of bulk this compound hydrochloride. The basic nitrogen of the hydroxylamine (B1172632) is titrated with a standardized base.

Instrumentation:

  • Automatic Potentiometric Titrator

  • Combined pH electrode

  • 20 mL burette

  • Magnetic stirrer

Reagents:

  • This compound hydrochloride sample

  • Glacial Acetic Acid (ACS grade)

  • 0.1 N Perchloric acid in glacial acetic acid, standardized

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid) - for visual comparison if needed

Procedure:

  • Accurately weigh approximately 150 mg of this compound hydrochloride into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the combined pH electrode and the tip of the burette into the solution.

  • Stir the solution gently throughout the titration.

  • Titrate the sample with standardized 0.1 N perchloric acid.

  • Record the titrant volume and the corresponding potential (mV) or pH readings.

  • The endpoint is determined by the point of maximum inflection on the titration curve (or by the color change from violet to blue-green if using a visual indicator).

  • Calculate the purity of this compound hydrochloride based on the volume of titrant consumed.

Gas Chromatography (GC-FID) for Purity and Impurity Profiling

This method is suitable for the determination of the purity of this compound and for the quantification of volatile impurities. The free base form is typically analyzed.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents and Materials:

  • This compound sample (as free base)

  • Dichloromethane or other suitable solvent (HPLC grade)

  • Internal Standard (e.g., Naphthalene)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Procedure:

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL Naphthalene in dichloromethane).

  • Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a known volume of the internal standard stock solution and dilute to volume with dichloromethane.

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

  • Inject the sample and calibration standards into the GC system.

  • Identify the peaks based on their retention times.

  • Quantify the amount of this compound and any impurities by comparing the peak area ratios to the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Stability Studies

This method is highly versatile and can be used for the assay of this compound hydrochloride, as well as for the separation and quantification of non-volatile impurities and degradation products in stability studies.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents and Materials:

  • This compound hydrochloride sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water). An isocratic elution (e.g., 30:70 v/v acetonitrile:buffer) or a gradient can be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a diluent (e.g., a mixture of water and acetonitrile).

  • Accurately weigh about 50 mg of the this compound hydrochloride sample into a 50 mL volumetric flask and dissolve in the diluent.

  • Prepare a series of calibration standards of known concentrations.

  • Inject the sample and calibration standards into the HPLC system.

  • Identify the this compound peak by its retention time.

  • Quantify the concentration of this compound by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the analytical quantification of this compound and a typical signaling pathway where its derivatives might be involved as inhibitors.

experimental_workflow sample Sample Preparation (Weighing, Dissolution) titration Potentiometric Titration sample->titration gc GC-FID Analysis sample->gc hplc HPLC-UV Analysis sample->hplc data_titration Data Acquisition (Titration Curve) titration->data_titration data_gc Data Acquisition (Chromatogram) gc->data_gc data_hplc Data Acquisition (Chromatogram) hplc->data_hplc analysis_titration Endpoint Determination & Purity Calculation data_titration->analysis_titration analysis_gc Peak Integration & Quantification data_gc->analysis_gc analysis_hplc Peak Integration & Quantification data_hplc->analysis_hplc report Final Report analysis_titration->report analysis_gc->report analysis_hplc->report signaling_pathway substrate Substrate enzyme Target Enzyme (e.g., Kinase) substrate->enzyme product Product enzyme->product downstream Downstream Signaling product->downstream obha_derivative This compound Derivative (Inhibitor) obha_derivative->enzyme

A Comparative Guide to O-Benzylhydroxylamine and Other Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in peptide synthesis and the development of complex molecules, the strategic use of protecting groups is paramount. The selection of an appropriate protecting group for an amine is a critical decision that can significantly impact the success of a synthetic route. This guide provides a detailed comparison of O-benzylhydroxylamine (O-BHA) with other commonly employed amine protecting groups, namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We present a data-driven analysis of their performance, stability, and deprotection conditions, supported by experimental protocols and logical workflows to aid in your research and development endeavors.

Overview of Amine Protecting Groups

The ideal amine protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable with high selectivity and yield. The choice of protecting group is often dictated by the overall synthetic strategy, including the presence of other functional groups and the planned reaction sequences.

  • This compound (O-BHA): Reacts with aldehydes and ketones to form stable oximes, effectively protecting the hydroxylamine (B1172632) functionality, which can be considered a surrogate for an amine after reduction. It offers a unique chemoselectivity profile.

  • Boc (tert-Butyloxycarbonyl): One of the most common acid-labile protecting groups. It is stable to a wide range of non-acidic conditions.

  • Cbz (Benzyloxycarbonyl): A versatile protecting group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, widely used in solid-phase peptide synthesis due to its mild deprotection conditions.

Comparative Data on Protecting Group Performance

The following tables summarize the key characteristics and performance metrics of O-BHA in comparison to Boc, Cbz, and Fmoc.

Table 1: General Properties and Stability

Protecting GroupStructureMolecular Weight ( g/mol )Stability to AcidsStability to BasesStability to HydrogenolysisStability to Nucleophiles
O-BHA (as oxime) R-CH=N-OBnVariableStableStableLabileStable
Boc Boc-NHR101.12LabileStableStableStable
Cbz Cbz-NHR135.13StableStableLabileStable
Fmoc Fmoc-NHR223.25StableLabileStableStable

Table 2: Conditions for Protection and Deprotection

Protecting GroupTypical Protection ReagentsTypical Deprotection ConditionsCommon Scavengers/Additives
O-BHA (as oxime) Aldehyde/Ketone, PyridineH₂, Pd/C; Zn, AcOH; NaBH₃CNNot typically required
Boc (Boc)₂O, DMAP, baseTFA, HCl in DioxaneTriethylsilane, Anisole
Cbz Cbz-Cl, baseH₂, Pd/C; HBr/AcOHNot typically required
Fmoc Fmoc-OSu, Fmoc-Cl, base20% Piperidine in DMFNot typically required

Experimental Protocols

Detailed methodologies for the protection of an amine as an N-Boc derivative and the deprotection of a Cbz-protected amine are provided below as representative examples.

Protocol 1: Protection of an Amine with Boc Anhydride

Objective: To protect a primary or secondary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Amine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Cbz-Protected Amine via Hydrogenolysis

Objective: To cleave a benzyloxycarbonyl (Cbz) protecting group from an amine.

Materials:

  • Cbz-protected amine (1.0 eq)

  • Palladium on activated carbon (Pd/C, 10 wt. %, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® for filtration

  • Rotary evaporator

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C is flammable when dry and may ignite in the presence of solvents.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected amine. Further purification may be required.

Visualization of Workflows and Concepts

The following diagrams illustrate key concepts and decision-making processes related to the use of amine protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step Amine Free Amine Protected_Amine Protected Amine Amine->Protected_Amine Base, Solvent Protecting_Group_Reagent Protecting Group Reagent (e.g., (Boc)2O, Cbz-Cl) Protecting_Group_Reagent->Protected_Amine Reaction Desired Reaction(s) on other functional groups Protected_Amine->Reaction Protected_Amine_2 Protected Amine Reaction->Protected_Amine_2 Deprotection_Reagent Deprotection Reagent (e.g., TFA, H2/Pd/C) Deprotected_Amine Deprotected Amine Deprotection_Reagent->Deprotected_Amine Protected_Amine_2->Deprotected_Amine Specific Conditions Protecting_Group_Selection A Acid Stable? B Base Stable? A->B Yes Boc Use Boc A->Boc No C Hydrogenolysis Stable? B->C Yes Fmoc Use Fmoc B->Fmoc No Cbz Use Cbz C->Cbz No OBHA Consider O-BHA (as oxime) C->OBHA Yes

A Comparative Guide to O-Substituted Hydroxylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxylamine (B1172632) moiety, particularly in its O-substituted form, represents a versatile and increasingly important scaffold in modern medicinal chemistry. Historically sometimes flagged as a structural alert, recent advancements have demonstrated that thoughtful design of O-substituted hydroxylamines can lead to potent, selective, and safe therapeutic candidates. This guide provides a comparative analysis of different classes of O-substituted hydroxylamines, supported by quantitative data and detailed experimental protocols to inform rational drug design and development.

Comparative Performance of O-Substituted Hydroxylamines

The application of O-substituted hydroxylamines spans multiple therapeutic areas, with notable examples in oncology and infectious diseases. Their performance is highly dependent on the nature of the substitution, which modulates target affinity, selectivity, and pharmacokinetic properties. Below is a comparative summary of key data for distinct classes of these compounds.

Table 1: Comparative Activity of N-Substituted Hydroxylamines as Antibacterial Agents

This class of compounds often acts as radical scavengers, inhibiting essential bacterial enzymes like Ribonucleotide Reductase (RNR), which is crucial for DNA synthesis and repair.[1][2] The data below compares various N-substituted hydroxylamines against Gram-positive and Gram-negative bacteria. The Selectivity Index (SI), calculated as CC50/MIC50, provides a measure of the compound's therapeutic window.[1]

Compound ClassRepresentative Compound(s)Target OrganismMIC₅₀ (µg/mL)CC₅₀ (µM) (Murine Macrophages)Selectivity Index (SI)
Aliphatic Compound 6 (Linear, C6)B. anthracis<100>250>2.5
Compound 8 (Cyclic, C7)P. aeruginosa<17>178>10.5
Aromatic Compound 11 (N-benzyl, 4-F)B. anthracis<15>319>21.3
Compound 15 (N-benzyl, 4-CF₃)S. aureus<60>684>11.4
Compound 15 (N-benzyl, 4-CF₃)E. coli<60>684>11.4
Compound 17 (N-benzyl, 3-Cl)B. anthracis<15>678>45.2
Compound 18 (N-benzyl, 4-Cl)S. epidermidis<40>416>10.4

Data synthesized from a study on a library of N-substituted hydroxylamines.[1]

Table 2: Comparative Activity of O-Alkylhydroxylamines as IDO1 Inhibitors

O-Alkylhydroxylamines have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, which is implicated in tumor immune evasion. O-benzylhydroxylamine serves as a foundational scaffold for this class.[3]

CompoundSubstitution on Benzyl RingIC₅₀ (µM)Kᵢ (nM)Ligand Efficiency
Parent Scaffold None0.81--
Optimized Leads 3-Br (Compound 8)0.0571640.93
3-Cl (Compound 9)0.0581540.93
4-F0.23--
3,5-diCl0.075--

Data derived from structure-activity relationship studies on this compound derivatives.[3]

Key Experimental Methodologies

Accurate and reproducible experimental data are the bedrock of drug discovery. Provided below are detailed protocols for the key assays cited in this guide.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition Assay

This assay quantifies the inhibitory potential of compounds against the IDO1 enzyme by measuring the product of the enzymatic reaction.

Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine (NFK). The assay measures the amount of NFK produced, often using a fluorogenic developer that reacts with NFK to generate a fluorescent signal. The reduction in signal in the presence of an inhibitor corresponds to its potency.[4][5]

Protocol:

  • Reagent Preparation:

    • Prepare an IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

    • Prepare a reaction mixture containing the buffer, purified recombinant IDO1 enzyme, 20 mM ascorbate, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase.[6][7]

    • Prepare serial dilutions of the test inhibitor (e.g., O-alkylhydroxylamine) in DMSO, then dilute further in the assay buffer.

    • Prepare the substrate solution of L-tryptophan (e.g., 400 µM).[6]

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the reaction mixture.

    • Add the diluted test inhibitor or vehicle control (e.g., DMSO in assay buffer).

    • Initiate the reaction by adding the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes) in the dark.[4][6]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., 30% trichloroacetic acid).[6]

    • Add a fluorogenic developer solution that reacts specifically with the NFK product.[4][5]

    • Incubate the plate at an elevated temperature (e.g., 45°C) for several hours to allow for signal development.[4][5]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[5]

  • Data Analysis:

    • Subtract background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[8][9]

Protocol:

  • Reagent and Inoculum Preparation:

    • Prepare serial two-fold dilutions of the test compound (e.g., N-substituted hydroxylamine) in a 96-well microtiter plate using a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10][11]

    • From a fresh culture (18-24 hours), prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][10]

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a test compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[12][13]

Protocol:

  • Cell Plating and Treatment:

    • Seed mammalian cells (e.g., murine macrophages) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

    • Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 24-48 hours).

  • Assay Procedure:

    • After the treatment period, add MTT solution (e.g., final concentration of 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[2]

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[2][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[1]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Inhibition of Bacterial Ribonucleotide Reductase (RNR)

N-substituted hydroxylamines can act as radical scavengers, disrupting the catalytic cycle of RNR. This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair, making it a prime target for antibacterial agents.[1][2][15]

IDO1_Pathway IDO1's Role in Tumor Immune Evasion cluster_Immune Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumor) Tryptophan->IDO1 Substrate T_Cell Effector T Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Induces Apoptosis (Suppression) Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Function Inhibitor O-Alkylhydroxylamine Inhibitor Inhibitor->IDO1 Blocks Activity Drug_Discovery_Workflow Small Molecule Inhibitor Discovery Workflow Target_ID 1. Target Identification & Validation Hit_Gen 2. Hit Generation (e.g., HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead 3. Hit-to-Lead (SAR, Initial ADME) Hit_Gen->Hit_to_Lead Lead_Op 4. Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Op Preclinical 5. Preclinical Development (In vivo Efficacy, Toxicology) Lead_Op->Preclinical Candidate Clinical Candidate Preclinical->Candidate

References

O-Benzylhydroxylamine as an IDO1 Inhibitor: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of O-Benzylhydroxylamine's efficacy as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. Through a comparative analysis with established IDO1 inhibitors—Epacadostat, Navoximod, and Indoximod—this document aims to furnish researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that facilitates tumor escape from the host's immune system by catalyzing the degradation of the essential amino acid tryptophan. This process leads to the suppression of effector T-cell function and the promotion of a tolerogenic tumor microenvironment. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

This compound has been identified as a potent, sub-micromolar inhibitor of IDO1.[1] This guide presents a side-by-side comparison of its inhibitory activity with that of other well-characterized IDO1 inhibitors, providing quantitative data from enzymatic and cell-based assays, alongside detailed experimental protocols for reproducibility.

Comparative Efficacy of IDO1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other selected IDO1 inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from various in vitro assays.

InhibitorTypeEnzymatic IC50Cellular IC50KiReference(s)
This compound Mechanism-based~0.3 µM0.14 µM164 nM[1][2]
Epacadostat Competitive10 nM - 71.8 nM3.4 nM - 71.8 nMNot Reported[3][4][5][6]
Navoximod CompetitiveNot Reported75 nM - 950 nM7 nM[7][8][9]
Indoximod IDO Pathway InhibitorNot a direct inhibitorNot ApplicableNot Applicable[10][11][12][13]

Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and recombinant enzyme sources used. Indoximod is included for comparison as an IDO pathway inhibitor, though it does not directly inhibit the IDO1 enzyme.[10][13] Its mechanism involves acting as a tryptophan mimetic to counteract the downstream effects of IDO1 activity.[12]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating IDO1 inhibitors, the following diagrams have been generated using the DOT language.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell Effector T-Cell Kynurenine (B1673888) Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activation IDO1->Kynurenine Immune_Suppression Immune Suppression Treg->T_Cell Suppression Tryptophan_depletion Tryptophan Depletion Tryptophan_depletion->T_Cell Inhibition

Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models Enzymatic_Assay Enzymatic Assay (Recombinant IDO1) IC50_Ki_Determination Determine IC50 & Ki Enzymatic_Assay->IC50_Ki_Determination Cell_Based_Assay Cell-Based Assay (e.g., HeLa, SKOV-3) Cell_Based_Assay->IC50_Ki_Determination Tumor_Model Syngeneic Mouse Tumor Model IC50_Ki_Determination->Tumor_Model Candidate Selection Inhibitor_Administration Administer IDO1 Inhibitor Tumor_Model->Inhibitor_Administration Efficacy_Assessment Assess Tumor Growth & Immune Response Inhibitor_Administration->Efficacy_Assessment

Caption: Experimental Workflow for Efficacy Assessment of IDO1 Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of inhibitor efficacy. The following are generalized protocols for key experiments.

IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).

    • Prepare solutions of recombinant human IDO1, L-tryptophan (substrate), methylene (B1212753) blue (cofactor), and ascorbic acid (reducing agent).

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, ascorbic acid, methylene blue, and catalase.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding L-tryptophan.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm to quantify kynurenine production.[14]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

HeLa Cell-Based IDO1 Inhibition Assay

This assay assesses the inhibitor's ability to block IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[15]

  • Inhibitor Treatment: Add the test inhibitor at various concentrations to the cell culture medium.

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using the same colorimetric method described in the enzymatic assay or by HPLC.[14][16]

  • Data Analysis: Determine the cellular IC50 value from the dose-response curve.

In Vivo Murine Syngeneic Tumor Model

This model evaluates the anti-tumor efficacy of the IDO1 inhibitor in an immunocompetent host.

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a murine cancer cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[17]

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into control and treatment groups.

    • Administer the IDO1 inhibitor (e.g., orally) at a predetermined dose and schedule.[17] The control group receives the vehicle.

  • Efficacy Assessment:

    • Monitor tumor growth by measuring tumor volume regularly.

    • At the end of the study, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g., measuring tryptophan and kynurenine levels) and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[18]

  • Data Analysis: Compare tumor growth inhibition and changes in the tumor microenvironment between the treatment and control groups.

Conclusion

This compound demonstrates potent inhibition of the IDO1 enzyme, with efficacy in the sub-micromolar to nanomolar range, making it a compelling candidate for further investigation in cancer immunotherapy. Its performance, when compared to established inhibitors like Epacadostat and Navoximod, positions it as a valuable research tool and a potential lead compound for the development of novel anti-cancer therapeutics. The provided protocols offer a standardized framework for the continued evaluation of this compound and other emerging IDO1 inhibitors.

References

A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the characterization of O-benzyl oximes, which are crucial intermediates in medicinal chemistry and materials science. By leveraging detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a clear framework for the unambiguous identification and analysis of these compounds.

Introduction to O-Benzyl Oximes

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine. When O-benzylhydroxylamine is used in place of hydroxylamine, the resulting structure is an O-benzyl oxime (R¹R²C=N-OCH₂Ph). This modification imparts distinct spectroscopic signatures compared to simple oximes, primarily due to the introduction of the benzyl (B1604629) group and the absence of the hydroxyl proton. Accurate structural elucidation is paramount and is reliably achieved through a combination of spectroscopic techniques.

Spectroscopic Characterization: A Comparative Overview

The structural confirmation of O-benzyl oximes relies on identifying key signals and patterns across different spectroscopic methods. The primary techniques—IR, NMR, and MS—each provide unique and complementary information.

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For O-benzyl oximes, the most significant feature, when compared to standard oximes, is the absence of a broad O-H stretching band typically seen between 3100-3600 cm⁻¹.[1][2][3] Instead, the spectrum is characterized by the following key absorptions:

  • C=N Stretch: A medium to weak absorption band is observed in the 1620-1685 cm⁻¹ region, characteristic of the imine bond.[1]

  • N-O Stretch: A distinct band for the N-O single bond typically appears around 930-960 cm⁻¹.[3]

  • C-O Stretch: The presence of the benzyl ether linkage introduces a C-O stretching vibration.

  • Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic rings are also present.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of an O-benzyl oxime is highly informative.

    • Benzylic Protons (-OCH₂-Ar): A characteristic singlet is typically observed between δ 5.0 - 5.3 ppm . This signal corresponds to the two benzylic protons and is a key identifier for this class of compounds.[6]

    • Iminic Proton (-CH=N-): For aldoxime derivatives, the proton attached to the iminic carbon appears as a singlet further downfield, generally in the δ 8.0 - 8.3 ppm range, due to deshielding.[7]

    • Aromatic Protons: Protons on both the benzyl ring and any other aromatic moieties in the molecule typically resonate in the δ 7.0 - 8.0 ppm region.[7]

    • E/Z Isomerism: It is important to note that oximes can exist as geometric isomers (E/Z), which may result in the appearance of two distinct sets of signals for each proton environment.

  • ¹³C NMR Spectroscopy: Carbon NMR complements the proton data by providing information about the carbon skeleton.[8][9]

    • Iminic Carbon (C=N): The carbon of the C=N double bond is significantly deshielded and resonates in the δ 145 - 160 ppm range.[10][11]

    • Benzylic Carbon (-OCH₂-Ar): The carbon of the benzylic methylene (B1212753) group typically appears in the δ 70 - 80 ppm region.

    • Aromatic Carbons: Aromatic carbons are observed in the typical δ 120 - 140 ppm range. Quaternary carbons are generally weaker in intensity.[8]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.[12][13] Electron Ionization (EI) is a common technique for the analysis of these compounds.[14][15]

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the entire O-benzyl oxime. This peak can sometimes be of low abundance depending on the stability of the molecule.[12][16]

  • Base Peak (m/z 91): The most characteristic fragmentation pattern for O-benzyl oximes is the cleavage of the N-O bond, leading to the formation of the benzyl cation (PhCH₂⁺). This cation rearranges to the highly stable tropylium ion (C₇H₇⁺) , which gives rise to a very intense base peak at m/z 91 .[17][18][19] The presence of this prominent peak is strong evidence for a benzyl ether moiety.

  • Other Fragments: Other fragment ions may be observed corresponding to the loss of other parts of the molecule.[20]

Data Presentation: Summary of Spectroscopic Data

The table below summarizes the characteristic spectroscopic data for O-benzyl oximes derived from aromatic aldehydes.

Spectroscopic TechniqueFunctional Group / ProtonsCharacteristic Signal / Absorption RangeNotes
IR Spectroscopy C=N (Imine)1620 - 1685 cm⁻¹Medium to weak intensity.
N-O930 - 960 cm⁻¹
O-HAbsentKey differentiator from simple oximes.
¹H NMR Spectroscopy Benzylic Protons (-OCH₂ Ph)δ 5.0 - 5.3 ppm (singlet)Highly characteristic signal.
Iminic Proton (-CH =N-)δ 8.0 - 8.3 ppm (singlet)Present in aldoxime derivatives.
Aromatic Protonsδ 7.0 - 8.0 ppm (multiplets)Signals from all aromatic rings.
¹³C NMR Spectroscopy Iminic Carbon (C =N)δ 145 - 160 ppm
Benzylic Carbon (-OCH₂ Ph)δ 70 - 80 ppm
Aromatic Carbonsδ 120 - 140 ppm
Mass Spectrometry (EI) Tropylium Ion [C₇H₇]⁺m/z 91Often the base peak. Strong indicator of a benzyl group.[17][19]
Molecular Ion [M]⁺Corresponds to MWMay be weak or absent.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Aldehyde/Ketone + This compound Reaction Condensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample Data Combine & Analyze Spectroscopic Data IR->Data NMR->Data MS->Data Structure Confirm Structure of O-Benzyl Oxime Data->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of O-benzyl oximes.

Spectroscopic_Correlations cluster_structure O-Benzyl Aldoxime Structure cluster_data Characteristic Spectroscopic Data structure H_NMR ¹H NMR: -CH=N: δ 8.1 ppm -OCH₂-: δ 5.1 ppm Ar-H: δ 7.3-7.6 ppm structure->H_NMR Protons C_NMR ¹³C NMR: C=N: δ ~150 ppm -OCH₂-: δ ~75 ppm structure->C_NMR Carbons IR IR (cm⁻¹): C=N: ~1650 N-O: ~945 (No O-H band) structure->IR Bonds MS MS (m/z): Base Peak: 91 [C₇H₇]⁺ structure->MS Fragmentation

Caption: Key structural features of O-benzyl oximes and their spectroscopic correlations.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for most modern FTIR spectrometers.[1][21]

  • Objective: To obtain a high-quality IR spectrum for functional group analysis.

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) or acetone, then allow it to dry completely.[22]

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[23]

    • Place a small amount of the solid O-benzyl oxime sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[21]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting spectrum to identify the characteristic absorption bands as detailed in the comparison table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.[24][25]

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified O-benzyl oxime sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it, to set the chemical shift reference to 0.00 ppm.[4]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (or residual solvent peak).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for EI-MS analysis, often coupled with Gas Chromatography (GC-MS).[13][14][26]

  • Objective: To determine the molecular weight and characteristic fragmentation pattern of the analyte.

  • Sample Introduction:

    • Prepare a dilute solution of the O-benzyl oxime in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • If using GC-MS, inject a small volume (e.g., 1 µL) into the GC, which separates the compound before it enters the mass spectrometer. For direct insertion, a solid probe can be used.[13]

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source, which is under high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

    • The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern, paying close attention to the base peak and other significant fragments to confirm the structure. For O-benzyl oximes, the presence of a strong peak at m/z 91 is a key diagnostic feature.[17][19]

References

O-Benzylhydroxylamine: A Chemoselective Reagent Outperforming Traditional Reductants in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of a reducing agent is pivotal for the successful transformation of functional groups. While traditional hydride donors like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are staples in the chemist's toolbox, O-benzylhydroxylamine (OBHA) emerges as a superior alternative in specific contexts, prized for its remarkable chemoselectivity rather than its direct reducing power. This guide provides a comparative analysis of OBHA against conventional reductants, supported by experimental insights, to inform researchers, scientists, and drug development professionals on its strategic advantages.

Unveiling the Unique Reactivity of this compound

Contrary to its classification in some contexts, this compound does not function as a general-purpose reducing agent in the same vein as metal hydrides. Instead, its utility shines in its ability to selectively react with carbonyl compounds—aldehydes and ketones—to form stable O-benzyl oximes. This transformation effectively protects the carbonyl group or serves as a gateway to further synthetic manipulations, such as the synthesis of amines or amides. This chemoselective reaction profile is a distinct advantage over powerful, less discriminate reductants that would readily reduce a carbonyl to an alcohol.

One of the key advantages of this compound is its stability under normal conditions, which contrasts with the often stringent storage and handling requirements for many traditional reducing agents.[1] Its ability to target specific functional groups without affecting others in a molecule minimizes the occurrence of unwanted side reactions, simplifying purification processes and ultimately saving time and resources.[1]

Performance Comparison: this compound vs. Traditional Reductants

The table below summarizes the reactivity of this compound in comparison to common traditional reductants, highlighting its unique selectivity.

Functional GroupThis compound (OBHA)Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
AldehydesForms O-benzyl oximeReduces to primary alcoholReduces to primary alcohol
KetonesForms O-benzyl oximeReduces to secondary alcoholReduces to secondary alcohol
EstersNo reactionNo reaction (generally)Reduces to primary alcohol
Carboxylic AcidsForms O-benzyl hydroxamatesNo reactionReduces to primary alcohol
AmidesNo reactionNo reactionReduces to amine
NitrilesNo reactionNo reactionReduces to primary amine
Nitro GroupsNo reactionNo reactionReduces to amine
Alkenes/AlkynesNo reactionNo reactionNo reaction (isolated C=C, C≡C)

This comparative data underscores that OBHA's strength lies not in broad reduction capabilities but in its precise and selective transformations of carbonyls and carboxylic acids into valuable synthetic intermediates.

Experimental Protocols: A Glimpse into Methodologies

The following protocols provide a practical overview of a typical reaction with this compound and a standard reduction using a traditional reductant for comparative purposes.

Protocol 1: Synthesis of an O-Benzyl Oxime using this compound

This protocol details the formation of an oxime from a carbonyl compound, a characteristic reaction of this compound.

Materials:

Procedure:

  • Dissolve this compound hydrochloride in ethanol within the reaction vessel.

  • Add the corresponding aldehyde or ketone to the solution.

  • If necessary, add a catalytic amount of a weak acid or a base like pyridine to facilitate the reaction.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography to yield the pure O-benzyl oxime.

Protocol 2: Reduction of a Ketone using Sodium Borohydride

This protocol outlines a standard procedure for the reduction of a ketone to a secondary alcohol.

Materials:

  • Ketone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or ethanol

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

Procedure:

  • Dissolve the ketone in methanol or ethanol in the reaction vessel and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (typically 1-2 hours), monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol, which can be further purified.

Visualizing the Reaction Pathways

The distinct mechanisms of this compound and traditional hydride reductants are illustrated below.

Oxime_Formation carbonyl Aldehyde/Ketone (R₂C=O) intermediate Hemiaminal Intermediate carbonyl->intermediate Nucleophilic attack obha This compound (BnONH₂) obha->intermediate oxime O-Benzyl Oxime (R₂C=NOBn) intermediate->oxime Dehydration water H₂O intermediate->water

Caption: Mechanism of O-benzyl oxime formation.

Hydride_Reduction carbonyl Aldehyde/Ketone (R₂C=O) alkoxide Alkoxide Intermediate carbonyl->alkoxide Nucleophilic attack by H⁻ hydride Hydride Reagent (e.g., NaBH₄) hydride->alkoxide alcohol Alcohol (R₂CHOH) alkoxide->alcohol Protonation proton_source Protic Solvent (e.g., MeOH) proton_source->alcohol

Caption: Mechanism of carbonyl reduction by a hydride reagent.

References

A Comparative Guide to the Synthesis of N-benzylhydroxylamine: Batch vs. Continuous Flow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. N-benzylhydroxylamine, a crucial building block in the synthesis of various pharmaceuticals, is traditionally produced through batch processes. However, recent advancements in continuous flow chemistry offer a compelling alternative. This guide provides an objective comparison of batch and continuous synthesis methods for N-benzylhydroxylamine hydrochloride, supported by experimental data, to aid in the selection of the most suitable production methodology.

At a Glance: Key Performance Indicators

The choice between batch and continuous synthesis hinges on a variety of factors, from yield and purity to safety and cost. The following table summarizes the quantitative data from representative experimental protocols for each method.

MetricBatch SynthesisContinuous Flow Synthesis
Overall Yield 72-73%[1]75%[2]
Product Purity 98.4%[1]>99.8% (after crystallization)[2]
Reaction Time 2-5 hours[1]Not specified (residence time)
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.[2][3]Enhanced safety due to small reaction volumes and superior heat and mass transfer.[2][3]
Cost Higher, associated with expensive reagents in some routes and lower efficiency.[2][4]Lower, approximately $10 per kilogram, aided by solvent and reagent recycling.[2][4]
Scalability Complex, often requiring significant process redevelopment.Simpler, typically achieved by extending operational time or "numbering-up" reactors.

In-Depth Analysis of Synthesis Methodologies

Traditional Batch Synthesis

Batch synthesis of N-benzylhydroxylamine hydrochloride can be achieved through various routes. One common industrial method involves the oxidation of dibenzylamine (B1670424) to form C-phenyl-N-benzyl nitrone, followed by reaction with hydroxylamine (B1172632) hydrochloride.[1]

This approach, while established, presents several challenges. The use of large reactor volumes for hazardous reagents increases safety concerns.[2][3] Furthermore, scaling up batch processes can be non-linear and require significant reinvestment in larger equipment and process optimization.

Continuous Flow Synthesis: A Modern Approach

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients.[4] In the case of N-benzylhydroxylamine hydrochloride, a continuous process utilizing benzyl (B1604629) chloride and hydroxylamine hydrochloride has been developed, demonstrating significant advantages over traditional batch methods.[2]

The continuous flow setup offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and product quality.[4] The small reaction volumes inherent to flow reactors significantly mitigate the risks associated with exothermic reactions or the handling of potentially unstable intermediates.[2][3]

Experimental Protocols

Batch Synthesis of N-benzylhydroxylamine Hydrochloride

The following protocol is based on an industrial synthesis method.[1]

Step 1: Synthesis of C-phenyl-N-benzyl nitrone

  • In a suitable reactor, a mixture of dibenzylamine, methanol (B129727), and sodium tungstate (B81510) dihydrate is prepared.

  • The mixture is cooled to 0°C.

  • Hydrogen peroxide is added dropwise while maintaining the temperature below 5°C.

  • The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction mixture is then added to cold water, and the resulting solid is collected by filtration and dried to yield C-phenyl-N-benzyl nitrone.

Step 2: Synthesis of N-benzylhydroxylamine hydrochloride

  • C-phenyl-N-benzyl nitrone and methyl tert-butyl ether (MTBE) are charged into a reactor.

  • A solution of hydroxylamine hydrochloride in methanol is added dropwise with stirring.

  • The reaction proceeds at room temperature for 2-5 hours.

  • The solvent is removed by concentration.

  • MTBE is added to the solid residue, and the mixture is stirred.

  • The crude product is collected by filtration.

  • Purification is achieved by recrystallization from methanol and MTBE to yield N-benzylhydroxylamine hydrochloride.[1]

Continuous Flow Synthesis of N-benzylhydroxylamine Hydrochloride

This protocol is derived from an optimized continuous flow process.[2]

Reagent Preparation:

  • Solution A (0.5 M Benzyl Chloride): 63 g of benzyl chloride is dissolved in methanol to a final volume of 1000 mL.

  • Solution B (2.0 M Hydroxylamine): 139 g of hydroxylamine hydrochloride is added to a mixture of 800 mL of methanol and 200 mL of water. 80 g of sodium hydroxide (B78521) is then slowly added while maintaining the temperature below 20°C with an ice water bath. The resulting solution is stirred and filtered to remove sodium chloride.

Reaction Execution:

  • A continuous flow reactor system equipped with two inlet pumps and a heated reaction coil is used.

  • The reactor temperature is set to 60°C, and the system pressure is maintained at 8.0 bar.

  • Solutions A and B are pumped into the reactor at a controlled flow rate to achieve the desired residence time.

Work-up and Purification:

  • The reaction mixture exiting the reactor is cooled to room temperature.

  • The pH is adjusted to 4-5 with 10% hydrochloric acid.

  • Methanol is removed via distillation under reduced pressure.

  • The resulting solid is dissolved in water and extracted three times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product.

  • The crude N-benzylhydroxylamine hydrochloride is purified by recrystallization from ethyl acetate.[2]

Visualizing the Processes

To better illustrate the workflows and comparative advantages, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Continuous Flow Reaction cluster_workup Work-up & Purification A Solution A (Benzyl Chloride in Methanol) PumpA Pump A A->PumpA B Solution B (Hydroxylamine in Methanol/Water) PumpB Pump B B->PumpB Reactor Heated Coil Reactor (60°C, 8 bar) PumpA->Reactor PumpB->Reactor Cool Cooling Reactor->Cool pH_Adjust pH Adjustment Cool->pH_Adjust Distill Distillation pH_Adjust->Distill Extract Extraction Distill->Extract Dry Drying Extract->Dry Crystallize Crystallization Dry->Crystallize Final N-benzylhydroxylamine HCl Crystallize->Final

Caption: Workflow for the continuous synthesis of N-benzylhydroxylamine hydrochloride.

G cluster_batch Batch Synthesis cluster_continuous Continuous Synthesis Batch_Safety Higher Safety Risk Cont_Safety Enhanced Safety Batch_Safety->Cont_Safety improved by small volumes Batch_Yield Lower Yield Cont_Yield Higher Yield Batch_Yield->Cont_Yield improved by better control Batch_Cost Higher Cost Cont_Cost Lower Cost Batch_Cost->Cont_Cost reduced by recycling Batch_Scale Complex Scalability Cont_Scale Simpler Scalability Batch_Scale->Cont_Scale simplified by 'numbering-up'

Caption: Key comparative factors between batch and continuous synthesis.

Conclusion

The continuous flow synthesis of N-benzylhydroxylamine hydrochloride presents a significant advancement over traditional batch methods.[4] It offers a safer, more efficient, and cost-effective route to this important chemical intermediate.[2][4] The enhanced control over reaction parameters in a continuous flow setup leads to a higher yield and purity of the final product.[2] For researchers, scientists, and drug development professionals, the adoption of continuous flow technology for the synthesis of N-benzylhydroxylamine and other critical intermediates can lead to substantial improvements in productivity, safety, and cost-effectiveness, ultimately accelerating the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of O-Benzylhydroxylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of O-Benzylhydroxylamine, a common reagent in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound hydrochloride is a hazardous chemical that requires careful handling in a well-ventilated laboratory fume hood.[1][2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[1][2][3] Avoid inhalation of dust and prevent contact with skin and eyes.[1][2][3] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[1]

Waste Characterization and Segregation

Unused or surplus this compound and its containers are classified as hazardous waste and must be disposed of through an approved waste disposal plant.[1][2] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, and their mixing can lead to vigorous reactions.[1] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid dust formation.[1] Collect the spilled material in a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1]

Approved Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with all local, regional, and national environmental regulations.[1]

For laboratories equipped and permitted to treat their own chemical waste, the following methods, adapted from procedures for hydroxylamine (B1172632), may be considered for small quantities. A thorough risk assessment must be conducted before proceeding with any in-lab treatment.

Laboratory-Scale Neutralization (for dilute aqueous solutions)

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol:

  • In a suitable reaction vessel placed in a fume hood, dilute the aqueous this compound waste to a concentration of less than 5%.

  • While stirring, slowly add a 2M solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite. The pH of the solution should be maintained between 5 and 7.

  • The reaction is exothermic; control the rate of addition to prevent excessive heat generation.

  • Monitor the reaction for the cessation of gas evolution.

  • Once the reaction is complete, test the solution for the presence of residual oxidizing agents using potassium iodide-starch paper. If necessary, neutralize any excess hypochlorite with a reducing agent such as sodium bisulfite.

  • The final solution should be neutralized to a pH of 7 before being disposed of in accordance with local regulations.

Quantitative Data Summary

ParameterValueReference
Recommended PPEChemical-resistant gloves, safety goggles, lab coat[1][2][3]
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous Decomposition ProductsNOx, CO, CO2, Hydrogen chloride gas[1]

Disposal Workflow

G cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_treatment In-Lab Treatment Protocol start Start: this compound Waste Generated assess Assess Quantity and Concentration start->assess ppe Don Appropriate PPE assess->ppe small_quant Small Quantity (<10g) & Dilute? ppe->small_quant large_quant Large Quantity or Concentrated small_quant->large_quant No in_lab In-Lab Treatment (Authorized Personnel Only) small_quant->in_lab Yes prof_disp Professional Disposal large_quant->prof_disp protocol 1. Dilute Waste 2. Slowly Add Oxidizing Agent (e.g., NaOCl) 3. Monitor and Control Reaction 4. Test for Residual Oxidizer 5. Neutralize pH 6. Dispose of Treated Solution per Regulations in_lab->protocol package Package, Label, and Store for Pickup prof_disp->package end End: Waste Disposed package->end protocol->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling O-Benzylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of O-Benzylhydroxylamine and its hydrochloride salt, ensuring the well-being of laboratory personnel and the integrity of your research.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are compounds that require careful handling due to their potential health effects. Understanding the associated hazards is the first step in ensuring a safe laboratory environment.

Hazard Classification:

Hazard StatementDescriptionGHS Classification
H301/H302Toxic or Harmful if swallowed.[1][2]Acute Toxicity, Oral (Category 3 or 4)
H315Causes skin irritation.[1][2][3]Skin Corrosion/Irritation (Category 2)
H317May cause an allergic skin reaction.[2]Skin Sensitization (Category 1)
H318/H319Causes serious eye damage or irritation.[1][2][3]Serious Eye Damage/Eye Irritation (Category 1 or 2)
H335May cause respiratory irritation.[1][2]Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure. All handling of this compound, particularly of the neat material or concentrated solutions, must be conducted within a certified chemical fume hood.[4]

PPE CategorySpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of dust, vapors, or aerosols.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[4][5][6] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5][7]
Eye Protection Safety goggles or a full-face shieldTo protect against splashes and eye irritation.[1][4][6][8]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[4][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust masks)Required if exposure limits are exceeded or if irritation or other symptoms are experienced, especially where dusts are generated.[5][9]
II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

1. Preparation:

  • Before handling, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[4][6]

  • Conduct all manipulations of solid this compound and its solutions in a certified chemical fume hood to prevent inhalation.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

2. Weighing and Dissolving:

  • Carefully weigh the required amount of the compound using a tared weigh boat or glass vial inside the fume hood. Avoid generating dust.[2][5]

  • This compound hydrochloride is soluble in organic solvents such as DMSO and dimethylformamide, and also in aqueous solutions like PBS.[10]

  • When dissolving, add the solvent slowly to the solid to minimize splashing.

3. Reaction Setup:

  • Add the this compound solution to the reaction vessel within the fume hood.

  • Keep the reaction vessel closed whenever possible to prevent the release of vapors.

4. Post-Reaction Work-up:

  • All quenching and extraction procedures should be performed in the fume hood.

  • Handle all glassware and equipment that has come into contact with this compound as contaminated.

III. Emergency Procedures: First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][6][11]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if skin irritation or a rash occurs.[3][5][6][11]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6][8][11]
Ingestion Do NOT induce vomiting. Clean mouth with water. Get immediate medical attention.[1][6][11]
IV. Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6]

  • This compound hydrochloride is hygroscopic and sensitive to air and moisture; consider storing under an inert atmosphere.[3][9]

  • Store away from incompatible materials such as strong oxidizing agents.[6][9]

  • Store in a locked-up area.[1][2][6]

Disposal:

  • Dispose of waste this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3][6]

  • Do not let the product enter drains.[5]

  • Contaminated packaging should be disposed of as unused product.[5] For liquid waste, chemical neutralization may be an option, but this should be done in accordance with established laboratory protocols and safety guidelines.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound (Avoid Dust Generation) prep_hood->handling_weigh prep_safety Ensure Access to Eyewash & Safety Shower handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Closed System (if possible) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Work Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Cleanup handling_reaction->emergency_spill emergency_exposure First Aid for Exposure handling_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for Handling this compound

References

×

Retrosynthesis Analysis

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O-Benzylhydroxylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.